4-Amino-5-imidazolecarboxamide hydrochloride
Description
Properties
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCUYSMIELHIQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883234 | |
| Record name | 1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72-40-2 | |
| Record name | 5-Aminoimidazole-4-carboxamide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoimidazolecarboxamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 72-40-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1H-imidazole-4-carboxamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINOIMIDAZOLE-4-CARBOXAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/220691X0M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual-Faceted Mechanism of Acadesine (AICAR Hydrochloride): A Technical Guide for Researchers
Foreword: Beyond a Simple AMPK Activator
For decades, 5-aminoimidazole-4-carboxamide ribonucleoside, or Acadesine (commonly available as the hydrochloride salt, AICAR HCl), has been a cornerstone tool in metabolic research. Its reputation as a potent activator of AMP-activated protein kinase (AMPK) is well-established, earning it the moniker of an "exercise mimetic". However, to view AICAR solely through the lens of AMPK activation is to overlook a more nuanced and complex biological activity profile. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of AICAR's core mechanism of action, acknowledging both its canonical AMPK-dependent pathways and emerging AMPK-independent effects. Our objective is to equip you with the technical understanding and practical methodologies necessary to leverage AICAR effectively and interpret your findings with precision.
Part 1: The Canonical Pathway - Activation of the Master Metabolic Regulator, AMPK
The primary and most widely studied mechanism of AICAR revolves around its ability to activate AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1]
Intracellular Conversion: The Prodrug Becomes the Mimic
AICAR itself is not the direct activator of AMPK. As a cell-permeable nucleoside, it readily enters the cell via adenosine transporters.[2] Once inside, it is phosphorylated by adenosine kinase to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[3] ZMP is a structural analog of adenosine monophosphate (AMP), the natural activator of AMPK.[4][5] This intracellular conversion is a critical first step in the canonical signaling cascade.
The Tri-Fold Activation of AMPK by ZMP
ZMP mimics all the key effects of AMP on the AMPK heterotrimeric complex, which consists of a catalytic α subunit and regulatory β and γ subunits.[6] The activation is a three-pronged mechanism:
-
Allosteric Activation: Similar to AMP, ZMP binds to the γ subunit of AMPK, inducing a conformational change that leads to a modest allosteric activation of the enzyme.[3][2]
-
Promotion of Phosphorylation: This conformational change also promotes the phosphorylation of a critical threonine residue (Thr172) on the α catalytic subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[2][7] This phosphorylation event is the principal requirement for full AMPK activation.[7]
-
Inhibition of Dephosphorylation: The binding of ZMP to the γ subunit protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thus sustaining the active state of AMPK.
It is noteworthy that ZMP is a less potent activator of AMPK than AMP itself, by a factor of 40- to 50-fold.[3] Consequently, AICAR treatment often leads to a significant intracellular accumulation of ZMP to elicit a robust biological response.[3]
Part 2: Downstream Consequences of AMPK Activation - A Cascade of Metabolic Reprogramming
Once activated, AMPK acts as a master switch, orchestrating a cellular response to restore energy homeostasis. It achieves this by stimulating catabolic pathways that generate ATP while simultaneously inhibiting anabolic pathways that consume ATP.[1][6]
| Metabolic Process | Effect of AMPK Activation | Key Downstream Targets |
| Glucose Metabolism | Increased glucose uptake and utilization. | GLUT4 translocation, Glycogen Phosphorylase |
| Lipid Metabolism | Increased fatty acid oxidation; Decreased fatty acid and cholesterol synthesis. | Acetyl-CoA Carboxylase (ACC), Malonyl-CoA Decarboxylase |
| Protein Synthesis | Inhibition of protein synthesis. | mTORC1, Raptor, Tuberin (TSC2) |
| Mitochondrial Biogenesis | Increased expression of genes involved in mitochondrial function. | PGC-1α |
Table summarizing the key metabolic consequences of AICAR-induced AMPK activation.
Regulation of Glucose and Lipid Metabolism
In skeletal muscle, AMPK activation by AICAR promotes the translocation of GLUT4 glucose transporters to the plasma membrane, thereby increasing glucose uptake.[8][9] In the liver, it inhibits gluconeogenesis, the process of synthesizing glucose.[3][10]
AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[9] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase-1 (CPT1), facilitating the entry of fatty acids into the mitochondria for oxidation.[9] Furthermore, AMPK activation has been shown to inhibit cholesterol synthesis.[10]
Inhibition of Protein Synthesis via the mTORC1 Pathway
A major ATP-consuming process in the cell is protein synthesis. AMPK activation directly inhibits the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[2][7] AMPK can inhibit mTORC1 through two primary mechanisms:
-
Phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2 or Tuberin), which acts as a GTPase-activating protein for the small G protein Rheb, a critical activator of mTORC1.[7]
-
Direct phosphorylation of Raptor, a regulatory component of the mTORC1 complex.[2][7]
The inhibition of mTORC1 leads to the dephosphorylation and activation of its downstream targets, such as the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), and the inactivation of the ribosomal protein S6 kinase 1 (S6K1), ultimately suppressing protein synthesis.[2][11]
Part 3: Beyond the Canonical - AMPK-Independent Effects of AICAR
-
Alterations in Purine and Pyrimidine Metabolism: As ZMP is an intermediate in de novo purine synthesis, its accumulation can impact the levels of other purine and pyrimidine metabolites.[3] This can have wide-ranging effects on cellular processes, including nucleotide synthesis and cell cycle progression.[3]
-
Activation of Other Kinases: Some studies have reported that AICAR can influence other signaling pathways independently of AMPK. For instance, in certain cell types, AICAR has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which can also contribute to increased glucose uptake.[12][13]
-
Apoptosis Induction: The role of AICAR in apoptosis is complex and appears to be cell-type specific. While in some cases it is linked to AMPK activation, other studies have demonstrated that AICAR can induce apoptosis through AMPK-independent mechanisms, potentially involving NADPH oxidase.[14]
The existence of these off-target effects underscores the importance of employing rigorous experimental controls, such as the use of AMPK inhibitors (e.g., Compound C) or genetic models (e.g., AMPK knockout cells), to definitively link an observed effect of AICAR to AMPK activation.[15]
Part 4: Experimental Protocols for Studying AICAR's Mechanism of Action
A key aspect of investigating AICAR's effects is the reliable detection of AMPK activation. The most common and accepted method is to measure the phosphorylation of AMPKα at Threonine 172 by Western blotting.[3][2]
Protocol: Detection of AMPK Activation by Western Blot
Objective: To determine if AICAR treatment leads to the activation of AMPK in cultured cells by assessing the phosphorylation status of AMPKα at Thr172.
Materials:
-
Cell culture medium and supplements
-
AICAR hydrochloride solution (sterile-filtered)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-total AMPKα
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
The following day, replace the medium with fresh medium containing the desired concentration of AICAR (a typical starting range is 0.5-2 mM). Include a vehicle-treated control (e.g., saline or PBS).
-
Incubate for the desired time period (e.g., 15 minutes to 24 hours, depending on the experimental question).[16][17]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the primary antibody against total AMPKα to ensure equal protein loading.
-
Quantify the band intensities and express the results as the ratio of phospho-AMPKα to total AMPKα.
-
Causality and Self-Validation:
-
Dose-Response and Time-Course: Perform experiments with varying concentrations of AICAR and at different time points to establish a clear dose- and time-dependent activation of AMPK.[17]
-
Positive and Negative Controls: Include a known activator of AMPK (e.g., metformin, though its mechanism is different) as a positive control, and where possible, use cells with AMPK knocked down or knocked out as a negative control to confirm the specificity of the antibody and the effect.
-
Downstream Target Phosphorylation: To further validate AMPK activation, probe for the phosphorylation status of a well-established downstream target, such as ACC at Ser79. An increase in p-ACC (Ser79) should correlate with the increase in p-AMPK (Thr172).
Conclusion: A Versatile Tool Demanding Rigorous Interpretation
AICAR hydrochloride remains an invaluable pharmacological tool for probing the intricate network of cellular metabolism. Its primary mechanism of action through the intracellular conversion to ZMP and subsequent activation of AMPK is well-documented and provides a powerful means to study the myriad downstream effects of this master metabolic regulator. However, as researchers and drug developers, we must remain cognizant of its potential AMPK-independent effects. By employing rigorous experimental design, including appropriate controls and a multi-faceted analytical approach, we can harness the full potential of AICAR to uncover novel biological insights and advance the development of therapeutics for metabolic diseases, cancer, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. elementsarms.com [elementsarms.com]
- 5. AICA ribonucleotide - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. AICAR Positively Regulate Glycogen Synthase Activity and LDL Receptor Expression through Raf-1/MEK/p42/44MAPK/p90RSK/GSK-3 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The AMPK agonist 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), but not metformin, prevents inflammation-associated cachectic muscle wasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-5-imidazolecarboxamide Hydrochloride: Structure, Properties, and Applications in Modern Research
An In-depth Technical Guide for Researchers
Core Chemical Identity and Physicochemical Profile
4-Amino-5-imidazolecarboxamide hydrochloride, also known by synonyms such as 5-Amino-1H-imidazole-4-carboxamide hydrochloride, is a heterocyclic amine organic compound.[1][2] Its fundamental importance lies in its imidazole core, a structure that is a cornerstone for a vast array of biologically active molecules, most notably purines.[3][4][5] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile reagent in various laboratory settings.[1]
The compound's structure, featuring an amino group and a carboxamide group on an imidazole ring, makes it a versatile building block for creating more complex molecular frameworks essential for drug development.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 72-40-2 | [1][3][7] |
| Molecular Formula | C₄H₆N₄O·HCl | [1][7] |
| Molecular Weight | 162.58 g/mol | [1][8][9] |
| Appearance | White to off-white or light grey crystalline powder | [1][3][10] |
| Melting Point | 249 - 253 °C (decomposes) | [1][3] |
| Solubility | Soluble in water | [1][10][11] |
| Purity | Typically ≥98% (HPLC) | [1][12] |
| Storage | Store at 0 - 8 °C in a cool, dry, well-closed container | [1] |
| IUPAC Name | 4-amino-1H-imidazole-5-carboxamide;hydrochloride | [8][13] |
Synthesis and Role as a Chemical Precursor
The primary value of AICA-HCl in synthetic chemistry is its role as a key intermediate. It serves as a foundational scaffold for the synthesis of purine analogs and other heterocyclic compounds.[3][7] Its most notable applications are in the pharmaceutical industry.
Synthesis of Chemotherapeutics
AICA-HCl is a critical starting material for the synthesis of the antitumor agent dacarbazine and the chemotherapeutic drug temozolomide, which is used to treat certain brain tumors like glioblastoma.[2][6] The imidazole ring system is a core component of these drugs, and AICA-HCl provides this essential framework.
General Synthetic Pathway
While numerous specific synthetic routes exist, a common approach involves the cyclization of an acyclic precursor. A generalized workflow can be conceptualized as starting from simpler materials and building the imidazole ring through a series of reactions. One documented method utilizes α-amidinoacetamide hydrochloride, aniline, and formic acid, proceeding through diazotization, coupling, reduction, formylation, and finally, cyclization to yield the target molecule.[14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-amino-5-imidazole Carboxamide Hydrochloride | 72-40-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. This compound | 72-40-2 [chemicalbook.com]
- 4. Biosynthesis of the purines. IV. The metabolism of 4-amino-5-imidazolecarboxamide in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5(4)-Amino-4(5)-imidazolscarboxamide, a precursor of purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. scbt.com [scbt.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound | 72-40-2 - JINAN GUODING PHARMACEUTICAL CO.,LTD [guodingpharma.com]
- 10. fishersci.com [fishersci.com]
- 11. CAS 72-40-2: 5-Aminoimidazole-4-carboxamide hydrochloride [cymitquimica.com]
- 12. CAS RN 72-40-2 | Fisher Scientific [fishersci.com]
- 13. This compound, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 14. chembk.com [chembk.com]
The Multifaceted Role of 4-Amino-5-imidazolecarboxamide Hydrochloride (AICAR) in Preclinical Research: A Technical Guide
Foreword
4-Amino-5-imidazolecarboxamide hydrochloride, commonly known as AICAR or Acadesine, stands as a cornerstone pharmacological tool in biomedical research.[1] Initially recognized for its role as an intermediate in de novo purine biosynthesis, its utility has expanded dramatically due to its profound effects on cellular energy metabolism.[2][3] This guide provides an in-depth exploration of AICAR's mechanisms of action and its diverse applications in key research areas, offering both foundational knowledge and practical, field-tested protocols for researchers, scientists, and drug development professionals.
Core Mechanism of Action: An AMP Analogue and AMPK Activator
AICAR is a cell-permeable adenosine analogue that, upon entering the cell via adenosine transporters, is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1][4] ZMP is an analogue of adenosine monophosphate (AMP) and allosterically activates AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[5][6]
AMPK activation is a central event in maintaining cellular energy homeostasis.[7] Under conditions of metabolic stress where the ATP:AMP ratio decreases, AMPK is activated to switch on catabolic pathways that generate ATP while simultaneously switching off anabolic, ATP-consuming processes.[8] ZMP mimics the effect of high AMP levels, leading to the phosphorylation of the catalytic α-subunit of AMPK at threonine 172 by upstream kinases like Liver Kinase B1 (LKB1).[1][4] This phosphorylation event is a hallmark of AMPK activation and is a key readout in many experimental paradigms.[9]
It is crucial to note, however, that ZMP is a less potent activator of AMPK than AMP itself.[1] Consequently, AICAR can accumulate to high intracellular concentrations, leading to a range of AMPK-independent or "off-target" effects that researchers must consider when interpreting their data.[10][11]
Visualizing the Core Pathway: AICAR-Induced AMPK Activation
Caption: AICAR enters the cell and is converted to ZMP, which activates AMPK.
Applications in Metabolic Research
AICAR is extensively used to mimic the metabolic effects of exercise and to study metabolic disorders like diabetes and obesity.[10][12] Its primary effects are mediated through AMPK's role as a master regulator of metabolism.[13]
Glucose Metabolism
A key effect of AICAR-mediated AMPK activation is the stimulation of glucose uptake in skeletal muscle and other tissues.[12][14] This occurs through the translocation of GLUT4 glucose transporters to the plasma membrane, a mechanism that is also central to insulin-stimulated glucose uptake.[1]
Lipid Metabolism
In hepatocytes, AICAR inhibits the synthesis of fatty acids and cholesterol.[4] It also promotes fatty acid oxidation.[15] These effects are largely due to the AMPK-mediated phosphorylation and inactivation of key enzymes such as acetyl-CoA carboxylase (ACC).[16]
Table 1: Typical Working Concentrations of AICAR in Metabolic Studies
| Cell Type | Concentration Range | Duration | Key Effect | Reference |
| C2C12 Myotubes | 0.5 - 2 mM | 30 min - 24 h | Increased glucose uptake and mitochondrial biogenesis | [17][18] |
| L6 Myotubes | 50 µM | 40 min | Increased glucose transport | |
| Primary Rat Hepatocytes | 0.5 mM | 1 h | Inhibition of fatty acid synthesis | [1] |
| Isolated Rat Skeletal Muscle | 2 mM | 60 min | Enhanced subsequent insulin-stimulated glucose uptake | [19] |
Applications in Cancer Research
The role of AMPK in cancer is complex, acting as both a tumor suppressor in early stages and a supporter of cell survival under metabolic stress in established tumors.[4] AICAR is a valuable tool for dissecting these roles.
Inhibition of Cell Proliferation and Induction of Apoptosis
AICAR has been shown to inhibit the growth and induce apoptosis in various cancer cell lines, including prostate cancer and chronic lymphocytic leukemia.[11][16] This is often attributed to AMPK-dependent inhibition of the mTOR pathway, a key regulator of cell proliferation.[5] However, AMPK-independent effects on the cell cycle have also been reported.[20]
Sensitization to Chemotherapy and Radiotherapy
Research suggests that AICAR may enhance the efficacy of conventional cancer therapies. For example, it has been shown to sensitize prostate cancer cells to radiotherapy.[16] This may be due to the metabolic stress induced by AICAR, making cancer cells more vulnerable to DNA damage.
Table 2: IC50 Values and Pro-Apoptotic Effects of AICAR in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (approx.) | Duration | Key Effect | Reference |
| PC3 | Prostate Cancer | 1 mM | 24 h | Decreased clonogenic survival | [16] |
| LNCaP | Prostate Cancer | >1 mM | 24 h | Decreased cell survival | [16] |
| MG63 | Osteosarcoma | Concentration-dependent | 72 h | Decreased cell viability, induced apoptosis | [13] |
| KHOS | Osteosarcoma | Concentration-dependent | 72 h | Decreased cell viability, induced apoptosis | [13] |
| B-cell CLL | Leukemia | Not specified | In vitro | Induced apoptosis | [4] |
Applications in Cardiovascular Research
AICAR has demonstrated protective effects in the cardiovascular system, particularly in the context of ischemia-reperfusion (I/R) injury.[7]
Cardioprotection Against Ischemia-Reperfusion Injury
Studies in isolated heart models have shown that AICAR treatment can improve functional recovery, reduce infarct size, and decrease the incidence of arrhythmias following an ischemic event.[7] The proposed mechanisms include enhanced energy metabolism and reduced oxidative stress.[7][21] While AMPK activation is a key component, AMPK-independent effects, such as increased adenosine levels, may also contribute to this cardioprotection.[15]
Applications in Neurological Research
Emerging research indicates that AICAR may have therapeutic potential in the central nervous system.
Neuroprotection and Cognitive Enhancement
AICAR has been shown to have neuroprotective effects in models of neurodegenerative diseases and to reduce inflammation in glial cells.[12][22] Studies in mice have also demonstrated that AICAR can improve cognition and motor coordination, suggesting a role for AMPK activation in neuronal plasticity and function.[14][23]
AMPK-Independent Effects: The Purine Biosynthesis Connection
It is imperative for researchers to recognize that not all effects of AICAR are mediated by AMPK.[10][11] As an intermediate in de novo purine synthesis, the accumulation of its phosphorylated form, ZMP, can have significant metabolic consequences independent of AMPK.[1][3]
AICAR is synthesized from SAICAR and is a precursor to inosine monophosphate (IMP), a branch point for the synthesis of AMP and GMP.[3] The administration of exogenous AICAR can perturb the balance of purine and pyrimidine nucleotide pools, which can independently affect cell proliferation and other cellular processes.[20]
Visualizing Purine Biosynthesis and AICAR's Role
Caption: AICAR is an intermediate in the de novo purine synthesis pathway.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments utilizing AICAR.
Protocol: Western Blot for AMPK Activation
This protocol is designed to assess the phosphorylation of AMPKα at Thr172, a reliable marker of its activation.[9]
A. Cell Lysis and Protein Quantification
-
Culture cells to 70-80% confluency and treat with AICAR (typically 0.5-2 mM) for the desired duration (e.g., 30 minutes to 2 hours). Include a vehicle-treated control.
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
B. Western Blotting
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane as in step 6.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total AMPKα and a loading control like β-actin or GAPDH.
Visualizing the Western Blot Workflow
Caption: A typical workflow for detecting phosphorylated AMPK via Western blot.
Protocol: 2-NBDG Glucose Uptake Assay
This cell-based assay uses the fluorescent glucose analog 2-NBDG to measure glucose uptake.[2][24]
-
Seed cells (e.g., 2-5 x 10⁴ cells/well) in a 24-well or 96-well plate and allow them to adhere overnight.
-
The next day, wash the cells with PBS and replace the medium with glucose-free culture medium (containing 0.5% FBS) with or without AICAR and other test compounds. Incubate for the desired time (e.g., 1 hour).
-
Prepare a "glucose uptake mix" by adding 2-NBDG (final concentration 100-200 µg/ml) and any enhancers to the glucose-free medium.[25]
-
Remove the treatment medium and add the glucose uptake mix to each well.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by removing the uptake mix and washing the cells with ice-cold Analysis Buffer or PBS.
-
Harvest the cells (if using flow cytometry) or analyze directly in the plate (if using a fluorescence plate reader or microscope).
-
Measure the fluorescence of 2-NBDG (Excitation/Emission ≈ 485/535 nm).[25] The fluorescence intensity is proportional to the amount of glucose taken up by the cells.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell viability based on the metabolic activity of NAD(P)H-dependent oxidoreductases.[26]
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of AICAR concentrations for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the treatment period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well (final concentration 0.5 mg/ml).
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100-150 µl of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[26]
-
Wrap the plate in foil and shake gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion and Future Directions
AICAR remains an invaluable and widely used pharmacological agent for investigating cellular energy metabolism.[4] Its ability to activate AMPK provides a powerful tool to study a vast array of physiological and pathological processes, from metabolic regulation and exercise physiology to cancer and neurodegeneration. However, the interpretation of data from AICAR-based studies requires a nuanced understanding of its dual role as both an AMPK activator and a purine pathway intermediate. Researchers must exercise caution and employ appropriate controls, such as AMPK knockout models, to delineate between AMPK-dependent and -independent effects.[11] As our understanding of cellular metabolism continues to deepen, the strategic use of AICAR will undoubtedly continue to yield critical insights into the complex interplay of signaling and metabolic networks in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 3. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of AICAR and rapamycin on mitochondrial function in immortalized mitochondrial DNA mutator murine embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. AMPK Activation Alleviates Myocardial Ischemia-Reperfusion Injury by Regulating Drp1-Mediated Mitochondrial Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementsarms.com [elementsarms.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. AICAR induces mitochondrial apoptosis in human osteosarcoma cells through an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMPK agonist AICAR improves cognition and motor coordination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A small molecule AMPK activator protects the heart against ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. AICAR stimulates mitochondrial biogenesis and BCAA catabolic enzyme expression in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AICAR | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Role of AMPK in Myocardial Ischemia-Reperfusion Injury-Induced Cell Death in the Presence and Absence of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 5-aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR) attenuates the expression of LPS- and Aβ peptide-induced inflammatory mediators in astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. assaygenie.com [assaygenie.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. broadpharm.com [broadpharm.com]
Role of 4-Amino-5-imidazolecarboxamide hydrochloride in metabolic pathways.
An In-Depth Technical Guide to the Role of 4-Amino-5-imidazolecarboxamide Hydrochloride (AICAR) in Metabolic Pathways
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (AICAR), a critical research tool in the study of metabolic regulation. We will delve into its core mechanism of action, its profound impact on key metabolic pathways, and provide practical, field-tested experimental protocols for its application in a research setting.
Introduction: Understanding AICAR
This compound, commonly known as AICAR or Acadesine, is a cell-permeable analog of adenosine monophosphate (AMP). Its primary significance in biomedical research lies in its ability to pharmacologically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By mimicking the effects of AMP, AICAR can induce a metabolic state that resembles cellular energy deprivation, making it an invaluable tool for investigating metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease.
Mechanism of Action: The AMPK-Dependent Pathway
AICAR's biological effects are predominantly mediated through the activation of AMPK. Once inside the cell, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl-5'-monophosphate (ZMP). ZMP is an analog of AMP and allosterically activates AMPK by binding to its γ-subunit. This activation triggers a cascade of downstream signaling events aimed at restoring cellular energy balance.
Key Downstream Effects of AMPK Activation by AICAR:
-
Inhibition of Anabolic Pathways: Activated AMPK phosphorylates and inactivates key enzymes involved in energy-consuming processes, such as fatty acid synthesis (acetyl-CoA carboxylase, ACC) and protein synthesis (mTORC1 pathway).
-
Stimulation of Catabolic Pathways: AMPK activation promotes ATP-generating processes, including fatty acid oxidation and glucose uptake.
Below is a diagram illustrating the mechanism of AICAR-mediated AMPK activation.
Caption: Mechanism of AICAR-mediated AMPK activation and downstream metabolic effects.
Role in Key Metabolic Pathways
Glucose Metabolism
AICAR plays a significant role in regulating glucose homeostasis, primarily by enhancing glucose uptake in skeletal muscle and suppressing glucose production in the liver.
-
Skeletal Muscle: AICAR-induced AMPK activation promotes the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake from the bloodstream. This effect is independent of insulin signaling, making AICAR a potential therapeutic agent for insulin-resistant states.
-
Liver: In the liver, AMPK activation by AICAR phosphorylates and inactivates key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to a reduction in hepatic glucose output.
Lipid Metabolism
AICAR exerts profound effects on lipid metabolism by shifting the cellular focus from lipid storage to lipid oxidation.
-
Fatty Acid Synthesis: A key target of AMPK is acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. AICAR-mediated AMPK activation leads to the inhibitory phosphorylation of ACC, thereby decreasing the production of malonyl-CoA and inhibiting de novo lipogenesis.
-
Fatty Acid Oxidation: The reduction in malonyl-CoA levels relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into the mitochondria for β-oxidation.
Purine Biosynthesis
Beyond its role as an AMPK activator, ZMP, the active metabolite of AICAR, is also an intermediate in the de novo purine biosynthesis pathway. ZMP can be converted to inosine monophosphate (IMP) by the enzyme AICAR transformylase (ATIC), thus influencing the cellular purine pool. However, the primary and most studied effects of AICAR are attributed to its activation of AMPK.
Experimental Protocols
The following protocols are provided as a guide for researchers investigating the effects of AICAR in cell culture and animal models.
In Vitro AICAR Treatment of Cultured Cells
This protocol describes the general procedure for treating cultured cells with AICAR to assess its effects on downstream signaling and metabolic endpoints.
Materials:
-
AICAR (this compound)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Antibodies for Western blotting (e.g., anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC)
Procedure:
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
AICAR Preparation: Prepare a stock solution of AICAR in sterile water or DMSO. Further dilute the stock solution in serum-free culture medium to the desired final concentrations (e.g., 0.5-2 mM).
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the AICAR-containing medium to the cells.
-
Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration using a BCA assay.
-
Proceed with downstream analysis, such as Western blotting, to assess the phosphorylation status of AMPK and its targets.
-
Caption: Workflow for in vitro AICAR treatment and analysis.
In Vivo AICAR Administration in Rodent Models
This protocol provides a general guideline for administering AICAR to rodents to study its systemic metabolic effects.
Materials:
-
AICAR
-
Sterile saline (0.9% NaCl)
-
Syringes and needles appropriate for the route of administration
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
AICAR Preparation: Dissolve AICAR in sterile saline to the desired concentration. Ensure the solution is fully dissolved and sterile-filtered if necessary.
-
Animal Dosing:
-
Weigh each animal to determine the correct dose volume.
-
Administer AICAR via the desired route (e.g., intraperitoneal (IP) injection, subcutaneous (SC) injection, or oral gavage). A common dosage for IP injection in mice is 250-500 mg/kg body weight.
-
-
Tissue Collection and Analysis:
-
At the desired time point after AICAR administration, euthanize the animals according to approved protocols.
-
Rapidly collect tissues of interest (e.g., liver, skeletal muscle, adipose tissue) and snap-freeze in liquid nitrogen or process for immediate analysis.
-
Analyze tissues for gene expression, protein phosphorylation, and metabolite levels.
-
Quantitative Data Summary
The following table summarizes typical quantitative results observed following AICAR treatment in various experimental models.
| Parameter | Model System | Treatment Conditions | Observed Effect | Reference |
| AMPK Phosphorylation (Thr172) | C2C12 myotubes | 1 mM AICAR, 1 hour | ~5-10 fold increase | |
| ACC Phosphorylation (Ser79) | Isolated rat epitrochlearis muscle | 2 mM AICAR, 60 minutes | ~3-5 fold increase | |
| Glucose Uptake | Isolated rat extensor digitorum longus muscle | 2 mM AICAR, 40 minutes | ~2-3 fold increase | |
| Hepatic Glucose Production | Primary rat hepatocytes | 0.5 mM AICAR, 2 hours | ~40-60% decrease | |
| Fatty Acid Oxidation | L6 myotubes | 1 mM AICAR, 24 hours | ~1.5-2 fold increase |
Conclusion
This compound is a powerful pharmacological tool for activating the AMPK signaling pathway. Its ability to mimic a state of cellular energy deficit provides researchers with a valuable method to investigate the intricate roles of AMPK in regulating glucose and lipid metabolism. The experimental protocols and expected outcomes detailed in this guide serve as a foundation for designing and executing robust studies to further elucidate the therapeutic potential of targeting this critical metabolic pathway.
4-Amino-5-imidazolecarboxamide hydrochloride stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 4-Amino-5-imidazolecarboxamide Hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Critical Role of this compound in Research
This compound (AICA-HCl), a key intermediate in the synthesis of purines and pyrimidines, holds a significant position in pharmaceutical and biochemical research.[1][2] It serves as a crucial building block in the development of various biologically active molecules, including anti-inflammatory and anti-cancer agents.[3] The integrity of this compound is paramount; its stability directly impacts the reliability of experimental outcomes, the safety and efficacy of synthesized active pharmaceutical ingredients (APIs), and the overall success of a research and development program.
This guide provides a comprehensive technical overview of the stability profile of AICA-HCl. We will delve into its intrinsic chemical properties, outline scientifically grounded storage and handling procedures, and present a robust framework for stability assessment in line with global regulatory standards. The methodologies described herein are designed to ensure the compound's quality, purity, and potency throughout its lifecycle.
Physicochemical Properties of AICA-HCl
A foundational understanding of the physicochemical properties of AICA-HCl is essential for designing appropriate storage strategies and analytical methods. The compound is a white to off-white or light grey crystalline powder.[1][3] Its hydrochloride salt form confers solubility in aqueous solutions, a critical attribute for its use in various biochemical assays and synthetic reactions.[1]
| Property | Value | Source(s) |
| CAS Number | 72-40-2 | [3] |
| Molecular Formula | C₄H₆N₄O · HCl | [3] |
| Molecular Weight | 162.58 g/mol | [3] |
| Appearance | White or Gray-white crystalline powder | [3] |
| Melting Point | 250-252 °C (with decomposition) | [1][2] |
| Solubility | Soluble in water (50 mg/mL) and DMSO | [4] |
| Key Characteristic | Hygroscopic | [1][2] |
Recommended Storage and Handling: A Self-Validating System
The inherent hygroscopicity of AICA-HCl is a primary factor governing its storage requirements.[1][2] Exposure to atmospheric moisture can initiate degradation cascades and compromise the material's integrity. Therefore, establishing a controlled environment is non-negotiable.
Core Storage Conditions
For optimal stability, AICA-HCl should be stored under the following conditions:
-
Temperature: Refrigerated at 2-8°C.[1][2][3] This temperature range slows down potential degradation kinetics.
-
Container: Stored in a tightly closed container to prevent moisture ingress and contamination.[5][6][7][8] For long-term storage, the use of a desiccator is strongly advised.
Safe Handling Protocol
Adherence to proper handling procedures is crucial to maintain compound integrity and ensure personnel safety.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses, gloves, and clothing to prevent skin and eye contact.[5][7]
-
Ventilation: Use with adequate ventilation to minimize the potential for inhalation of dust particles.[5][7]
-
Dispensing: Minimize dust generation during handling.[5] When preparing solutions, add the solid to the solvent to control dissolution and prevent clumping.
-
Spill Management: In case of a spill, vacuum or sweep up the material into a suitable disposal container, avoiding the creation of dust clouds.[5]
Understanding the Chemical Stability Profile of AICA-HCl
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[9] For AICA-HCl, the imidazole ring, primary amine, and carboxamide functional groups are the primary sites susceptible to chemical degradation. Understanding potential degradation pathways is the first step in developing a stability-indicating analytical method.
Forced degradation, or stress testing, is an essential tool used to identify the likely degradation products and establish the intrinsic stability of the molecule.[10][11][12] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[11]
Logical Workflow for Stability Assessment
The following diagram illustrates a comprehensive workflow for assessing the stability of AICA-HCl, from initial characterization to the establishment of a re-test period, guided by ICH principles.[10]
Caption: Workflow for AICA-HCl Stability Program.
Designing a Robust Stability Testing Program
A comprehensive stability program for AICA-HCl must be designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[10][13] The goal is to provide evidence on how the quality of the substance varies over time under the influence of temperature, humidity, and light.[10]
Forced Degradation (Stress Testing) Protocol
The objective of stress testing is to identify potential degradants, which informs the development of truly stability-indicating analytical methods.[12][14] A target degradation of 5-20% is generally considered optimal to avoid the generation of secondary degradants that may not be relevant under normal storage conditions.[12][15]
Experimental Protocol: Forced Degradation of AICA-HCl
-
Preparation of Stock Solution: Prepare a stock solution of AICA-HCl in water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid powder and the stock solution at 80°C for 48 hours.
-
Photostability: Expose the solid powder and stock solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Prior to analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Hypothetical Degradation Pathway
Based on the chemical structure of AICA-HCl, hydrolysis of the amide group to form the corresponding carboxylic acid is a probable degradation pathway under acidic or basic conditions.
Caption: Potential hydrolytic degradation of AICA-HCl.
Formal Stability Studies (Long-Term & Accelerated)
Formal stability studies are conducted on at least three primary batches to establish a re-test period.[9][10] The samples should be stored in the same container closure system proposed for commercial storage.[9]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 5°C ± 3°C | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10] |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months | A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[10] |
Stability-Indicating Analytical Methodology
A validated stability-indicating method is critical for separating and quantifying the active ingredient from any impurities and degradation products.[16] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
Protocol: Representative Stability-Indicating HPLC Method
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% B
-
25-26 min: 40% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Method Validation Causality: The use of a gradient elution is necessary to ensure that any degradation products, which may have significantly different polarities from the parent AICA-HCl, are effectively separated and eluted from the column. The acidic mobile phase helps to produce sharp peak shapes for the amine-containing analyte. A PDA detector is invaluable as it can assess peak purity, confirming that the parent peak is not co-eluting with any degradants.
Conclusion
The chemical stability of this compound is a critical attribute that underpins its utility in research and drug development. Its hygroscopic nature necessitates stringent control over storage conditions, specifically temperature and humidity. A comprehensive stability testing program, grounded in ICH guidelines, is essential for understanding its degradation profile and ensuring its quality over time. By implementing robust storage protocols and validated stability-indicating analytical methods, researchers can confidently rely on the integrity of AICA-HCl, thereby ensuring the accuracy and reproducibility of their scientific endeavors.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 72-40-2 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Ich guideline for stability testing | PPTX [slideshare.net]
- 10. snscourseware.org [snscourseware.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. biopharminternational.com [biopharminternational.com]
- 15. pharmtech.com [pharmtech.com]
- 16. fda.gov [fda.gov]
The Discovery and Enduring Legacy of 4-Amino-5-imidazolecarboxamide Hydrochloride: A Journey from Metabolic Intermediate to Therapeutic Prospect
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-5-imidazolecarboxamide hydrochloride (AICA-HCl), a seemingly simple imidazole derivative, holds a rich and evolving history within the scientific landscape. Initially identified as a crucial intermediate in the de novo purine biosynthesis pathway, its journey has transcended fundamental biochemistry to encompass significant therapeutic investigations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and evolving understanding of AICA-HCl and its renowned riboside derivative, acadesine (AICAR). We will delve into its pivotal role as a pharmacological activator of AMP-activated protein kinase (AMPK), explore the key clinical trials that have defined its therapeutic potential, and provide detailed experimental context for its synthesis and application. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, offering both historical perspective and practical insights into this fascinating molecule.
A Serendipitous Discovery: Unraveling the Threads of Purine Biosynthesis
The story of 4-Amino-5-imidazolecarboxamide (AICA) is intrinsically linked to the elucidation of the de novo purine biosynthesis pathway, a fundamental metabolic process. In the mid-20th century, extensive research focused on understanding how living organisms construct the purine rings of adenine and guanine, the building blocks of nucleic acids. Through elegant isotopic labeling studies in pigeons, a key intermediate was identified: 5-amino-4-imidazolecarboxamide ribotide (AICAR).[1][2] This discovery was a landmark in biochemistry, revealing a critical step in the intricate enzymatic assembly line of purine synthesis.[3][4] The unphosphorylated form, 4-amino-5-imidazolecarboxamide, and its corresponding riboside, were subsequently synthesized and studied for their biological activities. A notable early synthesis of 4-amino-5-imidazolecarboxamide was reported by Shaw and Woolley in 1949, paving the way for more extensive investigation.[5]
The hydrochloride salt of 4-amino-5-imidazolecarboxamide was developed to enhance the compound's stability and solubility, facilitating its use in research and pharmaceutical development.[6][7] This stable, crystalline powder became a valuable tool for studying purine metabolism and as a precursor for the synthesis of various other compounds.[8]
From Precursor to Pharmacophore: The Rise of Acadesine and the Dawn of AMPK Activation
While 4-amino-5-imidazolecarboxamide itself is a key metabolic intermediate, its riboside derivative, acadesine (also known as AICA-riboside or AICAR), emerged as a molecule of significant pharmacological interest.[9] In the 1980s, acadesine was first investigated for its potential to protect the heart from ischemic injury during surgery.[9] This research was driven by the understanding that under conditions of metabolic stress, such as ischemia, cells break down ATP, leading to an accumulation of adenosine. Acadesine was found to augment the levels of endogenous adenosine in ischemic tissues, thereby conferring a cardioprotective effect.[10][11][12]
A pivotal breakthrough in understanding acadesine's mechanism of action came with the discovery that its intracellularly phosphorylated form, AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), is a potent activator of AMP-activated protein kinase (AMPK).[13][14] AMPK is a crucial cellular energy sensor that, when activated by a high AMP:ATP ratio, orchestrates a metabolic switch to conserve energy and promote ATP-generating pathways.[15] AICAR mimics the effect of AMP, allosterically activating AMPK without altering the cellular nucleotide pool.[13][14] This discovery opened up a vast new field of research into the therapeutic potential of acadesine for a wide range of metabolic disorders.
The AMPK Signaling Pathway: A Central Hub for Cellular Metabolism
The activation of AMPK by AICAR triggers a cascade of downstream events aimed at restoring cellular energy homeostasis. This includes the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of anabolic processes such as protein and cholesterol synthesis.[14][15]
Figure 1: Simplified schematic of the AMPK signaling pathway activated by Acadesine (AICAR).
Chemical Synthesis and Characterization
This compound is a white to off-white or light grey crystalline powder.[7][16] It is soluble in water and has a melting point of approximately 250-252 °C with decomposition.[7]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 72-40-2 | [8] |
| Molecular Formula | C₄H₇ClN₄O | |
| Molecular Weight | 162.58 g/mol | [8] |
| Appearance | White to light beige crystalline powder | [16] |
| Melting Point | 250-252 °C (decomposes) | [8] |
| Solubility | Soluble in water | [8] |
Synthesis of this compound
Several synthetic routes for this compound have been reported, evolving from early laboratory-scale preparations to more recent industrial methods.[17][18] A common laboratory synthesis involves the cyclization of a substituted malonamamidine derivative.
Figure 2: Generalized workflow for a common synthesis route of 4-Amino-5-imidazolecarboxamide HCl.
Experimental Protocol: A Representative Laboratory Synthesis
A detailed protocol for the synthesis of this compound can be adapted from established methods. One such method involves the diazotization of 5-amino-4-imidazolecarboxamide followed by subsequent reaction steps.[17]
Materials:
-
5-amino-4-imidazolecarboxamide
-
36% Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Deionized water (DI H₂O)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolution: Dissolve 100 g of 5-amino-4-imidazolecarboxamide in a solution of 80 ml of 36% HCl in 720 ml of DI H₂O with stirring.
-
Diazotization: Cool the solution to 0-5 °C. In a separate vessel, dissolve 47 g of sodium nitrite in 1.2 liters of DI H₂O and cool to 0 °C. Slowly add the sodium nitrite solution to the 5-aminoimidazole-4-carboxamide hydrochloride solution over 20-30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction and Filtration: After the addition is complete, stir the reaction mixture for 10 minutes and then filter the resulting solid.
-
Washing: Suspend the solid in 400 ml of DI H₂O, stir for 15 minutes, and filter. Repeat the suspension and filtration with 500 ml of THF.
-
Drying: Dry the final solid at 45 °C to yield this compound.
Note: This is a representative protocol and should be performed by qualified personnel with appropriate safety precautions.
Clinical Investigations: The Pursuit of Cardioprotection
The most significant clinical development of AICA-HCl's riboside, acadesine, has been in the context of cardioprotection during coronary artery bypass graft (CABG) surgery. The rationale is that by increasing adenosine levels in the ischemic heart muscle, acadesine could mitigate the damage caused by reperfusion injury.[10]
A series of multicenter, randomized, double-blind, placebo-controlled clinical trials were conducted to evaluate the safety and efficacy of acadesine in this setting.
| Clinical Trial/Study | Phase | Key Findings | Reference |
| Multinational Acadesine Study | - | Acadesine did not significantly reduce the overall incidence of myocardial infarction but did lower the incidence of Q-wave myocardial infarction in high-risk patients. It also reduced early cardiac-related deaths. | [19] |
| McSPI Research Group Trial | - | The trial did not show a statistically significant difference between acadesine and placebo for the primary endpoint of myocardial infarction. However, a post-hoc analysis suggested a reduction in larger Q-wave infarctions. | [20] |
| Meta-analysis of 5 Trials | Meta-analysis | Acadesine was associated with a reduction in early cardiac death, myocardial infarction, and combined adverse cardiovascular outcomes in patients undergoing CABG surgery. | [21] |
| RED-CABG Trial | Phase 3 | The trial was terminated early due to a low likelihood of a statistically significant efficacious outcome. There was no significant difference in the primary endpoint (a composite of all-cause mortality, nonfatal stroke, or need for mechanical support for severe left ventricular dysfunction) between the acadesine and placebo groups. | [22] |
While early studies and a meta-analysis showed promise, the large-scale Phase 3 RED-CABG trial did not confirm the clinical benefit of acadesine in reducing adverse cardiovascular events in patients undergoing CABG surgery.[22] Despite this setback in the cardiovascular field, research into other potential applications of acadesine, driven by its AMPK-activating properties, continues.
Broader Therapeutic Horizons and Future Perspectives
The ability of acadesine to activate AMPK has spurred investigations into its potential for treating a variety of other conditions, including:
-
Diabetes: By stimulating glucose uptake and improving insulin sensitivity, AMPK activators are a promising therapeutic strategy for type 2 diabetes.[9]
-
Cancer: The role of AMPK in regulating cell growth and proliferation has led to research on acadesine as a potential anti-cancer agent, particularly in hematological malignancies like B-cell chronic lymphocytic leukemia.[10]
-
Exercise Mimetics: In preclinical studies, acadesine was shown to improve exercise endurance in mice, leading to the concept of "exercise in a pill."[9]
The story of this compound and its derivative, acadesine, is a testament to the often-unpredictable path of drug discovery. From its humble beginnings as an intermediate in a fundamental metabolic pathway to its extensive clinical evaluation as a cardioprotective agent and its ongoing exploration for a myriad of other therapeutic applications, this molecule continues to be a source of scientific inquiry and potential innovation. While the initial promise in cardiac surgery has not been fully realized, the deep understanding of its mechanism of action, particularly its role as an AMPK activator, ensures that the legacy of this compound will continue to unfold in the years to come.
References
- 1. Biosynthesis of the purines. II. Metabolism of 4-amino-5-imidazolecarboxamide in pigeon liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the purines. XVIII. 5-Amino-1-ribosyl-4-imidazolecarboxamide 5'-phosphate transformylase and inosinicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolutionary convergence in the biosyntheses of the imidazole moieties of histidine and purines | PLOS One [journals.plos.org]
- 5. A new and convenient synthesis of 4-amino-5-imidazolecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound CAS 72-40-2 [homesunshinepharma.com]
- 8. 5-氨基-4-甲酰胺咪唑 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Acadesine - Wikipedia [en.wikipedia.org]
- 10. Acadesine, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acadesine: Prototype adenosine regulating agent for treating myocardial ischemia‐reperfusion injury [ouci.dntb.gov.ua]
- 12. Acadesine: the prototype adenosine regulating agent for reducing myocardial ischaemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects [mdpi.com]
- 14. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
- 18. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 19. Acadesine: a new drug that may improve myocardial protection in coronary artery bypass grafting. Results of the first international multicenter study. Multinational Acadesine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of acadesine on the incidence of myocardial infarction and adverse cardiac outcomes after coronary artery bypass graft surgery. Multicenter Study of Perioperative Ischemia (McSPI) Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of acadesine on myocardial infarction, stroke, and death following surgery. A meta-analysis of the 5 international randomized trials. The Multicenter Study of Perioperative Ischemia (McSPI) Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medindia.net [medindia.net]
4-Amino-5-imidazolecarboxamide (AICA) in De Novo Purine Synthesis: From Metabolic Intermediate to Pharmacological Tool
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 4-Amino-5-imidazolecarboxamide (AICA) and its critical role within the de novo purine synthesis pathway. We will dissect its function not merely as a biochemical intermediate but as a potent pharmacological modulator of cellular metabolism. The narrative begins with a foundational overview of purine biosynthesis, pinpointing the precise enzymatic steps involving the AICA ribonucleotide (AICAR). We then explore the mechanism and kinetics of the bifunctional enzyme ATIC, which catalyzes the final steps to inosine monophosphate (IMP). A significant portion of this guide is dedicated to the application of AICA hydrochloride (AICA-HCl) as a research tool, focusing on its conversion to AICAR and subsequent activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This guide provides field-proven experimental protocols, data interpretation strategies, and visual aids to empower researchers, scientists, and drug development professionals in their exploration of metabolic pathways and therapeutic discovery.
Introduction: The Centrality of Purine Biosynthesis
Purine nucleotides, namely adenosine and guanosine triphosphates (ATP and GTP), are fundamental to life. They serve as energy currency, components of nucleic acids (DNA and RNA), and critical signaling molecules. Cells can generate these vital molecules through two main routes: a salvage pathway that recycles existing purine bases and the de novo synthesis pathway, which builds the purine ring from simpler precursors.[1] The de novo pathway is a highly conserved, multi-step enzymatic process that is particularly active in proliferating cells, such as those in developing tissues and tumors, making it a key area of interest for therapeutic intervention.[2][3]
This guide focuses on 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate that stands at a crucial juncture in this pathway.[4][5] Its non-phosphorylated precursor, 4-Amino-5-imidazolecarboxamide (AICA), often supplied as a hydrochloride salt (AICA-HCl) for stability and solubility, is a widely used pharmacological agent to probe cellular metabolism.[6][7][8][9] By understanding the journey of AICA from an exogenous compound to the endogenous intermediate AICAR, we can unlock its utility in studying and manipulating the intricate network of cellular energy regulation.
The De Novo Purine Synthesis Pathway: A Step-by-Step Overview
The de novo synthesis of purines is an elegant, ten-step process occurring in the cytoplasm that converts phosphoribosyl pyrophosphate (PRPP) and other small molecules into the foundational purine nucleotide, inosine monophosphate (IMP).[1][3][10] From IMP, the pathway bifurcates to produce either adenosine monophosphate (AMP) or guanosine monophosphate (GMP). The pathway is tightly regulated by feedback inhibition from its end-products to maintain nucleotide homeostasis.[2][11]
The intermediate 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) appears at the ninth step of this sequence, representing the final acyclic precursor before the second ring closure completes the purine structure.
The ATIC Enzyme: A Bifunctional Catalyst for Purine Ring Completion
The conversion of AICAR to IMP is a two-step process catalyzed by a single, bifunctional enzyme: 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase, commonly known as ATIC.[12][13][14][15] This enzyme functions as a homodimer, a structural feature essential for its catalytic activity.[11][13]
-
AICAR Transformylase (Tfase) Activity : In the ninth step of the pathway, the transformylase domain of ATIC catalyzes the transfer of a formyl group from the cofactor 10-formyltetrahydrofolate (10-formyl-THF) to the 5-amino group of AICAR. This reaction yields 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).[13][14]
-
IMP Cyclohydrolase (CHase) Activity : In the tenth and final step, the cyclohydrolase domain catalyzes an intramolecular condensation of FAICAR, releasing a water molecule and closing the second ring to form the purine product, IMP.
Causality in Catalysis : The kinetic properties of ATIC are fascinating and demonstrate a crucial principle of metabolic pathway efficiency. The transformylase reaction (AICAR → FAICAR) is energetically unfavorable and reversible.[13][16] However, it is immediately followed by the IMP cyclohydrolase reaction (FAICAR → IMP), which is highly favorable and essentially irreversible.[13][16] This energetic coupling ensures that the intermediate FAICAR is rapidly consumed, pulling the entire two-step reaction forward towards the synthesis of IMP. Despite both activities residing on the same protein, there is surprisingly no kinetic evidence of direct substrate channeling between the active sites.[16]
AICA-HCl as a Pharmacological Agent: Activating the AMPK Energy Sensor
While AICAR is a natural intracellular metabolite, its precursor, AICA (as AICA-HCl), can be supplied exogenously to cells and tissues.[17] Once inside the cell, AICA is phosphorylated by adenosine kinase into AICAR (also known as ZMP).[14][18] This leads to an intracellular accumulation of AICAR, which has profound metabolic consequences largely mediated through its structural similarity to adenosine monophosphate (AMP).
AICAR is a potent allosteric activator of AMP-activated protein kinase (AMPK) , a master regulator of cellular energy homeostasis.[6][14][19][20] AMPK acts as a cellular fuel gauge, becoming activated when the AMP:ATP ratio rises, signaling a state of low energy. By mimicking AMP, AICAR directly activates AMPK without altering cellular energy levels.[18]
Consequences of AMPK Activation:
-
Inhibition of Anabolic Processes: Activated AMPK phosphorylates and inhibits key enzymes involved in energy-consuming processes, such as fatty acid and cholesterol synthesis.[18] It also suppresses protein synthesis via the mTOR pathway.[21]
-
Activation of Catabolic Processes: AMPK promotes energy-producing pathways, including fatty acid oxidation and glucose uptake, to restore cellular ATP levels.[18]
This reliable activation makes AICA-HCl an invaluable tool for researchers to simulate a low-energy state and study the vast downstream effects of AMPK signaling.
Applications in Research and Drug Development
The ability to manipulate both the de novo purine pathway and AMPK signaling gives AICA-HCl broad utility:
-
Metabolic Disorders: It is widely used in models of type 2 diabetes and obesity to study the effects of AMPK activation on glucose uptake and lipid metabolism.[18][22] It is also a tool to investigate mitochondrial biogenesis.[19]
-
Cancer Biology: The role of AICA-HCl in cancer is complex. Since the de novo purine pathway is essential for proliferation, the enzyme ATIC is a potential anticancer drug target.[11][23] Conversely, activating AMPK with AICA-HCl can induce cell cycle arrest and apoptosis in some cancer cell lines, highlighting a potential therapeutic avenue.[20][21]
-
Cardiovascular Disease: AICA-riboside (Acadesine) has been investigated for its potential to protect the heart from ischemia-reperfusion injury, an effect linked to AMPK activation and adenosine regulation.[17]
-
Pulmonary Arterial Hypertension (PAH): Emerging research has implicated elevated ATIC expression and purine synthesis in the pathology of PAH, suggesting a new area for therapeutic exploration.[24]
Experimental Protocol: AMPK Activation in a Mammalian Cell Line
This protocol provides a self-validating workflow to treat a common adherent cell line (e.g., HeLa, MCF-7, or C2C12) with AICA-HCl and confirm AMPK activation via Western blotting.
Materials and Reagents
-
Cell Line: Adherent mammalian cell line of choice.
-
Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[25][26]
-
AICA-HCl: 4-Amino-5-imidazolecarboxamide hydrochloride (e.g., Sigma-Aldrich, Cat# A9978).
-
Vehicle: Sterile DMSO or cell culture-grade water.
-
Reagents for Lysis: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Reagents for Western Blot: BCA Protein Assay Kit, Laemmli sample buffer, primary antibodies (anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-β-actin), HRP-conjugated secondary antibody, and ECL substrate.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.[26]
-
Trypsinize, count, and seed cells into 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate at 37°C, 5% CO₂ overnight.
-
-
Preparation of AICA-HCl Stock Solution:
-
Causality: A concentrated, sterile stock solution is prepared to minimize the volume of vehicle added to the cell culture medium, preventing solvent toxicity and significant changes in media osmolarity.
-
Prepare a 50 mM stock solution of AICA-HCl in sterile DMSO or water. For example, dissolve 8.13 mg of AICA-HCl (MW: 162.58 g/mol ) in 1 mL of solvent.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot and store at -20°C.
-
-
Cell Treatment:
-
Aspirate the old medium from the 6-well plates.
-
Add fresh, pre-warmed culture medium to each well.
-
Add the AICA-HCl stock solution directly to the medium to achieve final concentrations. A typical dose-response experiment might use 0, 0.25, 0.5, 1, and 2 mM. Include a "vehicle only" control.
-
Gently swirl the plates to mix and return them to the incubator for the desired time (e.g., 1-4 hours for acute AMPK activation).
-
-
Cell Lysis and Protein Quantification:
-
Place plates on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel, run the electrophoresis, and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C. The key readout for AMPK activation is the increased signal for phospho-AMPKα (Thr172). Phospho-ACC is a well-established downstream target. Total AMPKα and β-actin serve as loading controls.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Workflow Diagram
Data Presentation and Interpretation
Table 1: Physicochemical Properties of this compound (AICA-HCl)
| Property | Value | Source(s) |
| Synonyms | AICA, 5-Amino-4-imidazolecarboxamide HCl | [6][8] |
| CAS Number | 72-40-2 | [8][9] |
| Molecular Formula | C₄H₆N₄O · HCl | [8][9] |
| Molecular Weight | 162.58 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [6][9] |
| Melting Point | 250-252 °C (decomposes) | [8][9] |
| Solubility | Soluble in water | [6][9] |
Table 2: Typical Experimental Concentrations of AICA-HCl in Cell Culture
| Application | Cell Line | Concentration Range | Incubation Time | Key Finding | Source(s) |
| AMPK Activation | FRO Thyroid Cancer | 0.5 - 2 mM | 48 - 72 h | Inhibition of cell proliferation | [20] |
| Metabolic Analysis | INS-1 (Insulinoma) | 1 mM | 25 min - 1 h | Decreased purine/pyrimidine synthesis | [22] |
| mTOR Pathway | LoVo Colon Cancer | 0.25 - 1 mM | 24 h | Inactivation of mTOR pathway | [21] |
| AMPK Signaling | C2C12 Myotubes | 2 mM | 1 h | Increased glucose uptake | [14] |
Conclusion
4-Amino-5-imidazolecarboxamide, through its intracellular ribonucleotide AICAR, occupies a unique position in cellular biochemistry. It is both a non-negotiable intermediate in the universal pathway of de novo purine synthesis and, when applied exogenously, a powerful pharmacological activator of the master metabolic regulator, AMPK. This duality makes it an indispensable tool for the modern life scientist. For researchers in drug development, understanding the ATIC enzyme offers a validated target for anti-proliferative therapies. For metabolic scientists, AICA-HCl provides a reliable method to probe the intricate signaling networks that govern cellular energy balance. The protocols and data presented herein serve as a robust foundation for leveraging the properties of this versatile molecule to advance scientific discovery.
References
- 1. nts.prolekare.cz [nts.prolekare.cz]
- 2. A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis [frontiersin.org]
- 4. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CAS 72-40-2: 5-Aminoimidazole-4-carboxamide hydrochloride [cymitquimica.com]
- 7. AICA-HCl | Sanbo Chemical Ind. Co., Ltd. | BuyChemJapan Corporation | BuyChemJapan [buychemjapan.com]
- 8. AICA hydrochloride | C4H6N4O.HCl - BuyersGuideChem [buyersguidechem.com]
- 9. chembk.com [chembk.com]
- 10. De Novo Synthesis Pathway of Purine Nucleotides and Its Physiological Significance - Oreate AI Blog [oreateai.com]
- 11. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights into the avian AICAR transformylase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) from Staphylococcus lugdunensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The kinetic mechanism of the human bifunctional enzyme ATIC (5-amino-4-imidazolecarboxamide ribonucleotide transformylase/inosine 5'-monophosphate cyclohydrolase). A surprising lack of substrate channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AICA-riboside: safety, tolerance, and pharmacokinetics of a novel adenosine-regulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caringsunshine.com [caringsunshine.com]
- 20. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Metabolomics Analysis Reveals that AICAR Affects Glycerolipid, Ceramide and Nucleotide Synthesis Pathways in INS-1 Cells | PLOS One [journals.plos.org]
- 23. pure.psu.edu [pure.psu.edu]
- 24. 5-Aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase promotes pulmonary arterial smooth muscle cell proliferation via the Ras signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. coriell.org [coriell.org]
- 26. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-5-imidazolecarboxamide Hydrochloride: A Comprehensive Technical Guide to its Role as a Key Metabolite of Dacarbazine
Introduction
Dacarbazine (DTIC), an imidazole derivative, is a cornerstone of chemotherapy for specific malignancies, most notably metastatic melanoma and Hodgkin's lymphoma.[1][2][3][4] Despite its long-standing clinical use, the efficacy of dacarbazine is often limited by both intrinsic and acquired resistance, as well as a significant side-effect profile.[1][5][6] A thorough understanding of its complex metabolic activation and subsequent catabolism is paramount for researchers and drug development professionals seeking to optimize its therapeutic index or develop novel, more effective analogues. Dacarbazine is a prodrug, meaning it requires metabolic conversion to exert its cytotoxic effects.[1][2] This process, primarily occurring in the liver, generates highly reactive intermediates that are responsible for the drug's alkylating activity. A crucial, yet often overlooked, component of this metabolic cascade is the formation of 4-Amino-5-imidazolecarboxamide (AICA), a stable and readily detectable metabolite. This guide provides an in-depth technical exploration of AICA's formation, pharmacokinetic profile, analytical determination, and clinical significance in the context of dacarbazine therapy.
The Metabolic Activation of Dacarbazine: A Multi-Step Enzymatic Process
The transformation of dacarbazine from an inactive prodrug to a potent DNA alkylating agent is a complex process mediated by the cytochrome P450 (CYP) mixed-function oxidase system in the liver.[1][7][8][9] The initial and rate-limiting step is the N-demethylation of dacarbazine. This reaction is primarily catalyzed by the CYP1A2 isoform, with contributions from CYP1A1 and CYP2E1, particularly at higher substrate concentrations.[7][8][9] This enzymatic conversion yields a highly unstable intermediate, 5-(3-hydroxymethyl-3-methyl-triazen-1-yl)-imidazole-4-carboxamide (HMMTIC), which then spontaneously decomposes to another reactive species, 5-(3-methyl-triazen-1-yl)-imidazole-4-carboxamide (MTIC).[7][9]
MTIC is the proximate alkylating agent responsible for dacarbazine's therapeutic effect. It is a potent methylating agent that transfers a methyl group to nucleophilic sites on DNA, primarily the O6 and N7 positions of guanine.[1] This DNA methylation leads to the formation of DNA adducts, which, if not repaired, can induce DNA strand breaks, inhibit DNA replication and transcription, and ultimately trigger apoptosis in rapidly dividing cancer cells.[1]
However, MTIC is also inherently unstable and undergoes further degradation. It is this breakdown of the active metabolite, MTIC, that leads to the formation of 4-Amino-5-imidazolecarboxamide (AICA) and a methyldiazonium cation. While the methyldiazonium cation is the ultimate DNA-methylating species, AICA is a stable, polar molecule that is subsequently eliminated from the body.[10][11] The formation of AICA represents a detoxification pathway, as it is not considered to possess significant cytotoxic activity itself.[12][13]
Pharmacokinetics of Dacarbazine and AICA
The pharmacokinetic profiles of dacarbazine and its primary metabolite, AICA, have been characterized in several clinical studies. Understanding these parameters is crucial for optimizing dosing schedules and predicting potential drug-drug interactions.
Dacarbazine exhibits a biphasic plasma disappearance with a relatively short terminal half-life.[10] A significant portion of the administered dacarbazine is eliminated unchanged in the urine, while the remainder undergoes hepatic metabolism.[10] AICA, being more polar than its parent compound, is also primarily cleared by the kidneys.[10]
| Parameter | Dacarbazine (DTIC) | 4-Amino-5-imidazolecarboxamide (AICA) |
| Terminal Half-life (t½) | 30.3 - 51.6 min[10] | 43.0 - 116 min[10] |
| Volume of Distribution (Vd) | 0.632 L/kg[10] | Not well characterized |
| Total Clearance (CL) | 15.4 mL/kg·min[10] | Not well characterized |
| Renal Clearance | 5.2 - 10.9 mL/kg·min[10] | 2.6 - 5.3 mL/kg·min[10] |
| Urinary Recovery | 46% - 52% of dose[10] | 9% - 18% of dose[10] |
It is important to note that factors influencing the activity of CYP1A2 can significantly impact the metabolism of dacarbazine and, consequently, the formation of AICA.[14] Co-administration of drugs that inhibit or induce CYP1A2 may alter the therapeutic efficacy and toxicity profile of dacarbazine.[14][15][16]
Analytical Methodologies for AICA Quantification
Accurate and sensitive quantification of AICA in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Due to its polar nature and typically low concentrations in plasma, highly sensitive analytical techniques are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for AICA determination.[17][18]
Experimental Protocol: Quantification of AICA in Human Plasma by LC-MS/MS
This protocol outlines a robust and validated method for the determination of AICA in human plasma.
1. Sample Preparation (Ion-Pair Extraction):
-
To 200 µL of human plasma, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled AICA).
-
Add 100 µL of 0.1 M sodium 1-pentanesulfonate (ion-pairing agent).
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
3. Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of AICA into blank plasma and processing as described above.
-
The concentration of AICA in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
In Vitro Metabolism Studies of Dacarbazine
Investigating the in vitro metabolism of dacarbazine using subcellular fractions, such as human liver microsomes (HLMs), is a critical step in drug development. These studies provide valuable insights into the enzymes responsible for metabolism, potential drug-drug interactions, and species differences in metabolic pathways.
Experimental Protocol: In Vitro Metabolism of Dacarbazine in Human Liver Microsomes
This protocol describes a typical in vitro experiment to assess the metabolism of dacarbazine to its primary metabolites.
1. Incubation:
-
Prepare an incubation mixture containing:
-
Human liver microsomes (e.g., 0.5 mg/mL protein).
-
NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding dacarbazine (e.g., at various concentrations to determine kinetic parameters).
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
2. Sample Processing:
-
Vortex the terminated reaction mixture.
-
Centrifuge at 14,000 x g for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
3. Analysis:
-
Analyze the supernatant for the presence of dacarbazine and its metabolites (including AICA) using a validated LC-MS/MS method.
Clinical Significance and Future Perspectives
While AICA itself is not the active cytotoxic agent, its formation and quantification hold significant clinical and research relevance.
-
Biomarker of Dacarbazine Metabolism: The plasma concentration of AICA can serve as an indirect measure of dacarbazine's metabolic activation.[10] Unusually high or low levels of AICA may indicate altered CYP1A2 activity, which could have implications for drug efficacy and toxicity.
-
Investigating Drug-Drug Interactions: Monitoring AICA levels can be a valuable tool in clinical trials to assess the impact of co-administered drugs on dacarbazine metabolism.[14]
-
Understanding Resistance Mechanisms: While not fully elucidated, alterations in the metabolic activation pathway of dacarbazine could contribute to drug resistance. Studying the ratio of AICA to the parent drug may provide insights into these mechanisms.
Future research should focus on further delineating the factors that influence dacarbazine metabolism and the clinical utility of monitoring AICA levels. Personalized medicine approaches, where dacarbazine dosing could be tailored based on a patient's metabolic profile (e.g., CYP1A2 genotype), may offer a path to improving therapeutic outcomes.
Conclusion
4-Amino-5-imidazolecarboxamide is a key metabolite in the complex biotransformation of dacarbazine. While not directly responsible for the drug's cytotoxic effects, its formation is intrinsically linked to the generation of the active alkylating species. A thorough understanding of the enzymatic processes leading to AICA formation, its pharmacokinetic profile, and the analytical methods for its quantification is essential for researchers and clinicians working to optimize dacarbazine therapy and develop the next generation of anti-cancer agents. This guide provides a solid technical foundation for these endeavors, emphasizing the importance of a comprehensive understanding of drug metabolism in modern oncology.
References
- 1. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 2. Dacarbazine - Wikipedia [en.wikipedia.org]
- 3. Dacarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dacarbazine-based chemotherapy for metastatic melanoma: thirty-year experience overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic inhibitory effects of the oxyresveratrol and dacarbazine combination against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure of melanoma cells to dacarbazine results in enhanced tumor growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Pharmacokinetics of dacarbazine (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of dacarbazine (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules | Semantic Scholar [semanticscholar.org]
- 12. The in vivo and in vitro action of 4-amino-5-imidazolecarboxamide in trypanosomatid flagellates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of 4-amino-5-imidazolecarboxamide on the incorporation of purines into liver nucleic acids of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dacarbazine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Role of cytochrome P450 isoenzymes in metabolism of O(6)-benzylguanine: implications for dacarbazine activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of 4-Amino-5-imidazolecarboxamide Hydrochloride (AICA-HCI)
Abstract
This technical guide provides a comprehensive analysis of the biological activity of 4-Amino-5-imidazolecarboxamide hydrochloride (AICA-HCI), a compound more commonly known in its cell-permeable riboside form, Acadesine or AICAR. We delve into its primary mechanism of action as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This guide will explore the intricate signaling pathways, both dependent and independent of AMPK, that are modulated by AICA-HCI. Furthermore, we will provide detailed, field-proven experimental protocols for researchers and drug development professionals to effectively study its multifaceted biological effects. This document aims to serve as an authoritative resource, grounded in scientific literature, to facilitate a deeper understanding and further investigation into the therapeutic potential of this significant metabolic modulator.
Introduction: The Significance of AICA-HCI in Cellular Metabolism
This compound (AICA-HCI) is a versatile imidazole derivative that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1][2] While AICA-HCI itself is a valuable research chemical, its biological significance is most profoundly observed through its cell-permeable ribonucleoside, 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, commonly known as AICAR.[3] AICAR has garnered significant attention in the scientific community for its ability to mimic the effects of exercise by pharmacologically activating AMP-activated protein kinase (AMPK).[3][4]
AMPK acts as a cellular energy sensor, activated during periods of metabolic stress when the intracellular AMP:ATP ratio rises.[5] Its activation orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP while stimulating catabolic pathways that generate ATP.[4][5] AICAR's ability to potently and specifically activate AMPK has made it an invaluable tool for dissecting the roles of this critical enzyme in health and disease. This guide will primarily focus on the biological activities stemming from the intracellular conversion of AICAR to its active monophosphorylated form, ZMP.
Core Mechanism of Action: AMPK-Dependent Signaling
The primary mechanism through which AICAR exerts its biological effects is the activation of AMPK.[4] Once inside the cell, AICAR is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[6] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to its γ-subunit.[6][7] This activation triggers a cascade of downstream signaling events aimed at restoring cellular energy balance.[8]
The AICA-HCI (AICAR) to AMPK Signaling Cascade
The activation of AMPK by ZMP is a multi-step process that leads to widespread changes in cellular metabolism.
Key Downstream Metabolic Effects
Activation of AMPK by AICA-HCI (via ZMP) leads to a variety of metabolic changes:
-
Inhibition of Anabolic Pathways: AMPK phosphorylates and inactivates key enzymes involved in energy-consuming processes. This includes the inhibition of fatty acid and cholesterol synthesis.[9][10]
-
Stimulation of Catabolic Pathways: AMPK promotes ATP-generating pathways. It increases fatty acid oxidation and stimulates glycolysis.[9][10]
-
Enhanced Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the cell surface, increasing glucose uptake.[9][10]
Beyond the Central Hub: AMPK-Independent Effects of AICA-HCI
While the majority of AICAR's biological effects are attributed to AMPK activation, a growing body of evidence highlights significant AMPK-independent actions.[10][11] These off-target effects are crucial to consider for a comprehensive understanding of its biological activity and for the accurate interpretation of experimental results.
Interference with Purine and Pyrimidine Metabolism
As an intermediate in de novo purine synthesis, the accumulation of ZMP following AICAR administration can directly impact nucleotide metabolism.[6][11] This can lead to imbalances in nucleotide pools, which in turn can affect cell cycle progression and proliferation, independent of AMPK signaling.[11] For instance, AICAR-mediated cell cycle arrest in the S phase has been observed in some cancer cell lines and is attributed to these AMPK-independent effects on nucleotide synthesis.[11]
Direct Modulation of Other Enzymes
ZMP has been shown to directly interact with and modulate the activity of other enzymes besides AMPK. These include:
-
Fructose-1,6-bisphosphatase (F1,6-BPase): ZMP can inhibit this key enzyme in gluconeogenesis, contributing to the glucose-lowering effects of AICAR.[6]
-
Glycogen Phosphorylase: AICAR can activate this enzyme, leading to glycogenolysis in skeletal muscle.[6]
Comparative Analysis: AICA-HCI vs. Metformin
Metformin is another widely used AMPK activator, particularly in the treatment of type 2 diabetes.[5][12] While both compounds converge on AMPK activation, their upstream mechanisms differ significantly.
| Feature | AICA-HCI (AICAR) | Metformin |
| Primary Mechanism | Cell-permeable prodrug converted to ZMP, an AMP analog, which directly activates AMPK.[4] | Primarily inhibits Complex I of the mitochondrial respiratory chain, leading to an increased AMP:ATP ratio and subsequent indirect AMPK activation.[5][13] |
| Cellular Uptake | Enters cells via adenosine transporters.[7] | Requires organic cation transporters (OCTs) for efficient uptake, particularly into hepatocytes.[13] |
| AMPK-Independent Effects | Significant effects on purine metabolism.[11] | AMPK-independent mechanisms include inhibition of mitochondrial glycerophosphate dehydrogenase and effects on the gut microbiome.[14] |
Therapeutic Potential and Research Applications
The ability of AICA-HCI to modulate cellular metabolism has led to extensive research into its therapeutic potential across a range of diseases.
| Therapeutic Area | Rationale and Key Findings |
| Metabolic Diseases | By increasing glucose uptake and fatty acid oxidation, AICAR shows promise in treating insulin resistance and type 2 diabetes.[3][15] |
| Cardiovascular Disease | AICAR has been investigated for its potential to protect the heart from ischemic injury.[3] |
| Cancer | The antiproliferative effects of AICAR, through both AMPK-dependent and -independent mechanisms, are being explored in various cancer types.[3][16][17] |
| Neurodegenerative Diseases | Emerging research suggests potential neuroprotective roles for AICAR.[15] |
| Performance Enhancement | Due to its "exercise mimetic" properties, AICAR has been used as a performance-enhancing drug and is banned by the World Anti-Doping Agency.[18] |
Experimental Protocols for Studying AICA-HCI Activity
To facilitate rigorous investigation into the biological effects of AICA-HCI, this section provides detailed, step-by-step methodologies for key experiments.
Protocol for Assessing AMPK Activation by Western Blot
Objective: To determine the effect of AICA-HCI on the phosphorylation of AMPK at Threonine 172, a marker of its activation.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of AICA-HCI (AICAR) for desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and express the level of phosphorylated AMPK relative to total AMPK.
Protocol for Measuring Glucose Uptake
Objective: To quantify the rate of glucose transport into cells following AICA-HCI treatment.
Methodology (using 2-deoxy-D-[³H]glucose):
-
Cell Culture and Treatment: Culture cells in multi-well plates and treat with AICA-HCI as required.
-
Glucose Starvation: Incubate cells in glucose-free Krebs-Ringer-HEPES (KRH) buffer.
-
Initiate Uptake: Add KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose.
-
Terminate Uptake: Stop the reaction by washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Normalization: Normalize the radioactivity counts to the protein concentration of each sample.
Note: Non-radioactive, fluorescence- or luminescence-based glucose uptake assays are also commercially available and offer simpler protocols.[1][9]
Protocol for Fatty Acid Oxidation (FAO) Assay
Objective: To measure the rate of fatty acid oxidation in cells treated with AICA-HCI.
Methodology (adapted from commercially available kits):
-
Cell Seeding and Optional Glucose Deprivation: Seed cells in a 96-well plate. For some cell types, a period of glucose deprivation can enhance the reliance on FAO.[5][19]
-
Cell Washing: Wash cells with a fatty acid-free medium.[19]
-
Incubation with FAO Substrate: Add measurement media containing an oleate-BSA conjugate to the sample wells. Control wells will receive a BSA control.[19]
-
Measurement: The assay typically measures the consumption of extracellular oxygen, which is coupled to FAO, using a fluorescence microplate reader.[19] The rate of oxygen consumption is indicative of the rate of fatty acid oxidation.
Protocol for Mitochondrial Respiration Assay
Objective: To assess the impact of AICA-HCI on mitochondrial function using a Seahorse XFe Analyzer.
Methodology (Cell Mito Stress Test):
-
Cell Seeding and Culture: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.[20][21]
-
Assay Preparation: Replace the cell culture medium with pre-warmed XF assay medium and incubate in a non-CO2 incubator at 37°C for one hour prior to the assay.[21]
-
Automated Assay: The Seahorse analyzer will perform baseline measurements of the oxygen consumption rate (OCR) followed by sequential injections of mitochondrial inhibitors:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.[21]
-
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol for Cytotoxicity Assessment
Objective: To evaluate the effect of AICA-HCI on cell viability and proliferation.
Methodology (MTT Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of AICA-HCI concentrations for 24-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the untreated control.
Methodology (Clonogenic Assay):
-
Cell Treatment and Seeding: Treat cells with AICA-HCI for a specified duration, then seed a low number of cells into new culture dishes.
-
Colony Formation: Allow cells to grow for 1-3 weeks until visible colonies form.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.[16]
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Conclusion and Future Directions
This compound, through its active form AICAR, remains a cornerstone for research into cellular energy metabolism. Its potent activation of AMPK provides a powerful tool to investigate the myriad of processes regulated by this master metabolic switch. However, as this guide has emphasized, a nuanced understanding of its AMPK-independent effects is paramount for the accurate interpretation of experimental data. The provided protocols offer a robust framework for researchers to explore the multifaceted biological activities of this compound.
Future research should continue to delineate the precise contributions of AMPK-dependent and -independent pathways to the overall effects of AICA-HCI in various physiological and pathological contexts. Further investigation into its therapeutic potential, particularly in combination with other agents, may unveil novel treatment strategies for metabolic diseases, cancer, and beyond.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. hsetdata.com [hsetdata.com]
- 4. benchchem.com [benchchem.com]
- 5. abcam.cn [abcam.cn]
- 6. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Glucose Uptake in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Glucose Uptake Assay Methods [promega.sg]
- 10. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review | MDPI [mdpi.com]
- 12. promega.com [promega.com]
- 13. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes [jove.com]
- 15. pinnaclepeptides.com [pinnaclepeptides.com]
- 16. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
The Fulcrum of Purine Synthesis: A Technical Guide to 4-Amino-5-imidazolecarboxamide Hydrochloride as a Pharmaceutical Intermediate
This guide provides an in-depth exploration of 4-Amino-5-imidazolecarboxamide hydrochloride (AICA-HCl), a pivotal intermediate in pharmaceutical synthesis. We will delve into its chemical characteristics, synthesis, and its critical role in the construction of a diverse range of therapeutic agents, including antineoplastic and antiviral drugs. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this versatile molecule.
Introduction: The Strategic Importance of AICA-HCl in Medicinal Chemistry
This compound, also known as 5-amino-1H-imidazole-4-carboxamide hydrochloride, is a stable, water-soluble crystalline powder that serves as a fundamental building block in the synthesis of purine-based pharmaceuticals.[1][2] Its structure, featuring a reactive imidazole ring with adjacent amino and carboxamide functionalities, makes it an ideal precursor for the construction of the bicyclic purine core inherent to many biologically active molecules. This strategic position as a key intermediate has cemented its importance in the development of drugs for a variety of therapeutic areas, including oncology, virology, and metabolic disorders.[1]
Beyond its role as a synthetic intermediate, the riboside form of this molecule, known as AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), is a significant biological signaling molecule that activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] This biological activity further underscores the therapeutic potential of molecules derived from the AICA core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 72-40-2 | [1][2] |
| Molecular Formula | C4H6N4O·HCl | [1] |
| Molecular Weight | 162.58 g/mol | [1][2] |
| Appearance | White to off-white or gray-white crystalline powder | [1][2] |
| Melting Point | 249 - 253 °C | [1][2] |
| Solubility | Slightly soluble in water, methanol, and DMSO | [5] |
| IUPAC Name | 4-amino-1H-imidazole-5-carboxamide;hydrochloride | [2] |
Synthesis of this compound
The efficient synthesis of AICA-HCl is crucial for its widespread use in the pharmaceutical industry. Several synthetic routes have been developed, with a common and convenient method involving the cyclization of appropriately substituted acyclic precursors. One established method utilizes diaminomaleonitrile as a starting material, which undergoes a series of reactions to form the imidazole ring.
A notable one-step synthesis has been developed for 5-Amino-1H-imidazole-4-carboxamide, which can then be converted to its hydrochloride salt.[6] Another common laboratory and industrial-scale synthesis involves the diazotization of 5-aminoimidazole-4-carboxamide followed by treatment with hydrochloric acid.[7]
Below is a generalized workflow for a common synthetic approach.
Caption: Generalized workflow for the synthesis of this compound.
AICA-HCl as a Precursor in Purine Synthesis
The primary utility of AICA-HCl in pharmaceutical synthesis lies in its role as a precursor to purines and their analogues. The imidazole ring of AICA-HCl provides a pre-formed five-membered ring, which can be elaborated into the full purine nucleus through the construction of the adjacent pyrimidine ring.
Synthesis of Dacarbazine
Dacarbazine is an antineoplastic agent used in the treatment of various cancers, including malignant melanoma.[5] AICA-HCl is a key intermediate in the synthesis of dacarbazine.
Experimental Protocol: Synthesis of Dacarbazine from AICA-HCl (Illustrative)
-
Diazotization of AICA-HCl: this compound is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise to the AICA-HCl solution while maintaining the low temperature to form the diazonium salt.
-
Coupling Reaction: The resulting diazonium salt is then reacted with dimethylamine to yield dacarbazine.
-
Purification: The crude dacarbazine is purified by recrystallization to obtain the final product.
Caption: Synthetic pathway from AICA-HCl to the antineoplastic drug Dacarbazine.
Synthesis of Purine Nucleoside Analogues
AICA-HCl is also a crucial starting material for the synthesis of various purine nucleoside analogues, many of which exhibit antiviral or anticancer properties.[8][9] The general strategy involves the glycosylation of the imidazole nitrogen followed by ring closure to form the purine ring.
Workflow for Purine Nucleoside Analogue Synthesis
-
Protection of Functional Groups: The amino and carboxamide groups of AICA-HCl may be protected to prevent unwanted side reactions during glycosylation.
-
Glycosylation: The protected AICA derivative is reacted with a protected ribose or deoxyribose derivative (e.g., a ribosyl halide) in the presence of a suitable catalyst to form the N-glycosidic bond.
-
Ring Closure: The resulting imidazole ribonucleoside is then cyclized to form the purine ring system. This can be achieved by reacting with a one-carbon source, such as formic acid or a derivative.
-
Deprotection: The protecting groups on the purine base and the sugar moiety are removed to yield the final nucleoside analogue.
Caption: General workflow for the synthesis of purine nucleoside analogues from AICA-HCl.
AICA-HCl in the Synthesis of Other Heterocyclic Systems
The versatile reactivity of AICA-HCl extends beyond purine synthesis. Its functional groups can participate in a variety of cyclization reactions to form other fused heterocyclic systems with potential biological activity. For instance, derivatives of AICA-HCl have been used to synthesize imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which have been investigated as potential anticancer agents.[10] The synthesis of various imidazole carboxamide derivatives has also been explored for their antimicrobial and antiviral activities.[11][12][13]
The Biological Significance of the AICA Scaffold: The Case of AICAR
While this guide focuses on AICA-HCl as a synthetic intermediate, it is crucial to acknowledge the profound biological activity of its corresponding ribonucleoside, AICAR. Once inside the cell, AICAR is phosphorylated to AICA-ribotide (ZMP), which is an analogue of adenosine monophosphate (AMP).[3] ZMP allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[4][14]
The activation of AMPK by AICAR has a wide range of downstream effects, including the stimulation of glucose uptake and fatty acid oxidation.[14][15] This has led to AICAR being investigated as a potential therapeutic agent for metabolic disorders such as diabetes.[4]
Caption: Simplified signaling pathway of AICAR-mediated AMPK activation.
Conclusion
This compound is a cornerstone of modern pharmaceutical synthesis. Its strategic placement as a precursor to purines and other heterocyclic systems has enabled the development of a multitude of life-saving drugs. The continued exploration of its reactivity and the biological significance of its derivatives, such as AICAR, ensures that AICA-HCl will remain a molecule of high interest to the drug development community. This guide has provided a comprehensive overview of its synthesis, applications, and the underlying chemical principles that make it such a valuable tool in the hands of medicinal chemists.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nrtimes.co.uk [nrtimes.co.uk]
- 4. usada.org [usada.org]
- 5. This compound CAS 72-40-2 [homesunshinepharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Purine nucleosides. XX. The synthesis of 7-beta-D-ribofuranosylpurines from imidazole nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Synthesis of Temozolomide: A Detailed Guide Utilizing 4-Amino-5-imidazolecarboxamide Hydrochloride
This comprehensive guide provides detailed application notes and protocols for the synthesis of Temozolomide (TMZ), a critical oral alkylating agent for the treatment of brain tumors, starting from 4-Amino-5-imidazolecarboxamide hydrochloride (AICA-HCl). This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies.
Introduction: The Strategic Importance of AICA in Temozolomide Synthesis
Temozolomide (3,4-dihydro-3-methyl-4-oxoimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide) is a cornerstone in the therapy of malignant gliomas, including glioblastoma multiforme. Its mechanism of action involves the methylation of DNA, leading to cytotoxic effects on tumor cells. The synthesis of TMZ is a multi-step process, with several reported routes. A common and efficient pathway utilizes 4-Amino-5-imidazolecarboxamide (AICA) as a key starting material, often in its hydrochloride salt form for improved stability and handling.
AICA is a versatile building block in heterocyclic chemistry, serving as a precursor for purines and other biologically significant molecules.[1] Its structure provides the necessary imidazole core for the construction of the imidazotetrazine ring system of Temozolomide. The synthesis from AICA-HCl is favored for avoiding hazardous reagents like methyl isocyanate in the final cyclization step, which is a significant drawback of earlier synthetic routes.[2]
This guide will explore a prevalent synthetic strategy that proceeds through a crucial intermediate, 5-(3-methylcarbamoyl)aminoimidazole-4-carboxamide (Carbamoyl-AICA). We will delve into the diazotization of this intermediate and its subsequent cyclization to yield Temozolomide, along with the challenges and solutions associated with this process, particularly the formation of the azaipoxanthine byproduct.
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental to successful synthesis.
| Property | Value |
| CAS Number | 72-40-2[1][3][4][5] |
| Molecular Formula | C₄H₆N₄O · HCl[4][5] |
| Molecular Weight | 162.58 g/mol [4][5] |
| Appearance | White to very slightly beige fine crystalline powder[1][3][4] |
| Melting Point | 250-252 °C (decomposition)[1][5] |
| Solubility | Soluble in water; sparingly soluble in DMSO and slightly soluble in methanol.[5] |
Synthetic Pathway Overview
The synthesis of Temozolomide from AICA-HCl can be conceptually broken down into two primary stages. The first stage involves the conversion of AICA to a suitable carbamoyl intermediate. The second, and more critical stage, is the diazotization of this intermediate followed by an intramolecular cyclization to form the imidazotetrazine ring of Temozolomide.
Caption: Overview of the synthetic pathway from AICA-HCl to Temozolomide.
Experimental Protocols
Part 1: Synthesis of 5-(3-Methylcarbamoyl)aminoimidazole-4-carboxamide (Carbamoyl-AICA)
The introduction of the methylcarbamoyl group onto the amino function of AICA is a critical step. Various reagents can be employed for this transformation, with N-succinimidyl-N'-methyl carbamate being a notable example due to its stability and safety profile.[6]
Protocol 1: Carbamoylation using N-succinimidyl-N'-methyl carbamate
This protocol is adapted from methodologies described in the patent literature, which emphasize safety and high yield.[6]
Materials:
-
4-Amino-5-imidazolecarboxamide (AICA base)
-
N-succinimidyl-N'-methyl carbamate
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
Procedure:
-
In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend 4-Amino-5-imidazolecarboxamide (AICA base) in anhydrous acetonitrile.
-
Add diisopropylethylamine (DIPEA) to the suspension. The weight ratio of DIPEA to AICA should be approximately 0.9 to 1.1.[6]
-
To this stirred mixture, add N-succinimidyl-N'-methyl carbamate. A weight ratio of 1.2 to 1.4 relative to AICA is recommended.[6]
-
Allow the reaction to proceed at room temperature for 12-18 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the product, Carbamoyl-AICA, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold acetonitrile to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain Carbamoyl-AICA as a solid.
Causality and Insights:
-
The use of AICA free base is necessary for this reaction as the hydrochloride salt would interfere with the basic conditions required.
-
DIPEA acts as a non-nucleophilic base to deprotonate the AICA and facilitate the reaction with the carbamoylating agent.
-
Acetonitrile is a suitable aprotic polar solvent that allows for the suspension of the starting material and the precipitation of the product, simplifying isolation.[6]
Part 2: Diazotization and Cyclization to Temozolomide
This step is the heart of the synthesis, where the imidazotetrazine ring is formed. The reaction is sensitive and can lead to the formation of a significant byproduct, azaipoxanthine. The ratio of Temozolomide to azaipoxanthine can be influenced by the reaction conditions.
Protocol 2: Synthesis of Temozolomide from Carbamoyl-AICA
This protocol is a synthesis of procedures described in various patents and publications.[7]
Materials:
-
5-(3-Methylcarbamoyl)aminoimidazole-4-carboxamide (Carbamoyl-AICA)
-
Sodium nitrite (NaNO₂)
-
Tartaric acid
-
Deionized water
Procedure:
-
Prepare an aqueous solution of tartaric acid in a reaction vessel equipped for cooling.
-
Cool the tartaric acid solution to 0-5 °C using an ice bath.
-
To the cold, stirred solution, add the Carbamoyl-AICA synthesized in the previous step.
-
Slowly add a solution of sodium nitrite in deionized water, maintaining the temperature between 0-5 °C. The addition should be dropwise to control the exothermic reaction.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
After the initial stirring period, allow the reaction to warm to room temperature and continue stirring for an additional 3-5 hours.[8] Monitor the disappearance of the starting material by HPLC.
-
The reaction mixture will contain a mixture of Temozolomide and the azaipoxanthine byproduct, often in a ratio of approximately 1:1 to 6:4.[6][7]
Reaction Mechanism and Byproduct Formation:
The diazotization of the amino group on the imidazole ring by nitrous acid (generated in situ from sodium nitrite and tartaric acid) forms a transient diazo intermediate. This intermediate can then undergo intramolecular cyclization in two ways:
-
Desired Pathway: Cyclization involving the nitrogen of the methylcarbamoyl group leads to the formation of the tetrazinone ring of Temozolomide.
-
Undesired Pathway: Cyclization involving the oxygen of the primary carboxamide group leads to the formation of the byproduct, azaipoxanthine.[6]
Caption: Mechanism of Temozolomide formation and azaipoxanthine byproduct.
Purification of Temozolomide
The separation of Temozolomide from the azaipoxanthine byproduct is a critical step to obtain a pharmaceutically pure active ingredient.
Protocol 3: Chromatographic Purification and Recrystallization
This protocol is based on purification methods described in the literature, which utilize adsorbent polymeric resins.[6][7]
Materials:
-
Crude reaction mixture containing Temozolomide and azaipoxanthine
-
Hydrochloric acid (or other suitable inorganic acid)
-
Adsorbent polymeric resin (e.g., XAD 1600)
-
Ethanol
-
Acetone
-
Deionized water
Procedure:
-
Acidification: Acidify the crude reaction mixture to a pH of 2-3 with an inorganic acid like hydrochloric acid.[7]
-
Chromatography:
-
Prepare a chromatography column packed with a suitable adsorbent polymeric resin (e.g., XAD 1600).
-
Load the acidified reaction mixture onto the column.
-
Elute the column with a mobile phase consisting of a mixture of acidified water and ethanol.[7]
-
Collect fractions and analyze them by HPLC to identify those containing pure Temozolomide.
-
-
Concentration: Combine the pure Temozolomide fractions and concentrate them under reduced pressure to remove the elution solvents.
-
Recrystallization:
-
Dissolve the concentrated residue in a mixture of acetone and acidified water (pH 2 with HCl), typically in a 3:1 volume ratio.[6]
-
Heat the mixture to reflux to ensure complete dissolution.
-
Cool the solution slowly to induce crystallization.
-
Collect the crystalline Temozolomide by filtration.
-
Wash the crystals with a cold mixture of water and acetone.
-
Dry the final product under vacuum.
-
Self-Validating System:
The purity of the final Temozolomide product should be assessed using HPLC. The acceptance criteria for pharmaceutical-grade Temozolomide typically require a purity of >99.0%, with specific limits on impurities like azaipoxanthine and residual AICA.
Conclusion and Future Perspectives
The synthesis of Temozolomide from this compound represents a robust and scalable method for the production of this vital anticancer drug. The key to a successful synthesis lies in the careful control of the reaction conditions during the diazotization and cyclization step to maximize the yield of the desired product and the implementation of an efficient purification strategy to remove the persistent azaipoxanthine byproduct. Future research in this area may focus on the development of more selective cyclization conditions to minimize byproduct formation, potentially through the use of novel catalysts or reaction media, further streamlining the path to this life-saving medication.
References
- 1. This compound | 72-40-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-amino-5-imidazole Carboxamide Hydrochloride | 72-40-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. EP2151442A2 - Process for preparing temozolomide - Google Patents [patents.google.com]
- 7. US20200190088A1 - Process for preparing temozolomide and an intermediary - Google Patents [patents.google.com]
- 8. US7446209B2 - Synthesis of temozolomide and analogs - Google Patents [patents.google.com]
The Versatile Building Block: A Guide to Synthesizing Heterocyclic Compounds from 4-Amino-5-imidazolecarboxamide Hydrochloride
Introduction: The Strategic Importance of 4-Amino-5-imidazolecarboxamide Hydrochloride (AICA-HCl) in Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of starting materials, this compound (AICA-HCl), a water-soluble, crystalline powder, stands out as a particularly strategic and versatile building block. Its intrinsic bifunctionality, possessing both a nucleophilic amino group and a reactive carboxamide moiety ortho to each other on an imidazole core, provides a direct and efficient entry into a diverse array of fused heterocyclic systems. This guide offers an in-depth exploration of the synthetic utility of AICA-HCl, complete with detailed protocols and mechanistic insights, to empower researchers in their quest for novel molecular architectures.
The significance of AICA-HCl lies in its structural resemblance to key biological intermediates. It is a known metabolite in the de novo purine biosynthesis pathway, making its derivatives prime candidates for interacting with biological systems. Indeed, AICA-HCl serves as a crucial precursor for the synthesis of a wide range of biologically active molecules, including purines, pteridines, and other fused imidazole derivatives with applications as anti-inflammatory, anti-cancer, and antimicrobial agents.
This document will provide a comprehensive overview of the chemical properties of AICA-HCl, followed by detailed application notes and step-by-step protocols for the synthesis of key heterocyclic scaffolds. We will delve into the underlying reaction mechanisms to provide a deeper understanding of the experimental choices, thereby enabling rational optimization and adaptation of these methods.
Chemical Profile and Handling of AICA-HCl
A thorough understanding of the physicochemical properties and safety considerations of AICA-HCl is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆N₄O · HCl | |
| Molecular Weight | 162.58 g/mol | |
| Appearance | White to light cream crystalline powder | |
| Melting Point | 250-252 °C (decomposes) | |
| Solubility | Soluble in water | |
| Stability | Stable under normal conditions. Hygroscopic. | |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. |
Safety and Handling:
While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, standard laboratory safety precautions should be observed when handling AICA-HCl. It may cause eye, skin, and respiratory tract irritation. Therefore, the use of personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood to minimize dust generation and inhalation. In case of contact, flush the affected area with copious amounts of water.
Application in Purine Synthesis: The Traube Synthesis and Beyond
One of the most prominent applications of AICA-HCl is in the synthesis of purines, a class of nitrogen-containing bicyclic heterocycles fundamental to nucleic acids and various cofactors. The classical approach for this transformation is the Traube purine synthesis, which involves the cyclization of a 4,5-diaminopyrimidine. While AICA-HCl is a 4,5-diaminoimidazole, the principle of cyclization with a one-carbon donor is directly applicable and provides a facile route to essential purine cores like hypoxanthine and xanthine.
Mechanism of Purine Ring Formation
The formation of the pyrimidine ring onto the imidazole core of AICA-HCl proceeds through a cyclocondensation reaction with a suitable one-carbon electrophile. The reaction is driven by the nucleophilicity of the 4-amino group and the endocyclic nitrogen atom at position 3.
Figure 1: Generalized mechanism for purine synthesis from AICA-HCl.
The initial step involves the acylation of the more nucleophilic 4-amino group by the one-carbon donor, such as formic acid or a derivative thereof. Subsequent intramolecular cyclization, driven by the nucleophilicity of the N-3 position of the imidazole ring, forms the six-membered pyrimidine ring. A final dehydration step then yields the aromatic purine system.
Detailed Protocols for Purine Synthesis
The following protocols provide step-by-step instructions for the synthesis of hypoxanthine and xanthine, two foundational purine structures, starting from AICA-HCl.
Protocol 1: Synthesis of Hypoxanthine
This protocol describes the synthesis of hypoxanthine (imidazo[4,5-d]pyrimidin-4(5H)-one) via the cyclization of AICA-HCl with formic acid, a classic example of the Traube synthesis principle applied to an imidazole precursor.
Workflow:
Figure 2: Workflow for the synthesis of hypoxanthine from AICA-HCl.
Materials:
-
This compound (AICA-HCl)
-
Formic acid (98-100%)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.63 g, 10 mmol) and formic acid (15 mL).
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove any residual formic acid.
-
Purification and Drying: The crude product can be recrystallized from hot water to yield pure hypoxanthine. Dry the purified product in a vacuum oven.
Expected Outcome:
This procedure should yield hypoxanthine as a white to off-white crystalline solid. The identity and purity of the product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis of Xanthine
This protocol details the synthesis of xanthine (3,7-dihydropurine-2,6-dione) by fusing AICA-HCl with urea. This reaction provides a straightforward method for introducing the C2 and C6 carbonyl groups of the pyrimidine ring.
Workflow:
Figure 3: Workflow for the synthesis of xanthine from AICA-HCl.
Materials:
-
This compound (AICA-HCl)
-
Urea
-
Deionized water
Procedure:
-
Reaction Setup: In a heat-resistant vessel (e.g., a porcelain crucible or a thick-walled glass beaker), thoroughly mix this compound (1.63 g, 10 mmol) and urea (1.20 g, 20 mmol).
-
Reaction: Heat the mixture in an oil bath or on a hot plate to 175 °C for 2 hours. The mixture will melt and then solidify as the reaction progresses.
-
Work-up: Allow the reaction mixture to cool to room temperature. The resulting solid mass is the crude product.
-
Isolation: Grind the solid and triturate it with hot deionized water to remove any unreacted urea and other water-soluble impurities.
-
Purification and Drying: Collect the solid by vacuum filtration and wash it with cold deionized water. The product can be further purified by recrystallization from a large volume of hot water. Dry the purified xanthine in a vacuum oven.
Expected Outcome:
Xanthine is obtained as a white, crystalline powder. Characterization should be performed using standard analytical methods to confirm its identity and purity.
Prospects in Pteridine Synthesis: A Frontier for AICA-HCl Chemistry
Pteridines, which are pyrazino[2,3-d]pyrimidine systems, are another important class of bioactive heterocycles. While the synthesis of pteridines typically starts from pyrimidine or pyrazine precursors, the use of 4,5-diaminoimidazoles as starting materials is less common but conceptually feasible. The reaction would involve a cyclocondensation with a 1,2-dicarbonyl compound.
Although specific, well-established protocols for the direct synthesis of pteridines from AICA-HCl are not widely reported in the literature, the general principle of pteridine synthesis from ortho-diamines suggests a promising avenue for future research. The reaction would likely proceed via a condensation between the 4-amino group of AICA-HCl and one of the carbonyl groups of the dicarbonyl compound, followed by intramolecular cyclization involving the N-3 of the imidazole and the second carbonyl group, leading to a dihydropteridine intermediate which can then be oxidized.
Proposed Synthetic Route:
Figure 4: Proposed synthetic pathway for pteridines from AICA-HCl.
This proposed route opens up possibilities for creating novel pteridine derivatives by varying the 1,2-dicarbonyl component. Further investigation and optimization of reaction conditions are necessary to establish this as a viable synthetic methodology.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds, most notably purines. The protocols detailed in this guide for the synthesis of hypoxanthine and xanthine demonstrate the straightforward and efficient nature of these transformations. The underlying mechanistic principles provide a solid foundation for further exploration and development of novel synthetic methodologies.
While the direct application of AICA-HCl in pteridine synthesis remains an area for further research, the chemical logic suggests a high potential for success. The continued exploration of the reactivity of AICA-HCl will undoubtedly lead to the discovery of new synthetic routes to diverse and biologically relevant heterocyclic systems, further solidifying its importance in medicinal and materials chemistry.
4-Amino-5-imidazolecarboxamide hydrochloride as a substrate for enzyme inhibition studies.
Application Note & Protocol
Utilizing 4-Amino-5-imidazolecarboxamide (AICA) as a Substrate for High-Throughput Screening of AICAR Transformylase (ATIC) Inhibitors
Abstract
The de novo purine biosynthesis pathway is a fundamental metabolic process essential for cellular proliferation, making its enzymes critical targets for therapeutic intervention, particularly in oncology and immunology.[1] A key enzyme in this pathway is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase/inosine monophosphate (IMP) cyclohydrolase (ATIC), a bifunctional enzyme that catalyzes the final two steps of IMP synthesis.[2][3] This guide provides a detailed framework for using the ribonucleotide form of 4-Amino-5-imidazolecarboxamide (AICA), known as AICAR, as a substrate in enzyme inhibition studies targeting the transformylase activity of ATIC. We present the scientific rationale behind assay design, detailed protocols for inhibitor screening, and methods for data analysis, intended for researchers in drug discovery and academic science.
Scientific Foundation: Targeting the De Novo Purine Pathway
Rapidly dividing cells, such as cancer cells, have a significant demand for nucleotides to support DNA replication.[2] The de novo purine biosynthesis pathway provides these essential building blocks, making it a well-established target for antineoplastic agents.[1][4] The bifunctional enzyme ATIC is of particular interest because its AICAR transformylase (AICAR Tfase) activity is a crucial step in the synthesis of inosine monophosphate (IMP), the precursor to both adenosine and guanosine nucleotides.[5]
The AICAR Tfase domain catalyzes the transfer of a formyl group from N¹⁰-formyl-tetrahydrofolate (10-f-THF) to AICAR, producing 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).[2] The N-terminal IMP cyclohydrolase (IMPCH) domain then catalyzes the ring closure of FAICAR to form IMP.[2] The transformylase activity is dependent on the homodimerization of the ATIC enzyme, presenting a unique opportunity for developing inhibitors that target not only the active site but also the protein-protein interface.[2][3]
This application note focuses on an in vitro assay for the AICAR Tfase activity. The substrate used in these assays is 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) . Its precursor, 4-Amino-5-imidazolecarboxamide hydrochloride (AICA-HCl), is a stable salt of the imidazole base.[6][7] For enzymatic studies, the ribonucleotide (AICAR) is the required substrate.
The Role of ATIC in De Novo Purine Biosynthesis
The diagram below illustrates the final steps of the de novo purine biosynthesis pathway, highlighting the sequential reactions catalyzed by the homodimeric ATIC enzyme. Inhibition of the AICAR Tfase step leads to an accumulation of the substrate AICAR and a depletion of downstream purines.
Caption: Final two steps of de novo purine synthesis catalyzed by ATIC.
Principle of the Spectrophotometric Assay
The activity of AICAR Tfase can be monitored continuously using a coupled enzyme assay. This protocol relies on the oxidation of the cofactor product, tetrahydrofolate (THF), which can be coupled to a reaction that produces a change in absorbance. A well-established method involves coupling the production of THF to the reduction of NADP⁺ by methylenetetrahydrofolate dehydrogenase (MTHFD).
However, a more direct and simpler approach, which we will detail here, is a modification of the colorimetric assay described by T. Ha et al.[8] This endpoint assay measures the amount of a folate product after a fixed reaction time. For high-throughput screening (HTS), a continuous spectrophotometric assay monitoring the consumption of the folate cofactor at ~300-310 nm is often more practical. The protocol below is a generalized continuous assay adaptable for 96- or 384-well plates.
Materials and Reagents
| Reagent | Supplier Example | Notes |
| 4-Amino-5-imidazolecarboxamide Ribonucleotide (AICAR) | Sigma-Aldrich, Cayman Chemical | This is the key substrate. Prepare a concentrated stock (e.g., 50 mM) in nuclease-free water. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| N¹⁰-Formyltetrahydrofolate (10-f-THF) | Schircks Laboratories | Light-sensitive cofactor. Prepare stock solution (e.g., 10 mM) in an appropriate buffer containing a reducing agent like 2-mercaptoethanol. Store under argon or nitrogen at -80°C in light-protected aliquots. |
| Recombinant Human ATIC Enzyme | In-house or commercial | Ensure high purity. Determine protein concentration accurately. Store in aliquots at -80°C in a buffer containing glycerol to prevent freezing damage. |
| Test Inhibitors (e.g., Methotrexate) | Various | Prepare stock solutions in 100% DMSO. Create a dilution series for IC₅₀ determination. |
| Assay Buffer | N/A | 50 mM HEPES or Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT. The optimal pH should be empirically determined but is typically near neutral.[9] |
| DMSO | Sigma-Aldrich | For solubilizing inhibitors. Ensure the final concentration in the assay does not exceed 1-2% to avoid enzyme inhibition. |
| 96-well UV-transparent microplates | Corning, Greiner | Required for spectrophotometric measurements in the UV range. |
Detailed Experimental Protocols
Protocol 1: Reagent Preparation
-
Assay Buffer (500 mL):
-
Dissolve 5.96 g HEPES, 1.86 g KCl, and 1.02 g MgCl₂·6H₂O in 450 mL of nuclease-free water.
-
Adjust pH to 7.5 with NaOH.
-
Bring the final volume to 500 mL.
-
Filter sterilize and store at 4°C.
-
Crucially, add Dithiothreitol (DTT) to a final concentration of 1 mM from a 1 M stock just before use. DTT is unstable in solution.
-
-
AICAR Substrate Stock (10 mM):
-
Dissolve the appropriate amount of AICAR powder in Assay Buffer (with fresh DTT).
-
Confirm concentration using the molar extinction coefficient if available.
-
Prepare single-use aliquots and store them at -80°C.
-
-
Inhibitor Stock and Dilutions:
-
Prepare a 10 mM stock solution of your test compound(s) in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in 100% DMSO in a separate plate. This will be your "inhibitor source plate."
-
Protocol 2: ATIC Inhibition Assay Workflow
This protocol is designed for a final assay volume of 100 µL in a 96-well plate. Adjust volumes proportionally for other formats.
Caption: Workflow for a typical ATIC enzyme inhibition assay.
Step-by-Step Procedure:
-
Prepare the Plate:
-
Add 84 µL of Assay Buffer to each well.
-
Add 5 µL of the cofactor 10-f-THF (prepare a working stock to achieve the desired final concentration, typically near its Kₘ).
-
Transfer 1 µL of inhibitor dilutions from the inhibitor source plate to the assay plate. For control wells (0% and 100% inhibition), add 1 µL of 100% DMSO.
-
-
Enzyme Addition and Pre-incubation:
-
Add 5 µL of a diluted ATIC enzyme solution to all wells except the 100% inhibition (no enzyme) control.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
Pre-incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 5 µL of the AICAR substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 25°C or 37°C).
-
Measure the change in absorbance over time (kinetic read) at a wavelength appropriate for monitoring 10-f-THF consumption (typically 300-310 nm).
-
Protocol 3: Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Determine Percent Inhibition: Use the rates from the control wells to calculate the percent inhibition for each inhibitor concentration.
-
Average 0% Inhibition Control Rate (V_max): Wells with DMSO + Enzyme.
-
Average 100% Inhibition Control Rate (V_bkg): Wells with DMSO, no Enzyme.
-
% Inhibition = 100 * (1 - [(V_inhibitor - V_bkg) / (V_max - V_bkg)])
-
-
Calculate IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Application Example and Expected Results
To validate the assay, known inhibitors of ATIC should be tested. Folate analogs like methotrexate act as competitive inhibitors with respect to the 10-f-THF cofactor.[10][11] Other compounds may compete with AICAR or act via non-competitive or allosteric mechanisms, such as by disrupting enzyme dimerization.[2]
Table 1: Hypothetical Inhibition Data for Known ATIC Inhibitors
| Compound | Mechanism of Action | Typical IC₅₀ Range (nM) | Notes |
| Methotrexate | Competitive (vs. 10-f-THF) | 50 - 500 | A classical antifolate drug. Its potency can be highly dependent on the concentration of the 10-f-THF cofactor used in the assay.[10][11] |
| Pemetrexed | Competitive (vs. 10-f-THF) | 100 - 1000 | Another clinically used antifolate that inhibits ATIC among other folate-dependent enzymes.[10][12] |
| Compound X (Dimerization Inhibitor) | Allosteric (prevents homodimerization) | 500 - 5000 | These inhibitors represent a different class and may display non-competitive kinetics with respect to either substrate.[2][3] |
Troubleshooting
-
High Signal-to-Noise Ratio: Ensure the enzyme concentration is optimized to yield a robust linear rate within the desired assay time. Perform an enzyme titration curve prior to screening.
-
Inhibitor Insolubility: If compounds precipitate, this can cause light scattering and interfere with absorbance readings. Check the final DMSO concentration and consider using alternative solubilizing agents if necessary.
-
No Inhibition Observed: Verify the activity of your inhibitor stock. Ensure the pre-incubation step is sufficient. Confirm that the enzyme is active and the substrates are not degraded.
Conclusion
The use of AICAR as a substrate provides a direct and reliable method for interrogating the activity of AICAR transformylase. The protocols outlined in this application note offer a robust framework for the high-throughput screening and characterization of potential ATIC inhibitors. By understanding the biochemical context and carefully optimizing assay conditions, researchers can effectively identify and advance novel therapeutic candidates targeting the de novo purine biosynthesis pathway.
References
- 1. nts.prolekare.cz [nts.prolekare.cz]
- 2. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting tumour proliferation with a small-molecule inhibitor of AICAR transformylase homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of de novo nucleotide biosynthesis as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 72-40-2 [chemicalbook.com]
- 8. Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the catalytic mechanism of AICAR transformylase by pH-dependent kinetics, mutagenesis, and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. microbenotes.com [microbenotes.com]
- 12. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of 4-Amino-5-imidazolecarboxamide Hydrochloride (AICA-HCl) Stock Solutions for Research Applications
Abstract
This document provides a comprehensive, field-proven guide for the preparation, handling, and storage of stock solutions of 4-Amino-5-imidazolecarboxamide hydrochloride (AICA-HCl), a critical intermediate in pharmaceutical synthesis and a valuable tool in biochemical research. Adherence to this protocol is intended to ensure solution integrity, experimental reproducibility, and operator safety. We will delve into the causality behind procedural steps, from solvent selection to storage conditions, providing researchers, scientists, and drug development professionals with a self-validating methodology for their experimental workflows.
Introduction: The Role of AICA-HCl in Scientific Research
This compound, also known as AICA hydrochloride and by its CAS number 72-40-2, is a heterocyclic amide with significant applications in medicinal chemistry and biochemical studies.[1] It serves as a pivotal building block in the synthesis of various biologically active molecules, most notably in the development of anti-cancer agents like Temozolomide and Dacarbazine.[2][3][4] Beyond its role as a synthetic intermediate, AICA-HCl is utilized in biochemical assays to investigate metabolic pathways and enzyme activity.[1] Its structural similarity to endogenous purine precursors makes it a valuable compound for studying nucleotide biosynthesis.
Given its importance, the ability to prepare stable, accurate, and contamination-free stock solutions is a fundamental prerequisite for reliable and reproducible experimental outcomes. This guide provides the necessary protocols and scientific rationale to achieve this.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties is the foundation of proper handling and solution preparation. AICA-HCl is a white to light cream crystalline powder that is stable under standard laboratory conditions but is also noted to be hygroscopic.[3][5][6]
Key Properties of AICA-HCl
| Property | Value | Source(s) |
| Synonyms | 5-Amino-1H-imidazole-4-carboxamide HCl, AICA-HCl | [2][3][7] |
| CAS Number | 72-40-2 | [8][9] |
| Molecular Formula | C₄H₆N₄O · HCl | [3][5] |
| Molecular Weight | 162.58 g/mol | [3][5] |
| Appearance | White to light beige/cream crystalline powder | [3][5] |
| Melting Point | 250-252 °C (with decomposition) | [7][10] |
| Solubility | Water: Soluble, up to 50 mg/mL | [6][7] |
| Alcohol, Ether: Soluble | [10] | |
| Stability | Stable under normal conditions; Hygroscopic | [3][5][11] |
Critical Safety & Handling Mandates
As a matter of laboratory best practice, AICA-HCl should be handled with care. The compound may cause skin, eye, and respiratory tract irritation.[12] The toxicological properties have not been fully investigated.[12] Therefore, stringent adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) to prevent skin and eye contact.[5][12]
-
Ventilation: Use with adequate ventilation. A chemical fume hood is recommended, especially when handling the powder, to minimize dust generation and inhalation.[12]
-
Handling: Avoid generating dust.[12] Wash hands and exposed skin thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[12]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[11][12]
-
Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11][12]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[11][12]
-
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3][6][8][12] The hygroscopic nature of the compound necessitates a dry storage environment to prevent degradation.[3][6]
Protocol: Preparation of a 100 mM AICA-HCl Aqueous Stock Solution
This protocol details the preparation of a 100 mM stock solution in sterile, nuclease-free water. This concentration is a common starting point for subsequent dilutions for cell culture and biochemical assays. The choice of high-purity water is critical to prevent the introduction of enzymatic or chemical contaminants that could degrade the compound or interfere with experiments.
Required Materials & Equipment
-
This compound (AICA-HCl) powder (≥98% purity)
-
Sterile, nuclease-free water (e.g., cell culture grade, Milli-Q)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes and/or calibrated micropipettes with sterile filter tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for ensuring sterility)
-
Sterile cryovials or microcentrifuge tubes for aliquoting
Step-by-Step Methodology
-
Pre-Calculation: Determine the mass of AICA-HCl powder required. For a 10 mL solution of 100 mM AICA-HCl (MW = 162.58 g/mol ):
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 162.58 g/mol = 0.16258 g
-
Mass (mg) = 162.58 mg
-
-
Weighing the Compound: In a chemical fume hood, place a clean, new weigh boat on the analytical balance and tare it. Carefully weigh out precisely 162.6 mg of AICA-HCl powder.
-
Causality: Weighing the powder directly into the final tube is not recommended as it is difficult to do so accurately and can lead to powder loss on the tube walls. Using a weigh boat ensures an accurate transfer of the compound.
-
-
Solubilization: Transfer the weighed AICA-HCl powder into a sterile 15 mL conical tube. Add approximately 8 mL of sterile, nuclease-free water to the tube.
-
Causality: Adding a smaller volume of solvent initially aids in complete dissolution. It prevents the powder from clumping at the bottom and ensures all particles are wetted.
-
-
Dissolution: Cap the tube securely and vortex at medium speed for 1-2 minutes until the powder is completely dissolved. The solution should be clear and may have a light yellow appearance.[7] Visually inspect against a light source to ensure no solid particulates remain.
-
Causality: Vortexing provides sufficient mechanical agitation to break down aggregates and accelerate the dissolution process, ensuring a homogenous solution.
-
-
Final Volume Adjustment (QS): Once fully dissolved, carefully add sterile water to bring the final volume to exactly 10.0 mL. This is known as "quantity sufficient" or QS.
-
Causality: This step is critical for achieving the target concentration of 100 mM. The initial volume of the dissolved solid contributes to the final volume, so bringing it up to the mark after dissolution is more accurate than adding the full 10 mL at once.
-
-
Sterilization (Optional but Recommended): For applications requiring absolute sterility (e.g., cell culture), filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile conical tube.
-
Causality: While the starting materials may be sterile, this step removes any potential microbial contamination introduced during handling, safeguarding sensitive downstream experiments.
-
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile cryovials or microcentrifuge tubes. Store aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to a year).[13]
-
Causality: Aliquoting prevents multiple freeze-thaw cycles of the main stock, which can lead to compound degradation and compromise solution integrity over time. It also minimizes the risk of contamination with repeated use.
-
Workflow Visualization
Caption: Workflow for preparing AICA-HCl stock solution.
Protocol: Preparation of Working Solutions via Serial Dilution
Working solutions are prepared by diluting the high-concentration stock solution. The following protocol uses the M₁V₁ = M₂V₂ formula, a cornerstone of solution chemistry, to prepare a 1 mM working solution from the 100 mM stock.
-
M₁: Concentration of the stock solution (100 mM)
-
V₁: Volume of the stock solution to be used (unknown)
-
M₂: Desired concentration of the working solution (e.g., 1 mM)
-
V₂: Desired final volume of the working solution (e.g., 1 mL)
Step-by-Step Methodology
-
Calculation:
-
V₁ = (M₂ x V₂) / M₁
-
V₁ = (1 mM x 1000 µL) / 100 mM = 10 µL
-
-
Preparation: In a sterile microcentrifuge tube, add 990 µL of the desired sterile diluent (e.g., cell culture medium, phosphate-buffered saline).
-
Causality: The diluent must be appropriate for the downstream application to ensure compatibility and avoid unwanted reactions or precipitation.
-
-
Dilution: Thaw one aliquot of the 100 mM AICA-HCl stock solution. Using a calibrated micropipette, add 10 µL of the stock solution to the 990 µL of diluent.
-
Mixing: Gently pipette up and down or vortex briefly to ensure the working solution is homogeneous. The solution is now ready for immediate use.
-
Causality: Freshly preparing working solutions from a frozen stock aliquot immediately before use is the best practice. It ensures the compound is at its most stable and active state for the experiment.
-
Workflow Visualization
Caption: Workflow for preparing a working solution.
Conclusion & Best Practices
The integrity of experimental data generated using this compound is directly dependent on the quality of the prepared solutions. By understanding the compound's chemical properties, adhering to strict safety protocols, and following a validated preparation and storage methodology, researchers can ensure consistency and reliability. The key takeaways are to use high-purity reagents, prevent contamination through sterile technique, and avoid repeated freeze-thaw cycles by aliquoting stock solutions. This self-validating system provides a robust foundation for successful research in drug development and biochemical analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. This compound | 72-40-2 [chemicalbook.com]
- 4. 4-amino-5-imidazole Carboxamide Hydrochloride | 72-40-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. 5-Amino-4-imidazolecarboxamide 98 72-40-2 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. chembk.com [chembk.com]
- 10. This compound 72-40-2 [mingyuanchemical.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. selleckchem.com [selleckchem.com]
The Use of 4-Amino-5-imidazolecarboxamide hydrochloride (AICAR) in Cell Culture Experiments: An Application Note and Comprehensive Protocol Guide
This guide provides an in-depth technical overview and detailed protocols for the use of 4-Amino-5-imidazolecarboxamide hydrochloride, commonly known as AICAR or acadesine, in cell culture experiments. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's mechanism of action, offers step-by-step experimental procedures, and discusses the critical considerations for its effective application in studying cellular metabolism, signaling, and fate.
Introduction: Understanding AICAR
This compound (AICAR) is a cell-permeable adenosine analog that has become an invaluable tool in biomedical research.[1][2][3] Its primary and most well-documented function is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][4] Upon entering the cell via adenosine transporters, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which is an analog of adenosine monophosphate (AMP).[3][4][5][6] ZMP mimics the effects of AMP, leading to the allosteric activation of AMPK.[3][4][5]
The activation of AMPK by AICAR triggers a cascade of downstream signaling events designed to restore cellular energy balance. This includes the stimulation of catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, and the inhibition of anabolic pathways that consume ATP, like protein and fatty acid synthesis.[3][4][7] Due to its profound effects on cellular metabolism and related signaling pathways, AICAR is widely used to investigate metabolic disorders, cancer, and cardiovascular diseases in vitro.[5][8]
Mechanism of Action: Beyond a Simple AMPK Activator
While the activation of AMPK is central to AICAR's biological effects, it is crucial for researchers to recognize that some of its actions can be AMPK-independent.[5] High concentrations of AICAR can lead to the accumulation of ZMP, which may have off-target effects.[5][6] Therefore, it is essential to include appropriate controls in experimental designs to dissect the specific role of AMPK in the observed phenomena.
The primary mechanism involves ZMP binding to the γ-subunit of the AMPK complex, which leads to allosteric activation and promotes the phosphorylation of a critical threonine residue (Thr172) on the α-catalytic subunit by upstream kinases, most notably liver kinase B1 (LKB1).[5][6] This phosphorylation event is a hallmark of AMPK activation and is a key readout in many experimental settings.[5][6]
Signaling Pathway of AICAR-Mediated AMPK Activation
The following diagram illustrates the entry of AICAR into the cell and its subsequent activation of the AMPK signaling pathway.
Caption: Cellular uptake and activation of AMPK by AICAR.
Core Applications in Cell Culture
AICAR is a versatile tool with applications spanning various research fields:
-
Metabolic Studies : It is extensively used to investigate the regulation of glucose and lipid metabolism.[5][9] For example, AICAR treatment can stimulate glucose uptake in muscle cells and inhibit fatty acid synthesis in hepatocytes.[5]
-
Cancer Research : AICAR has been shown to inhibit proliferation, induce cell cycle arrest, and promote apoptosis in a variety of cancer cell lines.[10][11][12][13] Its effects are often mediated through the AMPK/mTOR pathway.[10][13]
-
Neuroscience : It is used to study neuronal energy metabolism and has shown neuroprotective effects in models of neurological disorders.
-
Cardiovascular Research : AICAR has been investigated for its protective effects against ischemia-reperfusion injury in cardiomyocytes.[14]
-
Inflammation Research : It can modulate inflammatory responses, in part by inhibiting the NF-κB signaling pathway.[15]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common cell culture experiments involving AICAR.
Protocol 1: Preparation of AICAR Stock Solution
Proper preparation of the AICAR stock solution is critical for experimental reproducibility.
Materials:
-
This compound (AICAR) powder
-
Sterile, nuclease-free water or dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Solvent Selection : AICAR is soluble in both sterile water and DMSO.[16][17] The choice of solvent may depend on the specific cell line and experimental design. For most applications, sterile water is a suitable solvent.
-
Reconstitution : To prepare a 50-100 mM stock solution, dissolve the AICAR powder in the chosen solvent.[18] For example, to make a 75 mM stock solution, reconstitute 25 mg of AICAR (MW: 258.23 g/mol ) in 1.29 mL of sterile water.[16]
-
Dissolution : Vortex the solution thoroughly to ensure complete dissolution. Gentle warming at 37°C may be required to fully dissolve the compound.[16]
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[16][18] Store the aliquots at -20°C, protected from light.[16] The solution should be used within 12 months to prevent loss of potency.[16]
Protocol 2: General AICAR Treatment of Cultured Cells
This protocol outlines the basic steps for treating adherent or suspension cells with AICAR.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
AICAR stock solution (from Protocol 1)
-
Sterile serological pipettes and pipette tips
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding : Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency for adherent cells) at the time of treatment.[19] Allow cells to adhere and recover for at least 24 hours post-seeding.[18]
-
Preparation of Working Solution : On the day of the experiment, thaw an aliquot of the AICAR stock solution. Dilute the stock solution directly into fresh, pre-warmed complete cell culture medium to achieve the desired final concentration. Typical working concentrations range from 0.25 mM to 2 mM.[16][18]
-
Treatment :
-
For Adherent Cells : Aspirate the old medium from the cells and replace it with the AICAR-containing medium.
-
For Suspension Cells : Add the appropriate volume of the concentrated AICAR-containing medium directly to the cell suspension.
-
-
Vehicle Control : It is crucial to include a vehicle-only control group. This group should be treated with the same volume of the solvent (e.g., sterile water or DMSO) used to prepare the AICAR stock solution.[18]
-
Incubation : Incubate the cells for the desired duration. Incubation times can range from 30 minutes for acute signaling studies to 24-72 hours for proliferation or apoptosis assays.[18]
Protocol 3: Assessment of AMPK Activation by Western Blot
This protocol describes how to verify AICAR-induced AMPK activation by detecting the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
AICAR-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-ACC (Ser79)
-
Total ACC
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis : After AICAR treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.[19]
-
SDS-PAGE and Transfer : Load equal amounts of protein (typically 20-30 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[19]
-
-
Analysis : Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of AMPK activation.
Experimental Workflow for Assessing AMPK Activation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. benchchem.com [benchchem.com]
- 4. bc9.co [bc9.co]
- 5. mdpi.com [mdpi.com]
- 6. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementsarms.com [elementsarms.com]
- 8. Heart Research Employing AICAR Peptide - BOSS Publishing [thebossmagazine.com]
- 9. Metabolomics of the effect of AMPK activation by AICAR on human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AICAR inhibits proliferation and induced S-phase arrest, and promotes apoptosis in CaSki cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of AMP-kinase by AICAR induces apoptosis of DU-145 prostate cancer cells through generation of reactive oxygen species and activation of c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. AICAR | Cell Signaling Technology [cellsignal.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 4-Amino-5-imidazolecarboxamide Hydrochloride
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and related substances of 4-Amino-5-imidazolecarboxamide hydrochloride (AICA-HCl). The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing. The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring sensitivity, specificity, and efficiency. This document provides a comprehensive protocol, including system suitability criteria, method validation strategy in accordance with International Council for Harmonisation (ICH) guidelines, and a discussion on the scientific rationale behind the method's development.
Introduction
This compound (AICA-HCl), a key intermediate in the synthesis of various biologically active molecules, including purines and certain anticancer agents, requires stringent purity control to ensure the quality and safety of final pharmaceutical products.[1][2] Its polar nature, stemming from the amino and carboxamide functional groups on the imidazole ring, presents a unique challenge for chromatographic retention and separation from potential impurities.
This document presents a scientifically grounded, reversed-phase HPLC (RP-HPLC) method designed to provide a reliable and accurate assessment of AICA-HCl purity. The causality behind the selection of chromatographic parameters is explained to offer a deeper understanding of the method's principles, moving beyond a simple list of steps. The protocol is designed to be self-validating, incorporating system suitability tests to ensure consistent performance, aligning with the principles outlined in major pharmacopeias like the USP and Ph. Eur.[3][4][5][6]
Physicochemical Properties of AICA-HCl
A thorough understanding of the analyte's properties is foundational to developing a successful HPLC method.
| Property | Value | Source |
| Chemical Formula | C₄H₆N₄O·HCl | [2] |
| Molecular Weight | 162.58 g/mol | [2] |
| Appearance | White to off-white or light grey crystalline powder | [1][2] |
| Melting Point | 250-252 °C (decomposition) | [1] |
| Solubility | Soluble in water; slightly soluble in methanol and DMSO | [2] |
| UV Maximum (λmax) | Approximately 268 nm | [7] |
The high polarity and water solubility of AICA-HCl suggest that a reversed-phase method will require a highly aqueous mobile phase to achieve adequate retention on a standard C18 column. The UV absorbance at ~268 nm provides a suitable wavelength for detection with high sensitivity.
Recommended HPLC Method
The following method is proposed for the purity analysis of AICA-HCl. The selection of a C18 column is a standard starting point in reversed-phase chromatography, offering a versatile hydrophobic stationary phase.[8][9] The mobile phase, consisting of a phosphate buffer and acetonitrile, is chosen to control the pH, ensuring consistent ionization of the analyte and providing sufficient organic modifier to elute any less polar impurities.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | A standard length and particle size for good resolution and efficiency. |
| Mobile Phase | 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 3.0 : Acetonitrile (95:5, v/v) | The high aqueous content is necessary for retaining the polar AICA-HCl. The acidic pH ensures the amino group is protonated, leading to consistent retention. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[9] |
| Detection Wavelength | 268 nm | This is the reported λmax for a closely related compound and is expected to provide high sensitivity for AICA-HCl.[7] |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Run Time | 20 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Reagent and Sample Preparation
Mobile Phase Preparation:
-
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 with dilute phosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas.
-
Mix 950 mL of the buffer with 50 mL of HPLC-grade acetonitrile.
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of AICA-HCl reference standard.
-
Dissolve in and dilute to 100 mL with the mobile phase.
Sample Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the AICA-HCl sample.
-
Dissolve in and dilute to 25 mL with the mobile phase. This higher concentration is used for the detection of impurities.
Method Validation Strategy
The proposed HPLC method must be validated to ensure its suitability for its intended purpose, in accordance with ICH Q2(R1)/Q2(R2) guidelines.[7][10][11]
Validation Parameters
-
Specificity (Forced Degradation): To demonstrate that the method is stability-indicating, forced degradation studies should be performed.[5][6][12] This involves subjecting the AICA-HCl sample to various stress conditions to generate potential degradation products. The method's ability to separate the intact drug from these degradants is then assessed.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
-
-
Linearity: The linearity of the method should be evaluated over a range of concentrations, typically from the reporting limit to 120% of the assay concentration. A correlation coefficient (r²) of ≥ 0.999 is expected.
-
Accuracy: Accuracy should be assessed by spike recovery studies at three concentration levels (e.g., 50%, 100%, and 150% of the assay concentration). Recoveries in the range of 98.0% to 102.0% are generally considered acceptable.
-
Precision:
-
Repeatability (Intra-day precision): Determined by six replicate injections of the standard solution. The relative standard deviation (%RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the sample on different days, with different analysts, or on different equipment. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The method's robustness should be tested by making small, deliberate variations in the chromatographic parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and the organic component of the mobile phase (±2%). The system suitability criteria must still be met under these varied conditions.
System Suitability Testing
Before routine use, the chromatographic system must be verified to be fit for purpose. This is achieved by injecting a standard solution and evaluating the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 1.0% (for n=5 injections) |
Experimental Workflow and Data Analysis
The following diagrams illustrate the logical flow of the experimental protocol and the decision-making process based on system suitability results.
Caption: Experimental workflow from preparation to data analysis.
Caption: Logic for calculating percentage purity by area normalization.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the purity analysis of this compound. By grounding the experimental choices in the physicochemical properties of the analyte and adhering to established pharmacopeial and regulatory standards, this protocol serves as a comprehensive guide for quality control and research laboratories. The successful validation of this method will ensure its suitability for routine use in the pharmaceutical industry, contributing to the overall quality assurance of products derived from AICA-HCl.
References
- 1. This compound | 72-40-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. spectrabase.com [spectrabase.com]
- 4. japsonline.com [japsonline.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nacalai.com [nacalai.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scispace.com [scispace.com]
A Robust and Validated LC-MS/MS Method for the Quantification of 4-Amino-5-imidazolecarboxamide (AICAR) in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Amino-5-imidazolecarboxamide (AICA), the core component of AICAR, in human plasma. 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) is an adenosine monophosphate (AMP)-activated protein kinase (AMPK) activator with therapeutic potential and is also monitored for anti-doping purposes.[1][2] Accurate quantification in biological matrices is therefore critical for pharmacokinetic studies, clinical trials, and regulatory oversight. The described protocol employs a straightforward protein precipitation for sample preparation and utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention of the polar analyte, coupled with tandem mass spectrometry for definitive detection. The method is designed to be fully validated in accordance with major regulatory guidelines, ensuring data integrity and reliability.
Introduction: The Scientific Rationale
5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable intermediate in the de novo purine biosynthesis pathway. Upon entering the cell, it is phosphorylated by adenosine kinase to form ZMP (AICA ribonucleotide), which mimics the effects of AMP and allosterically activates AMPK.[3] This activation plays a crucial role in cellular energy homeostasis, making AICAR a subject of interest for treating metabolic disorders. However, its performance-enhancing capabilities have led to its prohibition in competitive sports.[4]
Consequently, a robust, reliable, and validated bioanalytical method is essential for accurately measuring concentrations of its active form, AICA, in plasma. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis. This guide provides a comprehensive protocol grounded in established analytical principles and validated against international standards.
Principle of the Method
The method's foundation lies in the synergy between the separation power of Liquid Chromatography (LC) and the specificity of tandem Mass Spectrometry (MS/MS).
-
Sample Preparation: The initial step involves the isolation of the analyte from the complex plasma matrix. Proteins, which constitute the bulk of plasma, can interfere with analysis and damage the analytical column. A protein precipitation step effectively removes these macromolecules, providing a cleaner sample for injection.[5][6]
-
Chromatographic Separation: AICA is a polar molecule. Traditional reversed-phase chromatography offers poor retention for such compounds. Therefore, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed to retain and separate polar analytes, ensuring they are resolved from other plasma components before entering the mass spectrometer.[3][7]
-
Detection and Quantification: Following separation, the analyte is ionized, typically via electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, a highly specific technique where a predefined precursor ion is selected and fragmented to produce a specific product ion.[8] The intensity of this transition is directly proportional to the analyte's concentration. To correct for any variability during sample preparation and analysis, a stable isotope-labeled internal standard (SIL-IS), such as Aicar-13C2,15N, is used.[3]
Experimental Protocol
Materials and Reagents
-
Reference Standards: 4-Amino-5-imidazolecarboxamide hydrochloride (AICA, Analyte) and Aicar-13C2,15N (Internal Standard, IS).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of LC-MS grade; Formic Acid (FA), ACS grade or higher.
-
Water: Deionized water, 18 MΩ·cm or higher.
-
Biological Matrix: Drug-free human plasma (K2EDTA).
-
Equipment: Triple quadrupole mass spectrometer with an ESI source, HPLC or UPLC system, analytical balance, calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge.
Preparation of Standards and Controls
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve AICA and the IS in methanol to prepare individual primary stock solutions.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in a 50:50 (v/v) mixture of ACN and water. These will be used to spike the plasma.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free plasma with the AICA working solutions to prepare CC standards at 8-10 non-zero concentration levels. Similarly, prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[9] For example, a validated range could be 2.0 to 500 ng/mL.[10][11]
Plasma Sample Preparation: Protein Precipitation
This protocol is designed for efficiency and robustness, effectively removing the majority of proteinaceous material.[5]
-
Aliquot: Pipette 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the IS working solution to all tubes (except matrix blanks) and briefly vortex.
-
Precipitate: Add 200 µL of cold acetonitrile containing 0.1% formic acid. The organic solvent denatures and precipitates the plasma proteins.
-
Vortex: Vortex vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.
LC-MS/MS Instrumental Analysis
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| System | UPLC/HPLC | Provides necessary separation efficiency. |
| Column | HILIC Column (e.g., Amide-80, 2.1 x 100 mm, 3 µm) | Excellent retention and peak shape for polar analytes like AICA.[10][11] |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for HILIC. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase for HILIC. |
| Flow Rate | 0.3 mL/min | Typical for 2.1 mm ID columns. |
| Gradient | 95% B to 50% B over 3 min, hold, then re-equilibrate | A gradient ensures efficient elution and separation. |
| Injection Volume | 5 µL | Minimizes potential peak distortion.[11] |
| Column Temp. | 40°C | Ensures reproducible retention times.[1] |
| Run Time | ~5 minutes | Allows for high throughput analysis. |
| Parameter | Recommended Setting | Rationale |
| System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | AICA readily forms positive ions.[3][8] |
| MRM Transition (AICA) | m/z 127 → 110 | Specific and sensitive transition for the AICA molecule.[8][12] |
| MRM Transition (IS) | m/z 129 → 112 (for Aicar-13C2,15N) | Corresponds to the stable isotope-labeled standard. |
| Collision Energy | ~10-15 V | Must be optimized to maximize product ion signal. |
| Source Temp. | ~500°C | Optimized for efficient desolvation. |
| Dwell Time | 100 ms | Balances sensitivity with the number of points across the peak. |
Method Validation: Ensuring Trustworthiness and Scientific Integrity
A bioanalytical method intended for regulatory submission must be rigorously validated to demonstrate its suitability for the intended purpose.[13] The validation process must adhere to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[14][15][16]
Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed by analyzing replicate QC samples on different days. Accuracy should be within ±15% of the nominal value (±20% at LLOQ), and precision (RSD%) should not exceed 15% (20% at LLOQ).[9]
-
Calibration Curve: The relationship between concentration and response must be defined, typically with a linear regression and a correlation coefficient (r²) > 0.99.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessment of ionization suppression or enhancement caused by endogenous plasma components.
-
Stability: The stability of the analyte in plasma must be confirmed under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage at -80°C.
Data Visualization
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data generation.
Caption: Workflow for AICAR quantification in plasma.
References
- 1. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of AICAR-ribotide concentrations in red blood cells by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. opentrons.com [opentrons.com]
- 7. Comparison of chromatographic conditions for the targeted tandem mass spectrometric determination of 354 mammalian metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 16. ema.europa.eu [ema.europa.eu]
Application Note: A Validated Protocol for the Recrystallization of 4-Amino-5-imidazolecarboxamide Hydrochloride (AICA-HCl)
Abstract
4-Amino-5-imidazolecarboxamide hydrochloride (AICA-HCl) is a pivotal intermediate in the synthesis of numerous pharmaceuticals, including the antineoplastic agent dacarbazine.[1][2][3] The purity of this starting material is paramount, as impurities can lead to side reactions, lower yields, and the introduction of potentially harmful substances in the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[4][5] This application note provides a detailed, validated protocol for the purification of AICA-HCl by recrystallization. We will explore the scientific rationale behind solvent selection, present step-by-step methodologies for both single-solvent and aqueous-based systems, and offer guidance on validation and troubleshooting.
Introduction: The Principle of Recrystallization
Recrystallization is a purification process based on differential solubility.[6] The core principle is that the compound to be purified should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at lower temperatures.[4][7] Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
When a saturated hot solution of an impure compound is allowed to cool slowly, the decreasing solubility of the target compound forces it to crystallize out of the solution.[8] The crystal lattice forms in an ordered manner, selectively incorporating molecules of the target compound while excluding mismatched impurity molecules, which remain in the surrounding solution (the "mother liquor").[4] This process, when executed correctly, can dramatically increase the purity of the solid compound.
Physicochemical Properties & Solvent Selection Rationale
The successful design of a recrystallization protocol hinges on a thorough understanding of the compound's properties and its interaction with various solvents.
Key Properties of AICA-HCl
A summary of the relevant physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇ClN₄O | [9][10] |
| Molecular Weight | 162.58 g/mol | [10] |
| Appearance | White to light beige/grey crystalline powder | [11] |
| Melting Point | 250-252 °C (with decomposition) | [11][12][13] |
| Stability | Hygroscopic; store in a dry, well-sealed container | [1][12] |
Rationale for Solvent Selection
An ideal recrystallization solvent should meet several criteria[7][14]:
-
High Solvency at High Temperature: It must dissolve the AICA-HCl completely when hot.
-
Low Solvency at Low Temperature: It must allow for significant precipitation and recovery of AICA-HCl upon cooling.
-
Inertness: It must not react with AICA-HCl.
-
Volatility: It should be sufficiently volatile to be easily removed from the purified crystals during drying.
-
Impurity Solubility Profile: Impurities should remain in solution when cold or be insoluble when hot.
Based on literature and experimental data, two primary solvent systems are recommended for AICA-HCl.
| Solvent | Solubility at Room Temp. (20°C) | Solubility at Boiling | Rationale & Justification |
| Ethanol (EtOH) | Sparingly soluble | Soluble | This is the most frequently cited and recommended solvent for the recrystallization of AICA-HCl.[11][12] It offers an excellent solubility gradient between hot and cold conditions, promoting high recovery of pure crystals. |
| Water (H₂O) | Soluble (approx. 50 mg/mL)[13] | Very Soluble | AICA-HCl is highly soluble in water.[9][12] While this can lead to lower recovery, it is an excellent solvent for removing organic, non-polar impurities. A patent also describes recrystallization from water followed by an ethanol wash.[15] It is a safe, non-flammable, and inexpensive option, particularly suitable for large-scale operations. |
Experimental Protocols & Workflow
Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. When using flammable organic solvents, use a steam bath or heating mantle, not a hot plate, to avoid ignition.[8]
General Recrystallization Workflow
The fundamental steps of the process are illustrated below.
Caption: General workflow for the purification of AICA-HCl via recrystallization.
Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol is the primary recommendation based on established methods.[11][12]
Materials:
-
Crude this compound
-
Ethanol (Reagent grade or better)
-
Erlenmeyer flasks (2)
-
Heating mantle or steam bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stir rod
Procedure:
-
Preparation: Place 10.0 g of crude AICA-HCl into a 250 mL Erlenmeyer flask. Add a magnetic stir bar or boiling chips to prevent bumping.
-
Dissolution: Add approximately 50 mL of ethanol to the flask. Gently heat the mixture to a near-boil while stirring.
-
Achieve Saturation: Continue adding ethanol in small portions (2-5 mL) to the boiling mixture until the AICA-HCl just completely dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing the recovery of the purified product upon cooling.[8]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask. This step prevents premature crystallization in the funnel.
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals and ensures that impurities are systematically excluded from the crystal lattice.[4][6] Rapid cooling traps impurities.[4]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol (approx. 10-15 mL) to rinse away any remaining mother liquor containing dissolved impurities.
-
Drying: Allow the crystals to air-dry on the filter by drawing air through the funnel for 15-20 minutes. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a moderate temperature (e.g., 45-50°C) until a constant weight is achieved.
Protocol 2: Recrystallization from Water
This protocol is an effective alternative, particularly for larger quantities or when targeting water-insoluble impurities.[15]
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude AICA-HCl in the minimum amount of boiling deionized water. Be mindful that it is very soluble, so add the water cautiously.
-
Cooling: Follow the same slow cooling and ice-bath procedure as described in Protocol 1 (Steps 5 & 6).
-
Isolation & Washing: Collect the crystals by vacuum filtration. Due to the higher solubility of AICA-HCl in water even when cold, it is crucial to wash the crystals with a solvent in which it is less soluble. Wash the filter cake first with a small portion of ice-cold water, followed by a wash with ice-cold absolute ethanol.[15]
-
Drying: Dry the crystals as described in Protocol 1 (Step 9).
Validation and Troubleshooting
The success of the purification must be validated through analytical characterization.
| Parameter | Method | Expected Result for High Purity |
| Purity Assay | HPLC, Titration | Purity should increase significantly (e.g., >98%). |
| Melting Point | Melting Point Apparatus | A sharp melting range close to the literature value of 250-252 °C (dec.).[13] Impure compounds exhibit a broad and depressed melting range. |
| Appearance | Visual Inspection | Transformation from a potentially colored crude solid to a white or off-white crystalline powder. |
| Identity | FT-IR or ¹H-NMR Spectroscopy | The spectrum should match the reference spectrum for AICA-HCl and show a reduction in impurity signals. |
| Percent Recovery | (Mass of Pure Crystals / Mass of Crude Solid) x 100 | This value will vary, but a well-executed recrystallization typically yields 70-90% recovery. A lower recovery is expected from the water-based protocol. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used; the solution is not saturated. | Re-heat the solution and boil off some of the solvent to concentrate it. Allow to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod or add a seed crystal. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute (not an issue for AICA-HCl). The solution is supersaturated or cooling too quickly. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. |
| Low Recovery | Too much solvent was used; crystals were washed with room-temperature solvent; filtration was performed before crystallization was complete. | Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent. Allow adequate time in the ice bath for full precipitation. |
| Crystals Remain Colored | The colored impurity has similar solubility to AICA-HCl. | Perform a second recrystallization. If the impurity is non-polar, consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the impurity. |
References
- 1. This compound CAS 72-40-2 [homesunshinepharma.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-amino-5-imidazole Carboxamide Hydrochloride | 72-40-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. edu.rsc.org [edu.rsc.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 173090250 [thermofisher.com]
- 10. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. This compound | 72-40-2 [chemicalbook.com]
- 12. This compound, CasNo.72-40-2 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 13. 5-Amino-4-imidazolecarboxamide 98 72-40-2 [sigmaaldrich.com]
- 14. mt.com [mt.com]
- 15. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 4-Amino-5-imidazolecarboxamide Hydrochloride (AICA-HCl) Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-5-imidazolecarboxamide hydrochloride (AICA-HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical pharmaceutical intermediate.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic routes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two primary synthetic routes are commonly employed for AICA-HCl synthesis. The first route involves the cyclization of an intermediate derived from diaminomaleonitrile (DAMN) and formamide.[3] The second common method is the diazotization of 5-aminoimidazole-4-carboxamide.[4][5] A third, higher-yielding route reported in patent literature starts from N-(2-amino-1,2-dicyanovinyl) formamidine.[2]
Q2: My yield is consistently low. What are the most likely causes?
A2: Low yields in AICA-HCl synthesis can stem from several factors. The most common culprits include:
-
Suboptimal reaction conditions: Incorrect temperature, pH, or reaction time can significantly impact yield.
-
Poor quality of starting materials: Impurities in reactants can lead to unwanted side reactions.
-
Presence of moisture: Many of the reaction intermediates are sensitive to water, which can cause hydrolysis and reduce yield.
-
Inefficient purification: Product loss during work-up and purification is a common issue.
Q3: I am observing multiple spots on my TLC analysis. What are the potential side products?
A3: The formation of multiple products is a frequent challenge. Depending on the synthetic route, common side products may include:
-
Alkylated impurities: If alkylating agents are present, alkylation can occur at both the 1- and 3-positions of the imidazole ring.[2]
-
4,5-dicyanoimidazole: This can form as a byproduct during the cyclization step in syntheses starting from DAMN.[2]
-
Unreacted starting materials or intermediates: Incomplete reactions will result in the presence of starting materials or intermediates in the final product.
Q4: How critical is pH control during the synthesis and work-up?
A4: pH control is extremely critical. For instance, in the synthesis from DAMN, the pH is adjusted to 8-8.5 during the work-up for extraction, and then to 6.5-7 for precipitation of the product.[3] In another method, the pH is adjusted to 7 initially, and then lowered to 3 or less to precipitate the hydrochloride salt.[2] Incorrect pH can lead to incomplete precipitation, product degradation, or the formation of soluble salts, all of which will reduce the isolated yield.
Q5: What is the recommended method for purifying the final product?
A5: The most commonly cited and effective method for purifying this compound is recrystallization from ethanol.[5]
II. Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section provides a systematic approach to identifying and resolving the root causes of low yields in your AICA-HCl synthesis.
Problem 1: Low yield in the synthesis from Diaminomaleonitrile (DAMN) and Formamide
This two-step industrial method involves the formation of an intermediate from DAMN and formamide using a dehydrating agent like phosphorus oxychloride, followed by cyclization.[3]
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete reaction in Step 1 (Intermediate formation) | The reaction of DAMN and formamide requires strict temperature control. The addition of phosphorus oxychloride should be done at 0-5 °C, followed by a reaction period at 5-35 °C.[3] Troubleshooting: Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, ensure your reagents are anhydrous and consider extending the reaction time. |
| Inefficient cyclization in Step 2 | The cyclization of the intermediate is typically performed under basic conditions at elevated temperatures (95-100 °C).[3] Troubleshooting: Verify the concentration of your base (e.g., sodium hydroxide) and ensure the reaction temperature is maintained. The reaction time is also crucial; monitor for completion (typically around 3 hours).[3] |
| Side reactions | The formation of byproducts such as 4,5-dicyanoimidazole can reduce the yield.[2] Troubleshooting: Maintaining an inert atmosphere (e.g., argon) can minimize side reactions.[3] Strict temperature control during the addition of phosphorus oxychloride is also critical to prevent unwanted reactions. |
| Product loss during work-up | Incorrect pH adjustment during extraction and precipitation is a major source of yield loss. Troubleshooting: Carefully adjust the pH to 8-8.5 for ethyl acetate extraction and then to 6.5-7 for precipitation.[3] Ensure complete precipitation by cooling the solution (0-5 °C) before filtration.[3] |
Problem 2: Low yield in the synthesis from 5-Aminoimidazole-4-carboxamide via Diazotization
This method involves the diazotization of the starting material with sodium nitrite in the presence of hydrochloric acid.[4][5]
| Potential Cause | Explanation & Troubleshooting Steps |
| Decomposition of the diazonium salt | Diazonium salts are often unstable at higher temperatures. The reaction must be maintained at 0-5 °C throughout the addition of the sodium nitrite solution.[4][5] Troubleshooting: Use a reliable cooling bath (ice-salt or a cryocooler) to maintain the low temperature. Add the sodium nitrite solution slowly and dropwise to prevent localized heating. |
| Incomplete diazotization | Insufficient acid or sodium nitrite can lead to an incomplete reaction. Troubleshooting: Ensure the molar ratios of the reactants are correct. The starting material should be fully dissolved in the hydrochloric acid solution before cooling. |
| Side reactions | The diazonium intermediate can undergo unwanted side reactions if not handled properly. Troubleshooting: Use the diazonium intermediate immediately in the next step if the synthesis requires it. Do not let it warm up or stand for extended periods. |
| Product loss during isolation | The product is isolated by filtration. Incomplete precipitation or loss during washing can reduce the yield. Troubleshooting: After filtration, wash the solid with cold deionized water and then with a non-polar solvent like THF to remove impurities without dissolving the product.[4][5] |
III. Experimental Protocols
Protocol 1: Synthesis of AICA-HCl from Diaminomaleonitrile (DAMN)
This protocol is adapted from a patented industrial method.[3]
Step 1: Intermediate Formation
-
Under an inert argon atmosphere, dissolve diaminomaleonitrile and formamide (1:1.2-1.5 molar ratio) in tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.2-1.5 molar equivalents to DAMN) while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to proceed at 5-35 °C for approximately 3 hours.
-
Monitor the reaction for completion by TLC or HPLC.
-
For work-up, add methanol to the reaction mixture, followed by quenching with water. Adjust the pH to 8-8.5 and extract with ethyl acetate. Dry the organic phase, concentrate, and precipitate the intermediate with petroleum ether.
Step 2: Cyclization and AICA-HCl Formation
-
Under an inert argon atmosphere, mix the intermediate from Step 1 with water and sodium hydroxide (1:3.3-3.4 molar ratio of intermediate to NaOH).
-
Heat the mixture to 95-100 °C and maintain for approximately 3 hours, monitoring for completion by HPLC.
-
Cool the reaction mixture to 0-5 °C.
-
Adjust the pH to 6.5-7 with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water and then absolute ethanol, and dry.
-
For further purification, recrystallize from water.
Protocol 2: Synthesis of AICA-HCl from 5-Aminoimidazole-4-carboxamide
This protocol is based on a common laboratory-scale synthesis.[4][5]
-
Dissolve 47 g of sodium nitrite in 1.2 liters of water and cool the solution to 0 °C.
-
In a separate flask, dissolve 100 g of 5-aminoimidazole-4-carboxamide in a solution of 80 ml of 36% HCl in 720 ml of water with stirring.
-
Slowly add the 5-aminoimidazole-4-carboxamide hydrochloride solution dropwise to the sodium nitrite solution over 20-30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0-5 °C.
-
Filter the resulting solid.
-
Suspend the solid in 400 ml of deionized water, stir for 15 minutes, filter, and suction dry.
-
Suspend the solid in 500 ml of THF, stir for 15 minutes, filter, and suction dry.
-
Dry the final product at 45 °C.
IV. Visualizations
Workflow for Troubleshooting Low Yield in AICA-HCl Synthesis
Caption: A logical workflow for diagnosing and resolving low yield issues.
Synthetic Route from Diaminomaleonitrile
Caption: Key steps in the synthesis of AICA-HCl starting from DAMN.
V. References
-
Gupte, R., Chaturvedi, R., & Baviskar, P. (2011). Preparation of 5-diazo-5H-imidazole-4 carboxamide. US Patent US2011/230658 A1.
-
Shaw, E., & Woolley, D. W. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry, 181(1), 89-93.
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
CN111362875A - Industrial production method of 4-amino-5-imidazole formamide. (2020). Google Patents.
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof. (2003). Google Patents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]
- 3. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 72-40-2 [chemicalbook.com]
Technical Support Center: Synthesis of 4-Amino-5-imidazolecarboxamide Hydrochloride
Welcome to the technical support center for the synthesis of 4-Amino-5-imidazolecarboxamide hydrochloride (AICA-HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My AICA-HCl synthesis from diaminomaleonitrile (DAMN) is giving a low yield and a brown, tarry consistency. What is the likely cause?
A1: This is a common issue often related to temperature control during the cyclization step. High temperatures, especially when using reagents like formic acid or orthoformates, can lead to the formation of highly colored polymeric materials and side products like 4,5-dicyanoimidazole.[1][2] It is crucial to maintain the recommended reaction temperature and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q2: I am observing a significant amount of a dialkylated product in my reaction. How can I prevent this?
A2: The N-alkylated imidazole product can act as a nucleophile and react further with the alkylating agent to form a dialkylated imidazolium salt. This is a common side reaction, particularly when using an excess of the alkylating agent or at elevated temperatures. To minimize this, it is advisable to use a slight excess of the imidazole starting material and add the alkylating agent slowly to the reaction mixture.
Q3: My final AICA-HCl product has poor solubility in water, even though it is a hydrochloride salt. What could be the issue?
A3: While AICA-HCl is generally soluble in water, the presence of non-polar impurities can significantly reduce its solubility. One possibility is the formation of purine-like structures through self-condensation or reaction with a one-carbon source. These larger, more aromatic molecules are typically less soluble in aqueous media. Incomplete hydrolysis of nitrile intermediates, leading to the presence of less polar cyano-substituted imidazoles, could also contribute to this issue. Purification by recrystallization from a suitable solvent system is recommended.
Q4: How critical is pH control during the hydrolysis of the nitrile intermediate?
A4: pH control is extremely critical. Both acidic and basic conditions can catalyze the hydrolysis of nitriles to amides, but extreme pH levels can also promote the degradation of the desired product.[3] For instance, strong basic conditions might lead to the hydrolysis of the newly formed amide group to a carboxylic acid, or promote side reactions of the imidazole ring. It is essential to follow the recommended pH range for the specific hydrolysis protocol you are using and to quench the reaction appropriately once the conversion is complete.
Troubleshooting Guide: Side Reactions and Mitigation Strategies
This section provides a detailed analysis of the most common side reactions encountered during the synthesis of AICA-HCl, their mechanisms, and actionable strategies to minimize their formation.
Incomplete Hydrolysis of Nitrile Intermediates
A prevalent issue in syntheses starting from diaminomaleonitrile (DAMN) is the incomplete hydrolysis of one or both nitrile groups, leading to the formation of cyano-containing impurities.
-
Side Product: 4-Cyano-5-imidazolecarboxamide
-
Mechanism: The synthesis of AICA from DAMN often involves a cyclization reaction with a formylating agent to form an intermediate, which is then hydrolyzed. If the hydrolysis is not driven to completion, the monocyano derivative can be a significant impurity. The reaction of DAMN with formic acid, for instance, can yield 4(5)-cyanoimidazole-5(4)-carboxyamide directly under certain conditions.[4]
-
Causality: Insufficient reaction time, inadequate concentration of the hydrolyzing agent (acid or base), or low reaction temperature can lead to incomplete conversion.
-
Troubleshooting & Prevention:
-
Reaction Monitoring: Closely monitor the reaction progress by HPLC or LC-MS to ensure the complete disappearance of the nitrile-containing intermediate.
-
Optimization of Conditions: If incomplete hydrolysis is observed, consider increasing the reaction time, temperature (while being mindful of other side reactions), or the concentration of the acid or base catalyst.
-
Purification: This impurity can often be removed by recrystallization, as its polarity is different from that of AICA-HCl.
-
Formation of 4,5-Dicyanoimidazole
The formation of 4,5-dicyanoimidazole is a common side reaction when the synthesis is performed at elevated temperatures.
-
Side Product: 4,5-Dicyanoimidazole
-
Mechanism: At high temperatures (typically above 120°C), the intermediate formed from the reaction of DAMN with a cyclizing agent can undergo elimination of water and form the more stable, fully aromatic 4,5-dicyanoimidazole.[1][2]
-
Causality: Excessive heating during the cyclization step is the primary cause.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Maintain the reaction temperature within the range specified in the protocol. Use a reliable temperature controller and ensure uniform heating of the reaction vessel.
-
Stepwise Temperature Profile: In some cases, a stepwise temperature profile, where the reaction is initiated at a lower temperature and then gently heated, can improve selectivity.
-
Purine Ring Formation
Given that AICA is a natural precursor to purines, it is not surprising that purine-like structures can form as side products during its chemical synthesis.
-
Side Product: Hypoxanthine and other purine derivatives.
-
Mechanism: AICA can react with a one-carbon source, such as formic acid (which is often used in the synthesis), to form an N-formyl intermediate. This intermediate can then undergo intramolecular cyclization to yield the purine ring system of hypoxanthine.[5]
-
Causality: The presence of an excess of a formylating agent and elevated temperatures can promote this side reaction.
-
Troubleshooting & Prevention:
-
Stoichiometric Control: Carefully control the stoichiometry of the formylating agent.
-
Temperature Management: Avoid excessive heating after the initial cyclization to form the imidazole ring is complete.
-
Alternative Reagents: In some cases, using a milder formylating agent or a two-step process where the formylation and cyclization are carried out under different conditions can improve the yield of the desired product.
-
N-Alkylation of the Imidazole Ring
The presence of alkylating agents, either as impurities in the starting materials or solvents, can lead to the formation of N-alkylated AICA derivatives.
-
Side Products: N1-alkylated and N3-alkylated AICA isomers.
-
Mechanism: The imidazole ring has two nitrogen atoms that can act as nucleophiles. In an unsymmetrical imidazole like AICA, alkylation can occur at either nitrogen, leading to a mixture of regioisomers. The regioselectivity is influenced by steric and electronic factors.[6]
-
Causality: Contamination of reagents or solvents with alkylating agents (e.g., alkyl halides).
-
Troubleshooting & Prevention:
-
High-Purity Reagents: Use high-purity, well-characterized starting materials and solvents.
-
Inert Atmosphere: If the reaction is sensitive to air and moisture, performing it under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of reactive intermediates that might lead to side reactions.
-
Purification: Chromatographic methods, such as flash column chromatography or preparative HPLC, are often necessary to separate the regioisomers.
-
Visualization of Reaction Pathways
The following diagram illustrates the main synthetic pathway to AICA and the key side reactions that can occur.
Caption: Synthetic pathways to AICA and common side products.
Data Summary: Common Side Products and Conditions
| Side Product | Common Precursor | Conditions Favoring Formation | Suggested Mitigation |
| 4-Cyano-5-imidazolecarboxamide | N-(2-amino-1,2-dicyanovinyl)formamidine | Incomplete hydrolysis (insufficient time, low temperature, or inadequate catalyst) | Monitor reaction to completion; optimize hydrolysis conditions.[4] |
| 4,5-Dicyanoimidazole | Diaminomaleonitrile derivatives | High reaction temperatures (>120°C) | Strict temperature control.[1][2] |
| Hypoxanthine | 4-Amino-5-imidazolecarboxamide | Excess formylating agent, elevated temperatures | Stoichiometric control of reagents, moderate temperatures.[5] |
| N-Alkylated AICA | 4-Amino-5-imidazolecarboxamide | Presence of alkylating impurities | Use high-purity reagents and solvents.[6] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress by HPLC
This protocol provides a general method for monitoring the progress of the AICA-HCl synthesis and detecting the presence of common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Note: This is a general method and may require optimization for your specific reaction mixture and impurity profile. A validated hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS) method has also been reported for the analysis of AICA and related compounds.[7][8]
References
- 1. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]
- 2. US3806517A - Preparation of 4,5-dicyanoimidazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US3808225A - Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid - Google Patents [patents.google.com]
- 5. Synthesis and properties of the sulfonyl analogues of 4(5)-aminoimidazole-5(4)-carboxamide, 4(5)-(formylamino)imidazole-5(4)-carboxamide, guanine, and xanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. researchgate.net [researchgate.net]
- 8. Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4-Amino-5-imidazolecarboxamide Hydrochloride (AICA-HCl)
Welcome to the technical support center for the analysis of 4-Amino-5-imidazolecarboxamide hydrochloride (AICA-HCl). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for the identification of impurities in AICA-HCl using Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound (AICA-HCl), a key intermediate in the synthesis of several pharmaceutical compounds, including the anticancer drug Dacarbazine, must be of high purity to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] The identification and control of impurities are therefore critical aspects of its quality control. This guide provides practical, in-depth technical assistance in a question-and-answer format to address common challenges encountered during the analysis of AICA-HCl.
Part 1: Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions regarding the analysis of AICA-HCl.
Q1: What are the most common impurities found in AICA-HCl?
A1: Impurities in AICA-HCl can originate from the synthetic process or from degradation. As AICA-HCl is a key starting material for Dacarbazine, many of its known impurities are also listed as related compounds of Dacarbazine.[1][3]
Common Process-Related and Degradation Impurities:
| Impurity Name | Structure | Typical Origin |
| 2-Azahypoxanthine | Potential byproduct from side reactions during imidazole ring formation. | Synthesis-related |
| Dimethylamine hydrochloride | A potential residual reagent or byproduct from the synthesis of related compounds like Dacarbazine.[1] | Synthesis-related |
| Starting Materials | Unreacted precursors used in the synthesis of the imidazole ring. | Synthesis-related |
| Degradation Products | Can form under harsh conditions of heat, light, or pH.[4] | Degradation |
Q2: Why is it important to use a stability-indicating HPLC method?
A2: A stability-indicating method is crucial as it can resolve the main component (AICA-HCl) from its potential degradation products and process-related impurities.[4] This ensures that the analytical method is specific and can accurately quantify the purity of the sample, even if it has been subjected to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, or photolysis.[4]
Q3: What is a suitable NMR solvent for AICA-HCl analysis?
A3: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for NMR analysis of AICA-HCl. It is an excellent solvent for polar compounds and has exchangeable protons (from the amino and amide groups) that can be readily observed.[4] The residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H NMR and ~39.52 ppm for ¹³C NMR can be used as an internal reference.
Q4: Can I use HPLC-MS to identify unknown impurities?
A4: Yes, HPLC coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for identifying unknown impurities. It provides retention time data from the HPLC and mass-to-charge ratio (m/z) information from the MS, which can be used to determine the molecular weight of the impurity and, with fragmentation analysis (MS/MS), elucidate its structure. A hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry (LC-MS/MS) has been successfully used for the quantification of AICA and Dacarbazine in plasma.[5]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during HPLC and NMR analysis of AICA-HCl.
HPLC Troubleshooting
Issue 1: Poor peak shape (tailing or fronting) for the AICA-HCl peak.
-
Causality: AICA-HCl is a polar and basic compound. Poor peak shape is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the pH of the aqueous portion of your mobile phase is controlled with a suitable buffer (e.g., phosphate or acetate buffer). For a basic compound like AICA-HCl, a slightly acidic pH (e.g., 3-5) can improve peak shape by ensuring the analyte is in a single ionic form.
-
Add an Ion-Pairing Reagent: If using a standard C18 column, consider adding an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05-0.1%) to the mobile phase. This can mask residual silanol groups on the silica-based stationary phase and reduce peak tailing.
-
Column Selection: If peak shape issues persist, consider using a column with a different stationary phase. A column with end-capping or a polar-embedded phase can reduce secondary interactions. A HILIC column is also a viable alternative for highly polar compounds like AICA.[5]
-
Check for Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.
-
Issue 2: Co-elution of impurities with the main AICA-HCl peak.
-
Causality: The chromatographic conditions may not be optimized to provide sufficient resolution between AICA-HCl and closely eluting impurities.
-
Troubleshooting Steps:
-
Modify the Organic Modifier Gradient: If using a gradient method, make the gradient shallower around the elution time of the AICA-HCl peak. This will increase the separation between closely eluting peaks.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivity of these solvents can alter the elution order and improve resolution.
-
Adjust the Mobile Phase pH: A small change in the pH can significantly affect the retention and selectivity of ionizable compounds.
-
Decrease the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
-
Increase the Column Temperature: A higher column temperature can improve efficiency and reduce viscosity, sometimes leading to better resolution. However, be mindful of the stability of AICA-HCl at elevated temperatures.
-
Workflow for HPLC Method Development:
Caption: A typical workflow for developing a stability-indicating HPLC method.
Recommended Starting HPLC Method:
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
NMR Troubleshooting
Issue 1: Difficulty in assigning protons of AICA-HCl, especially the exchangeable protons.
-
Causality: Exchangeable protons (NH and NH₂) can have broad signals and their chemical shifts can be highly dependent on concentration, temperature, and residual water in the solvent.
-
Troubleshooting Steps:
-
D₂O Exchange: To confirm the assignment of exchangeable protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The signals corresponding to the NH and NH₂ protons will disappear or significantly decrease in intensity.
-
Temperature Variation: Acquiring spectra at different temperatures can help to sharpen broad signals and distinguish between intramolecular and intermolecular hydrogen bonding.
-
2D NMR: A ¹H-¹⁵N HSQC experiment can be very useful for assigning the NH and NH₂ protons if you are working with an ¹⁵N-labeled compound or at natural abundance with a sensitive cryoprobe.
-
Issue 2: Suspected low-level impurities are not clearly visible in the ¹H NMR spectrum.
-
Causality: The dynamic range of the NMR signal can make it difficult to see small impurity peaks in the presence of the large signals from the main compound.
-
Troubleshooting Steps:
-
Increase the Number of Scans: Averaging more scans will improve the signal-to-noise ratio and help to pull small peaks out of the baseline.
-
Use a Higher Field Magnet: A higher field NMR spectrometer will provide better sensitivity and dispersion, making it easier to resolve and detect minor components.
-
Solvent Suppression: If the impurity signals are obscured by a large residual solvent peak, use a solvent suppression technique (e.g., presaturation or WET).
-
¹³C NMR and DEPT: A ¹³C NMR spectrum, especially with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, can be very informative for identifying impurities, as the carbon signals are spread over a much wider chemical shift range. DEPT can help to determine the number of protons attached to each carbon.
-
Workflow for NMR Impurity Identification:
Caption: A systematic approach for identifying impurities using NMR spectroscopy.
Expected ¹H and ¹³C NMR Chemical Shifts for AICA-HCl in DMSO-d₆:
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Imidazole C-H | ~7.5 | ~120 |
| -NH₂ | ~6.5 (broad) | - |
| -C(=O)NH₂ | ~7.0 and ~7.2 (two broad signals) | ~165 |
| Imidazole C-NH₂ | - | ~150 |
| Imidazole C-C(=O) | - | ~115 |
Note: These are approximate values and can vary depending on the exact experimental conditions.
Part 3: Self-Validating Systems and Best Practices
To ensure the trustworthiness and reliability of your analytical results, it is essential to implement self-validating systems in your experimental protocols.
-
System Suitability for HPLC: Before running any samples, perform a system suitability test. This typically involves injecting a standard solution multiple times to check for:
-
Repeatability: The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (e.g., <2%).
-
Tailing Factor: The peak symmetry should be between 0.8 and 1.5.
-
Resolution: The resolution between the main peak and the closest eluting impurity should be greater than 1.5.
-
-
Internal Standards in NMR: For quantitative NMR (qNMR), use a certified internal standard that does not overlap with any of the analyte or impurity signals. The internal standard should be stable and have a known purity.
-
Forced Degradation Studies: To prove the specificity of your HPLC method, perform forced degradation studies on AICA-HCl. This involves subjecting the sample to stress conditions (acid, base, oxidation, heat, light) and demonstrating that the degradation products are resolved from the parent peak.
By adhering to these principles and utilizing the troubleshooting guides provided, you can confidently identify and quantify impurities in your this compound samples, ensuring the quality and integrity of your research and development work.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemimpex.com [chemimpex.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues with 4-Amino-5-imidazolecarboxamide hydrochloride in cell-based assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 4-Amino-5-imidazolecarboxamide hydrochloride (AICAR) in cell-based assays. As a Senior Application Scientist, I have designed this guide to provide not just protocols, but the underlying rationale to empower you to troubleshoot common issues and generate robust, reliable data.
Introduction: Understanding AICAR
5-Aminoimidazole-4-carboxamide ribonucleoside, or AICAR, is a cell-permeable analog of adenosine monophosphate (AMP).[1] It is widely used as a pharmacological activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][3] Once inside the cell, AICAR is phosphorylated by adenosine kinase to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), which mimics AMP and allosterically activates the AMPK complex.[3][4]
Activated AMPK acts as a cellular energy sensor.[5] It responds to metabolic stress (i.e., a high AMP:ATP ratio) by switching on catabolic pathways that generate ATP (like fatty acid oxidation and glycolysis) while switching off ATP-consuming anabolic pathways (like protein and lipid synthesis).[5][6] This guide will help you navigate the complexities of using AICAR to study these fundamental processes.
The AICAR-AMPK Signaling Pathway
The primary mechanism of AICAR involves its conversion to ZMP, which binds to the γ-subunit of the AMPK heterotrimeric complex. This binding event causes a conformational change that promotes the phosphorylation of Threonine 172 (Thr172) on the catalytic α-subunit by upstream kinases, primarily LKB1.[3][7] This phosphorylation is the canonical marker of AMPK activation. Once active, AMPK phosphorylates a host of downstream targets to restore cellular energy balance.
Caption: AICAR enters the cell and is converted to ZMP, activating the AMPK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for AICAR?
The optimal concentration and incubation time are highly cell-type dependent. A typical starting range is 0.5–2 mM for 30 minutes to 24 hours.[8] It is critical to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions for AMPK activation without inducing significant cytotoxicity.[9] Primary cells may be more sensitive; for instance, primary rat hepatocytes showed decreased viability at concentrations above 0.5 mM after 24 hours.[10]
| Parameter | Recommended Range | Notes |
| Concentration | 0.25 mM - 2 mM | Highly cell-type dependent. Perform a dose-response curve.[9][11] |
| Incubation Time | 30 min - 24 hours | Peak phosphorylation of AMPKα is often transient. A time-course is essential.[9] |
Q2: How should I prepare and store AICAR solutions?
AICAR hydrochloride is a powder that should be stored in a cool, dry, well-ventilated place.[12][13]
-
Preparation: For a stock solution (e.g., 75 mM), reconstitute the powder in sterile deionized water or DMSO.[8][11] Gentle warming to 37°C and vortexing may be needed to fully dissolve the compound.[8] The solution should be clear to yellow/brown.[8]
-
Storage: Store the stock solution in aliquots at -20°C and protect from light. To maintain potency, use within 12 months and avoid repeated freeze-thaw cycles.[8]
Q3: What are the expected downstream effects of AICAR-mediated AMPK activation?
Upon activation, AMPK phosphorylates numerous downstream targets. Key effects include:
-
Increased Glucose Metabolism: Enhanced glucose uptake via translocation of GLUT4 transporters.[6][14]
-
Increased Fatty Acid Oxidation: Phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), leading to decreased malonyl-CoA levels and increased fatty acid entry into mitochondria for oxidation.[14][15]
-
Inhibition of Anabolic Processes: Suppression of the mTORC1 pathway, which controls protein synthesis, and inhibition of enzymes involved in lipid and cholesterol synthesis.[16][17]
Q4: Can AICAR be toxic to cells?
Yes. While often used for its metabolic effects, AICAR can induce cytotoxicity, apoptosis, or programmed necrosis, particularly at higher concentrations or with prolonged exposure.[9][18] Importantly, these cytotoxic effects can be AMPK-independent.[16][19] For example, in some cancer cells, AICAR's toxicity is mediated by the induction of reactive oxygen species (ROS) or by disrupting nucleotide pools, rather than by AMPK activation.[19][20] Always perform a viability assay (e.g., MTT, Trypan Blue) to establish a non-toxic working concentration range for your specific cell model.[9]
Troubleshooting Guide
Problem 1: No or Weak AMPK Activation (p-AMPKα Thr172 Not Detected)
This is the most common issue encountered. If your Western blot shows no increase in phosphorylated AMPKα at Threonine 172, systematically evaluate the following potential causes.
Caption: Troubleshooting workflow for absent or weak p-AMPK signal after AICAR treatment.[9]
-
Potential Cause 1: Suboptimal AICAR Concentration or Incubation Time.
-
Scientific Rationale: The dose-response to AICAR varies significantly between cell lines.[9] AMPK activation can also be transient; the peak of phosphorylation may occur at a specific time point and then decline.
-
Solution: Perform a systematic dose-response (e.g., 0.1, 0.5, 1, 2 mM) and time-course (e.g., 30 min, 1h, 2h, 4h) experiment to identify the optimal conditions for your cell model.[9]
-
-
Potential Cause 2: Inhibitory Cell Culture Conditions.
-
Scientific Rationale: AMPK is activated by a high AMP:ATP ratio (low cellular energy). Standard cell culture media containing high glucose and serum can maintain a high ATP:AMP ratio, which counteracts the effect of AICAR and suppresses AMPK activation.[9]
-
Solution: Consider performing experiments in low-glucose or serum-free media for a period before and during AICAR treatment to lower the basal energy state of the cells.[9]
-
-
Potential Cause 3: Poor Reagent Quality.
-
Potential Cause 4: Technical Issues with Western Blotting.
-
Scientific Rationale: A negative result may be due to technical error rather than a lack of biological effect. Common issues include insufficient protein loading, poor protein transfer, or inactive/suboptimal primary or secondary antibodies.
-
Solution: Optimize your Western blot protocol. Ensure you are loading sufficient protein (20-40 µg is a good starting point). Validate protein transfer with Ponceau S staining. Use recommended antibody dilutions and include a positive control (e.g., lysate from cells treated with another known AMPK activator like metformin or A-769662) to confirm your antibodies and detection system are working correctly.[9][21]
-
Problem 2: Unexpected Cytotoxicity at "Normal" Concentrations
You observe a significant decrease in cell viability or an increase in apoptosis at AICAR concentrations that are reported to be non-toxic.
-
Potential Cause 1: High Cell Sensitivity.
-
Scientific Rationale: Different cell lines exhibit varied sensitivity to AICAR. Your specific cell line may be more susceptible to its cytotoxic effects.
-
Solution: Perform a detailed dose-response curve with a wider range of concentrations to determine the IC50 value for your cell line. Use a lower, non-toxic concentration for your experiments focused on metabolic effects.
-
-
Potential Cause 2: AMPK-Independent Cytotoxicity.
-
Scientific Rationale: AICAR has known "off-target" effects. It can induce apoptosis or necrosis through mechanisms that do not require AMPK.[9] For example, AICAR has been shown to induce programmed necrosis in prostate cancer cells by generating ROS, an effect that could not be rescued by AMPKα knockdown.[19] In leukemia cells, AICAR can cause imbalances in nucleotide pools, leading to DNA replication stress and apoptosis, independent of AMPK.[20]
-
Solution: To test for AMPK independence, use a genetic approach (e.g., siRNA or shRNA to knock down AMPKα) or a pharmacological inhibitor of AMPK (like Compound C, though it also has off-target effects).[4] If the cytotoxicity persists after AMPK knockdown, it is likely an off-target effect. If your hypothesis requires AMPK activation, you may need to consider a different AMPK activator with a different mechanism of action, such as A-769662.[22]
-
Problem 3: Inconsistent or Unexpected Downstream Signaling
You see AMPK activation, but the downstream effects (e.g., on mTORC1, ACC) are not what you expected.
-
Potential Cause 1: Complex Cellular Feedback Loops.
-
Scientific Rationale: Cellular signaling is not a simple linear path. The activation of AMPK can trigger complex feedback mechanisms. For instance, while AICAR-activated AMPK inhibits mTORC1, it has also been shown to activate mTORC2 in an AMPK-dependent manner.[7][16] These intricate connections can lead to unexpected downstream events.
-
Solution: Broaden your analysis. Probe multiple downstream targets and signaling nodes to get a more complete picture of the cellular response. Acknowledge the complexity of the network in your interpretation.
-
-
Potential Cause 2: AMPK-Independent Effects on Other Pathways.
-
Scientific Rationale: AICAR's structural similarity to adenosine means it can influence other adenosine-related pathways. Its impact on purine and pyrimidine metabolism is a well-documented AMPK-independent effect that can profoundly alter cell cycle and proliferation.[16]
-
Solution: Be cautious in attributing all observed effects solely to AMPK activation. Use AMPK knockout/knockdown models to definitively separate AMPK-dependent from AMPK-independent effects.[7][16] When interpreting your data, consider the possibility that AICAR is acting through multiple mechanisms.
-
Key Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that ensures they are in an exponential growth phase (~70-80% confluency) at the time of treatment.[11][23]
-
Preparation of AICAR: Prepare a series of dilutions of your AICAR stock solution in pre-warmed culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.0 mM).
-
Treatment:
-
For Dose-Response: Aspirate the old medium and add the AICAR-containing medium. Incubate for a fixed time point (e.g., 1 hour).
-
For Time-Course: Add AICAR at a fixed concentration (e.g., 1 mM). Harvest cells at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Cell Lysis: At the end of the incubation, place the plate on ice, wash cells once with ice-cold PBS, and add lysis buffer containing protease and phosphatase inhibitors.
-
Analysis: Analyze the lysates by Western blot for p-AMPKα (Thr172) and total AMPKα.
Protocol 2: Western Blot for Detecting AMPK Activation
-
Protein Quantification: Determine the protein concentration of your cell lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AMPKα (Thr172) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total AMPKα and a loading control like β-Actin.[8]
Protocol 3: Cell Viability Assay (Trypan Blue Exclusion)
-
Cell Treatment: Treat cells with various concentrations of AICAR for the desired duration (e.g., 24, 48 hours). Include an untreated control.
-
Cell Collection: After incubation, collect both floating and adherent cells. For adherent cells, use trypsin to detach them and then combine with the floating cells from the supernatant.
-
Staining: Mix a small volume of your cell suspension (e.g., 10 µL) with an equal volume of 0.4% Trypan Blue stain.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.
References
- 1. bc9.co [bc9.co]
- 2. usada.org [usada.org]
- 3. benchchem.com [benchchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. sinobiological.com [sinobiological.com]
- 7. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AICAR | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. Metabolic Preconditioning of Cells with AICAR-Riboside: Improved Cryopreservation and Cell-Type Specific Impacts on Energetics and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. AICAR induces AMPK-independent programmed necrosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. AICAr suppresses cell proliferation by inducing NTP and dNTP pool imbalances in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Strategies to minimize degradation of 4-Amino-5-imidazolecarboxamide hydrochloride during experiments
Welcome to the technical support guide for 4-Amino-5-imidazolecarboxamide hydrochloride (AICA-HCl), a critical intermediate and research compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize degradation and ensure the integrity of AICA-HCl throughout your experimental workflows. Our goal is to equip you with the scientific rationale behind best practices for handling, storage, and application.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems that may arise during experiments involving AICA-HCl. Each issue is followed by an analysis of potential causes and actionable solutions.
Q1: My freshly prepared AICA-HCl stock solution has a noticeable yellow or brownish tint. What does this indicate, and can I still use it?
Answer:
A distinct color change in your AICA-HCl solution is a primary visual indicator of chemical degradation. An ideal, freshly prepared solution should be clear and colorless to very light yellow.[1][2]
-
Causality: The imidazole ring and its amino substituent are susceptible to oxidation. Exposure to atmospheric oxygen, light, or trace metal ion contaminants in your solvent can catalyze oxidative processes. These reactions often produce highly conjugated byproducts that absorb visible light, resulting in a yellow or brown appearance. The presence of these impurities compromises the compound's purity and can lead to unpredictable experimental outcomes.
-
Expert Recommendation: It is strongly advised to discard any discolored solution. The presence of degradation products means the effective concentration of AICA-HCl is lower than calculated, and the byproducts themselves could interfere with your assay, potentially causing artifacts or toxicity.
-
Workflow for Preparing a Stable Solution:
-
High-Purity Solvent: Use high-purity, degassed water (e.g., HPLC-grade, purged with nitrogen or argon for 15-20 minutes) or a suitable buffer to minimize dissolved oxygen.
-
pH Control: Ensure the pH of your solvent is near neutral or slightly acidic. Avoid alkaline conditions, which can accelerate degradation.
-
Light Protection: Prepare the solution in a vial protected from light (e.g., an amber vial or a clear vial wrapped in aluminum foil).
-
Immediate Use or Storage: For maximum stability, use the solution immediately. If storage is necessary, filter-sterilize (if for cell culture), aliquot into single-use volumes, and flash-freeze in liquid nitrogen before transferring to –80°C for long-term storage.
-
Q2: I'm seeing a progressive loss of compound efficacy in my multi-day cell culture experiment. Could my AICA-HCl be degrading in the culture medium?
Answer:
Yes, this is a common and valid concern. The complex, aqueous, and physiologically-controlled environment of cell culture medium (typically pH 7.2-7.4, 37°C) can promote the degradation of AICA-HCl over time.
-
Causality: The primary mechanism of degradation in this environment is likely hydrolysis of the carboxamide group, especially at physiological temperature and pH. This reaction would convert AICA-HCl to 4-amino-5-imidazolecarboxylic acid, rendering it inactive for its intended purpose. The rate of this hydrolysis increases with both temperature and time.
-
Expert Recommendation:
-
Minimize Incubation Time: Whenever possible, design experiments to minimize the time AICA-HCl is incubated under physiological conditions.
-
Replenish Compound: For longer-term experiments (e.g., >24 hours), consider replacing the medium with freshly prepared AICA-HCl at regular intervals to maintain a consistent effective concentration.
-
Run a Control Experiment: To confirm stability issues, run a parallel experiment where you collect the conditioned media at different time points (e.g., 0, 24, 48 hours) and analyze the concentration of the parent AICA-HCl compound using an appropriate analytical method like HPLC.
-
Q3: The solid AICA-HCl powder in my bottle has become clumpy and is difficult to weigh accurately. What is the cause and how can I prevent this?
Answer:
This is a clear sign of moisture absorption. AICA-HCl is known to be hygroscopic, meaning it readily attracts and holds water molecules from the ambient atmosphere.[2][3]
-
Causality: When the powder absorbs water, it can lead to physical clumping and, more critically, can initiate chemical degradation even in the solid state through hydrolysis. This will compromise the purity and integrity of your entire stock.
-
Expert Recommendation & Protocol:
-
Proper Storage: Always store the stock bottle of solid AICA-HCl in a cool (2-8°C is recommended), dark, and dry environment.[1][2] Crucially, it must be kept inside a desiccator containing a desiccant (e.g., silica gel) to ensure a moisture-free atmosphere.
-
Handling Protocol:
-
Before opening, allow the container to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Weigh out the required amount quickly in a low-humidity environment if possible.
-
Tightly reseal the container immediately after use.
-
Purge the container headspace with an inert gas like argon or nitrogen before sealing for long-term storage.
-
-
Diagram: Troubleshooting Workflow for AICA-HCl Degradation
The following diagram outlines a logical workflow for identifying and resolving common issues related to AICA-HCl stability.
Caption: Troubleshooting workflow for AICA-HCl stability issues.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for solid AICA-HCl vs. prepared stock solutions?
This is a critical aspect of maintaining compound integrity. The requirements differ significantly between the solid and solution forms.
| Form | Temperature | Atmosphere | Light Condition | Container |
| Solid Powder | 2–8°C[1][2] | Dry (in desiccator), Inert (Argon/N₂) | Protected from light (in original packaging) | Tightly sealed vial |
| Stock Solution | –20°C (short-term) or –80°C (long-term) | Headspace purged with Inert Gas | Amber vial or foil-wrapped | Single-use aliquots |
What factors are most critical for minimizing AICA-HCl degradation in solution?
Several environmental factors can accelerate the degradation of AICA-HCl. Understanding and controlling these is key to experimental success.
| Factor | Risk | Mitigation Strategy |
| pH | High risk at alkaline pH (>8); moderate risk at strongly acidic pH. | Maintain solutions at a neutral or slightly acidic pH (e.g., 5-7). Use buffered systems where possible. |
| Temperature | Higher temperatures significantly increase the rate of hydrolysis. | Prepare solutions on ice. Store frozen at –80°C. Minimize time at room temperature or 37°C. |
| Light | UV light can provide the energy to initiate photo-degradation. | Always use amber vials or protect containers with aluminum foil. Work in a subdued lighting environment. |
| Oxidants | Susceptible to oxidation from dissolved O₂ or incompatible reagents.[4] | Use high-purity, degassed solvents. Avoid strong oxidizing agents.[4] |
How can I perform a quick quality check on my AICA-HCl solution before an experiment?
While HPLC is the gold standard for purity analysis, a UV-Vis spectrophotometer can provide a quick and simple quality check.
Protocol: Quick UV-Vis Integrity Check
-
Prepare a Reference: Prepare a fresh solution of AICA-HCl from a reliable solid stock at a known concentration (e.g., 10 µM in 0.1 N HCl).
-
Scan the Spectrum: Measure the full UV absorbance spectrum (e.g., from 220 nm to 400 nm). Note the wavelength of maximum absorbance (λ-max) and the absorbance value.
-
Test Your Sample: Dilute your experimental stock solution to the same theoretical concentration in the same solvent.
-
Compare Spectra: Scan the spectrum of your sample and overlay it with the reference spectrum.
-
Analysis:
-
Matching λ-max: The λ-max of both samples should be identical. A shift indicates a change in the chemical structure.
-
Absorbance Value: A significantly lower absorbance value in your test sample suggests a loss of concentration due to degradation.
-
Spectrum Shape: The appearance of new peaks or shoulders, particularly at longer wavelengths (>300 nm), strongly suggests the presence of degradation products.
-
Diagram: Key Factors Influencing AICA-HCl Stability
This diagram provides a visual summary of the primary environmental factors that can lead to the degradation of AICA-HCl.
Caption: Core factors affecting AICA-HCl stability in experiments.
References
Technical Support Center: 4-Amino-5-imidazolecarboxamide Hydrochloride (AICA-HCl) Solution Stability
Last Updated: December 16, 2023
Introduction: Understanding the Criticality of pH in AICA-HCl Solution Stability
4-Amino-5-imidazolecarboxamide hydrochloride (AICA-HCl) is a vital intermediate in the synthesis of numerous biologically active molecules, including anti-cancer and anti-inflammatory agents.[1] Its utility in both pharmaceutical development and biochemical research is well-established.[1] However, the stability of AICA-HCl in aqueous solutions is highly dependent on pH, a factor that is often overlooked and can lead to significant experimental variability and product degradation.
This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and manage the pH-dependent stability of AICA-HCl solutions. By explaining the underlying chemical principles and providing actionable protocols, this guide aims to ensure the integrity and reproducibility of your experimental outcomes.
AICA-HCl is a white to off-white crystalline powder, soluble in water.[2][3][4][5] While its solid form is relatively stable when stored correctly in a cool, dry place, its stability in solution is a different matter. The imidazole ring and the amino and carboxamide functional groups present in the AICA-HCl molecule are susceptible to hydrolytic degradation, with the rate of these reactions being significantly influenced by the hydrogen ion concentration (pH) of the solution.
Troubleshooting Guide: Common Issues with AICA-HCl Solution Stability
This section addresses specific problems that users may encounter during the preparation, storage, and use of AICA-HCl solutions.
Question 1: My AICA-HCl solution turned yellow and cloudy after storage. What happened?
Answer:
Discoloration and precipitation are classic signs of AICA-HCl degradation. The yellowing is likely due to the formation of degradation products with chromophores that absorb in the visible spectrum. The cloudiness or precipitate indicates the formation of less soluble degradation products.
Root Causes:
-
Inappropriate pH: The most common cause is the pH of the solution drifting into an unstable range. AICA-HCl is an amine hydrochloride, and dissolving it in unbuffered water can result in a slightly acidic pH. However, exposure to basic or strongly acidic conditions can accelerate degradation.
-
Hydrolysis: The amide and amine groups in the AICA-HCl molecule are susceptible to hydrolysis, especially at pH extremes. This can lead to the opening of the imidazole ring or modification of the side chains, resulting in different chemical species.
-
Oxidation: Although less common, exposure to air (oxygen) and light can also contribute to degradation over time, especially if the solution contains trace metal ion impurities that can catalyze oxidation reactions.
Immediate Actions:
-
Discard the Solution: Do not use a discolored or precipitated solution for your experiments, as the concentration of active AICA-HCl will be lower than expected, and the degradation products could interfere with your assay.
-
Verify pH of a Fresh Solution: Prepare a fresh solution and immediately measure the pH. This will give you a baseline for future preparations.
-
Review Preparation Protocol: Ensure that the water used is of high purity (e.g., Milli-Q or WFI) and that all glassware is scrupulously clean to avoid contamination.
Question 2: I'm seeing inconsistent results in my cell-based assays using AICA-HCl solutions prepared on different days. Could pH be the culprit?
Answer:
Absolutely. Inconsistent biological activity is a strong indicator of variable AICA-HCl concentration due to degradation. If the pH of your solutions differs between preparations, the rate of degradation will also vary, leading to different effective concentrations of the active compound.
Troubleshooting Workflow:
References
Technical Support Center: 4-Amino-5-imidazolecarboxamide Hydrochloride (AICA•HCl) Purification
Welcome to the dedicated technical support resource for the purification of 4-Amino-5-imidazolecarboxamide hydrochloride (AICA•HCl). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize AICA•HCl as a critical intermediate in the synthesis of pharmaceuticals, such as dacarbazine and temozolomide.[1] We will explore the common challenges encountered during its purification and provide robust, field-tested solutions and detailed protocols to help you achieve the desired purity and yield.
Introduction: The Purification Imperative
This compound (AICA•HCl, CAS No. 72-40-2) is a water-soluble, crystalline solid that often presents as a white to light beige or gray-white powder.[2][3] Its high polarity and functional group density make it a versatile building block but also susceptible to specific purification challenges. The primary goal of any purification strategy is not just to achieve high purity (typically ≥99% by HPLC) but also to ensure consistency, scalability, and removal of potentially genotoxic or process-interfering impurities.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may face at the bench.
Part 1: Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the purification of AICA•HCl. Each issue is followed by an analysis of potential causes and a step-by-step guide to its resolution.
Issue 1: My isolated AICA•HCl is colored (yellow, beige, or green).
Q1: What causes the discoloration of my AICA•HCl, and how can I remove it?
A1: Discoloration is one of the most common challenges and typically arises from two sources:
-
Pigmented Impurities from Synthesis: Certain synthetic routes, particularly those involving fusion or harsh reaction conditions, can generate colored, often polymeric, byproducts.[4]
-
Degradation: AICA•HCl, like many amino-substituted imidazoles, can be susceptible to oxidative and thermal degradation, leading to colored products. Exposure to air and elevated temperatures for prolonged periods should be minimized.
Causality Explained: The color often originates from extended conjugated systems formed through side reactions or degradation. These chromophores absorb visible light, imparting a yellow or beige tint to the material.
The most effective method for color removal is treatment with activated carbon, which adsorbs large, flat, pigmented molecules.[5][6]
Caption: Workflow for decolorizing AICA•HCl using activated carbon.
Detailed Protocol:
-
Dissolution: Dissolve the colored AICA•HCl in a minimum amount of hot deionized water or an ethanol/water mixture. The choice of solvent depends on the subsequent recrystallization step. Water is often a good starting point due to the high solubility of AICA•HCl.[7]
-
Activated Carbon Addition: Add powdered, acid-washed activated carbon (typically 1-5% w/w relative to the AICA•HCl) to the hot solution. Expert Tip: Avoid adding carbon to a boiling solution to prevent bumping. Cool the solution slightly before addition.
-
Stirring: Stir the mixture at an elevated temperature (e.g., 70-80 °C) for 15-30 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing a pad of Celite® or a similar filter aid to remove the activated carbon. This step is critical and must be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Proceed immediately with the crystallization of the decolorized filtrate as described in the recrystallization protocols below.
Issue 2: My AICA•HCl purity is low, and recrystallization is ineffective.
Q2: I've tried recrystallization, but my HPLC purity is not improving significantly. What are the likely impurities, and what can I do?
A2: If standard recrystallization fails, it's likely due to impurities with similar solubility profiles to AICA•HCl. These can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Structural isomers that may form under certain reaction conditions.
-
Inorganic Salts: Salts like sodium chloride (NaCl) can be introduced during pH adjustments or workup steps and may co-precipitate.[8]
A more robust purification strategy involves a combination of pH manipulation, solvent exchange, and controlled crystallization. This approach is adapted from industrial processes and is designed to systematically remove different classes of impurities.[8]
Caption: Multi-step purification workflow for AICA•HCl.
Detailed Protocol:
-
Initial Dissolution and Neutralization: Dissolve the crude AICA•HCl in water. Adjust the pH to approximately 7 with a base like sodium hydroxide. This converts the hydrochloride salt to the free base in solution.
-
Salt Precipitation: Concentrate the solution under reduced pressure. Add a less polar, water-miscible solvent like ethanol. This dramatically reduces the solubility of inorganic salts (e.g., NaCl), causing them to precipitate.
-
Filtration: Filter the mixture to remove the precipitated inorganic salts.
-
Decolorization (Optional): If the filtrate is colored, perform the activated carbon treatment as described in Issue 1 .
-
Crystallization: To the clear (and possibly decolorized) ethanol/water filtrate, add concentrated hydrochloric acid to lower the pH to < 3. This re-forms the hydrochloride salt, which is much less soluble in the ethanol-rich solvent system than the free base.
-
Isolation: Cool the mixture (e.g., to 0-5 °C) to complete crystallization, then collect the pure AICA•HCl crystals by filtration, wash with cold ethanol, and dry under vacuum.
Part 2: Frequently Asked Questions (FAQs)
Q3: What is the best solvent system for the recrystallization of AICA•HCl?
A3: The choice of solvent is critical and depends on the impurities you are trying to remove.
| Solvent System | Rationale & Best Use Case |
| Ethanol | A commonly cited method.[5] Good for removing more polar or less polar organic impurities. AICA•HCl has moderate solubility in hot ethanol and low solubility in cold ethanol. |
| Water/Ethanol | A versatile mixed-solvent system. Dissolve in a minimum of hot water, then add ethanol as an anti-solvent to induce crystallization.[9] Excellent for removing water-soluble impurities that are less soluble in ethanol. |
| Water | Use with caution. While AICA•HCl is very soluble in hot water, its solubility in cold water is still significant, which can lead to lower yields.[7] Best for removing impurities that are insoluble in water. |
Q4: My yield is very low after recrystallization. What are the common causes and solutions?
A4: Low yield is a frequent problem in crystallization. The primary causes are:
| Cause | Solution |
| Using too much solvent | Use the minimum amount of hot solvent required to fully dissolve the solid. For every extra volume of solvent used, more of your product will remain in the mother liquor upon cooling. |
| Cooling the solution too quickly | Rapid cooling leads to the formation of small, often impure, crystals and can trap impurities. Allow the solution to cool slowly to room temperature before moving it to an ice bath. |
| Premature crystallization during hot filtration | Pre-heat your filtration apparatus (funnel, flask) to prevent the solution from cooling and crystallizing during filtration. |
| Incomplete precipitation | Ensure the final cooling temperature is low enough (0-5 °C is standard) and allow sufficient time for crystallization to complete before filtering. |
Q5: How can I confirm the purity of my final AICA•HCl product?
A5: A combination of analytical techniques should be used to establish purity:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[2] A reverse-phase C18 column with a simple mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile) is typically effective. Purity should be ≥99%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the structure and can reveal the presence of residual solvents or proton-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: The melting point should be sharp and within the expected range (typically 250-253 °C with decomposition).[2] A broad or depressed melting point indicates the presence of impurities.
Part 3: Advanced Topics
Q6: What are the potential degradation pathways for AICA•HCl, and how can I avoid them?
A6: Forced degradation studies help elucidate potential stability issues.[2][10] For AICA•HCl, the primary concerns are:
-
Hydrolysis: The carboxamide group can be susceptible to hydrolysis to the corresponding carboxylic acid under harsh acidic or basic conditions, especially at elevated temperatures. The stability of similar compounds is known to be pH-dependent.[11][12]
-
Mitigation: Avoid prolonged exposure to strong acids or bases, especially when heating. Maintain a moderately acidic pH (3-6) for optimal stability in solution.
-
-
Oxidation: The electron-rich imidazole ring and the primary amino group can be sites for oxidation.
-
Mitigation: Handle the material under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating in solution.
-
Q7: Is preparative HPLC a viable option for purifying AICA•HCl?
A7: Yes, preparative HPLC is a powerful tool for obtaining very high-purity material, especially for isolating a specific compound from a complex mixture or for removing a particularly stubborn impurity.[13][14][15][16]
-
When to Use: It is most suitable for smaller scales (mg to grams) due to cost and throughput limitations. It is ideal when recrystallization fails to provide the required purity.
-
General Conditions: A preparative-scale C18 column is typically used. The mobile phase is often a mixture of water and methanol or acetonitrile with a pH modifier like formic acid or trifluoroacetic acid to ensure good peak shape. The method developed for analytical HPLC can be scaled up for preparative separation.
References
- 1. This compound | 72-40-2 [chemicalbook.com]
- 2. forced degradation products: Topics by Science.gov [science.gov]
- 3. chembk.com [chembk.com]
- 4. degradation product formed: Topics by Science.gov [science.gov]
- 5. carbontech.net.tr [carbontech.net.tr]
- 6. carbotecnia.info [carbotecnia.info]
- 7. Activated Carbon Filtration in Decolorization-Feature-Tec- Filtration, Separation, Purification [feature-tec.com]
- 8. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]
- 9. Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ibisscientific.com [ibisscientific.com]
- 12. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 14. lcms.cz [lcms.cz]
- 15. Preparative HPLC (Purification) :: Elsci [elsci.io]
- 16. agilent.com [agilent.com]
Validation & Comparative
A Researcher's Guide to AMPK Activation: Deconstructing AICAR and its Precursors
For researchers navigating the landscape of metabolic regulation, AMP-activated protein kinase (AMPK) stands out as a master sensor of cellular energy status. Its activation holds therapeutic promise for metabolic diseases, making the choice of an activator a critical experimental decision. A common point of confusion arises from the nomenclature surrounding one of the most widely used pharmacological activators: AICAR. This guide will dissect the relationship between 4-Amino-5-imidazolecarboxamide hydrochloride and AICAR, clarifying their roles and providing a comprehensive framework for their effective use in activating AMPK.
Clarifying the Nomenclature: A Tale of a Prodrug and its Base
A frequent query in the field is the difference between this compound and AICAR. The distinction is fundamental: they are not two alternative activators but rather different forms of the same molecular family with distinct roles.
-
AICAR (Acadesine): This is the common acronym for 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside . It is a cell-permeable nucleoside and acts as a prodrug.[1][2] By itself, AICAR does not directly activate AMPK. Its efficacy lies in its ability to enter the cell through nucleoside transporters.[3]
-
4-Amino-5-imidazolecarboxamide (AICA): This is the base component of AICAR, lacking the ribose sugar. While AICA is an intermediate in purine metabolism, it is AICAR, the ribonucleoside, that is used pharmacologically to activate AMPK in cellular systems.[4]
-
This compound: This is the hydrochloride salt of the AICA base.[5] This salt form enhances the stability and solubility of the AICA base, making it useful as a chemical precursor in synthesis, but it is not the compound used for intracellular AMPK activation.[6][7]
-
ZMP: Once inside the cell, AICAR is phosphorylated by adenosine kinase into 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) .[3][8] ZMP is the biologically active metabolite that functions as an analog of adenosine monophosphate (AMP), the natural activator of AMPK.[9][10]
Therefore, the correct comparison for AMPK activation is not AICA hydrochloride versus AICAR, but rather understanding that AICAR is the necessary cell-permeable precursor to the active molecule, ZMP.
| Compound Name | Acronym/Synonym | Chemical Nature | Role in AMPK Activation |
| 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside | AICAR, Acadesine | Ribonucleoside | Cell-permeable prodrug; precursor to ZMP.[2] |
| 4-Amino-5-imidazolecarboxamide | AICA | Imidazole Base | Not used for direct AMPK activation in cells. |
| This compound | AICA HCl | Salt of Base | Chemical precursor, not a direct AMPK activator.[5] |
| 5-Aminoimidazole-4-carboxamide ribonucleotide | ZMP | Ribonucleotide | Active AMP analog; directly activates AMPK intracellularly.[9] |
The Mechanism of Action: From Prodrug to Pathway Activation
The activation of AMPK by AICAR is a well-defined, two-step intracellular process. Understanding this pathway is crucial for designing experiments and interpreting results.
-
Cellular Uptake: AICAR enters the cell via adenosine transporters.[3] This transport mechanism is a key consideration, as competition for these transporters by other nucleosides can inhibit AICAR uptake and blunt its effect.[3]
-
Intracellular Phosphorylation: Once inside the cell, adenosine kinase phosphorylates AICAR, converting it to ZMP.[2]
-
AMPK Activation: ZMP mimics the structure and function of AMP.[10] It binds to the γ-subunit of the AMPK heterotrimeric complex, inducing a conformational change. This change has three key consequences:
The phosphorylation at Thr172 is the canonical marker of AMPK activation and is essential for its full enzymatic activity.[12]
Experimental Considerations and Best Practices
While AICAR is a powerful tool, its use requires careful consideration of concentration, potential off-target effects, and experimental design to ensure data integrity.
Efficacy, Concentration, and Specificity
-
Working Concentration: The effective concentration of AICAR can vary significantly between cell types and experimental conditions, but typically ranges from 250 µM to 2 mM.[11][13] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model system.
-
AMPK-Independent Effects: A significant caveat is that AICAR can exert AMPK-independent or "off-target" effects, particularly at the higher concentrations often required for robust AMPK activation.[11][14] These effects can arise from ZMP mimicking AMP in other cellular processes or from AICAR itself interacting with other pathways. For instance, AICAR has been shown to inhibit T-cell activation and cytokine production independently of AMPK, potentially via the mTOR signaling pathway.[14]
Experimental Protocol: Assessing AMPK Activation by Western Blot
The most common method to verify AMPK activation is to measure the phosphorylation of the AMPKα subunit at Threonine 172 (p-AMPKα Thr172) using Western blotting.[16] This protocol provides a robust, self-validating workflow.
Objective: To quantify the ratio of phosphorylated AMPK (p-AMPKα Thr172) to total AMPKα in cell lysates following treatment with AICAR.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12) cultured to 70-80% confluency.[17]
-
AICAR (powder) and appropriate solvent (e.g., sterile water or DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
Primary antibodies: Rabbit anti-p-AMPKα (Thr172), Rabbit anti-total AMPKα.
-
HRP-conjugated anti-rabbit secondary antibody.
-
PVDF membrane, blocking buffer (5% w/v BSA in TBST), and ECL substrate.
Step-by-Step Methodology:
-
Preparation of AICAR Stock Solution:
-
Rationale: A concentrated, sterile stock solution is necessary for accurate dosing without excessive volume changes in the cell culture media.
-
Prepare a 100 mM stock solution of AICAR in sterile DMSO or water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Rationale: A time-course and dose-response experiment is crucial to identify the optimal treatment conditions.
-
Aspirate old media from cells. Add fresh media containing the desired final concentration of AICAR (e.g., 0, 0.25, 0.5, 1, 2 mM).
-
Incubate for a predetermined period (e.g., 30 min, 1 hour, 2 hours). A 30-60 minute incubation is often sufficient to see robust phosphorylation.[13]
-
-
Cell Lysis and Protein Extraction:
-
Rationale: Rapid lysis in the presence of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.
-
Place culture plates on ice. Aspirate media and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well of a 6-well plate.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant (protein extract) to a new tube.[17]
-
-
Protein Quantification:
-
Rationale: Equal protein loading is essential for accurate comparison between samples.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[18]
-
-
Western Blotting:
-
Rationale: This technique allows for the specific detection and relative quantification of p-AMPK and total AMPK.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.[16]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: For many phospho-antibodies, BSA is preferred over non-fat milk as milk contains phosphoproteins (casein) that can increase background noise.[19][20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[17]
-
Detection: Wash again as above. Apply ECL substrate and image the chemiluminescent signal.
-
Stripping and Re-probing: To ensure the observed changes in p-AMPK are not due to changes in total AMPK levels, the membrane should be stripped and re-probed for total AMPKα. This provides an internal loading control for each lane.
-
Conclusion
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. AICAR | 2627-69-2 [chemicalbook.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The in vivo and in vitro action of 4-amino-5-imidazolecarboxamide in trypanosomatid flagellates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 72-40-2 [chemicalbook.com]
- 8. nrtimes.co.uk [nrtimes.co.uk]
- 9. ZMP: A Master Regulator of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. The AMPK agonist 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), but not metformin, prevents inflammation-associated cachectic muscle wasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternative Precursors for Purine Synthesis in Metabolic Research
For researchers, scientists, and drug development professionals, dissecting the intricate network of purine metabolism is paramount for understanding cellular physiology and pathology. The de novo and salvage pathways that govern purine biosynthesis are central to cell growth, proliferation, and energy homeostasis. Consequently, they represent critical targets for therapeutic intervention, particularly in oncology and immunology.[1][2]
Metabolic flux analysis, empowered by stable isotope tracing, provides a dynamic window into these pathways.[3] The choice of isotopic precursor is a critical experimental decision that dictates the specific metabolic questions that can be answered. While canonical precursors like glycine and glutamine are widely used to probe the de novo pathway, a range of alternative precursors can provide unique insights into the interplay between de novo synthesis, salvage pathways, and related metabolic networks. This guide provides an in-depth comparison of these alternative precursors, supported by experimental data and detailed protocols to empower your metabolic research.
The Landscape of Purine Biosynthesis: De Novo and Salvage Pathways
Cells maintain their purine nucleotide pools through two interconnected pathways:
-
De Novo Synthesis: A highly conserved and energy-intensive process that builds the purine ring from simpler molecules, including amino acids (glycine, glutamine, aspartate), formate, and carbon dioxide.[4][5] This pathway commences with phosphoribosyl pyrophosphate (PRPP) and culminates in the synthesis of inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[4]
-
Salvage Pathways: An energy-efficient route that recycles pre-existing purine bases (adenine, guanine, hypoxanthine) and nucleosides from cellular turnover and dietary sources.[1][6] Key enzymes in this pathway, such as adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HPRT), catalyze the conversion of these bases back into their respective mononucleotides.[1][6]
The balance between these two pathways is highly context-dependent, varying with cell type, metabolic state, and nutrient availability. Understanding this dynamic is crucial for developing targeted therapies.
Visualizing Purine Metabolism
Caption: Overview of De Novo and Salvage Purine Synthesis Pathways.
A Comparative Analysis of Alternative Precursors
The ideal isotopic tracer for your experiment will depend on the specific pathway and metabolic connections you aim to investigate. Below is a comparison of several key alternative precursors.
| Precursor | Pathway(s) Traced | Key Insights | Advantages | Limitations & Considerations |
| ¹⁵N-Aspartate | De Novo Synthesis | Traces the incorporation of the N1 atom into the purine ring.[7] Can reveal the contribution of mitochondrial vs. cytosolic aspartate pools.[7] | Specific for a single nitrogen position, allowing for precise flux measurements. | Aspartate is involved in numerous other metabolic pathways, which can complicate data interpretation. |
| ¹³C-Formate | De Novo Synthesis | Traces the incorporation of one-carbon units into the C2 and C8 positions of the purine ring.[8] | Directly probes the contribution of the one-carbon pool to purine synthesis.[8] | The relative labeling of C2 and C8 can be complex and may not be equal, requiring careful analysis.[9][10] |
| ¹³C- or ¹⁵N-Serine | De Novo Synthesis (via one-carbon metabolism) | Traces the flow of one-carbon units from serine into the purine ring via the folate cycle.[11][12][13] | Elucidates the critical link between serine metabolism and nucleotide synthesis.[14] | The metabolic fate of serine is complex, with contributions to glycine, cysteine, and lipid synthesis.[14] |
| ¹⁵N-Adenine | Salvage Pathway | Directly measures the flux through the adenine salvage pathway catalyzed by APRT.[1] | Highly specific for the APRT-mediated salvage of adenine.[1] Provides a clear measure of adenine incorporation into the AMP, ADP, and ATP pools.[15] | Does not provide information on the de novo synthesis pathway or the salvage of other purine bases. |
| ¹⁵N-Hypoxanthine | Salvage Pathway | Traces the salvage of hypoxanthine into the IMP pool via HPRT.[4] | Useful for studying HPRT activity and the salvage of a key intermediate in purine degradation.[16][17] | Hypoxanthine can also be oxidized to xanthine and uric acid, representing a competing metabolic fate.[18][19] |
Experimental Protocols: A Practical Guide
The following protocols provide a framework for conducting stable isotope tracing experiments to investigate purine metabolism. These are generalized and should be optimized for your specific cell type or model system.
Protocol 1: Tracing De Novo Purine Synthesis with ¹⁵N-Aspartate
This protocol is designed to measure the incorporation of nitrogen from aspartate into the purine ring, providing a measure of de novo synthesis flux.
1. Cell Culture and Isotope Labeling:
- Culture cells to the desired confluency in standard growth medium.
- To initiate labeling, replace the standard medium with a custom medium lacking aspartate but supplemented with a known concentration of ¹⁵N-Aspartate (e.g., the physiological concentration for your cell type). Ensure the medium contains dialyzed fetal bovine serum to minimize unlabeled aspartate.
- Incubate cells for a time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the kinetics of ¹⁵N incorporation.
2. Metabolite Extraction:
- Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
- Immediately add ice-cold 80% methanol to the culture dish to quench metabolism and extract metabolites.
- Scrape the cells and collect the cell lysate into a microcentrifuge tube.
- Perform repeated freeze-thaw cycles to ensure complete cell lysis.[20]
- Centrifuge the lysate at high speed to pellet insoluble material.
- Collect the supernatant containing the polar metabolites and dry it using a speed vacuum system.[20]
3. LC-MS/MS Analysis:
- Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.
- Employ a mass spectrometer to detect and quantify the mass isotopologues of purine nucleotides (e.g., AMP, GMP, ATP, GTP).
- Monitor the mass shift corresponding to the incorporation of one ¹⁵N atom.
4. Data Analysis:
- Calculate the fractional enrichment of ¹⁵N in each purine nucleotide at each time point.
- Fractional Enrichment = (Peak area of labeled metabolite) / (Peak area of labeled metabolite + Peak area of unlabeled metabolite).
- Plot the fractional enrichment over time to determine the rate of de novo purine synthesis.
Protocol 2: Quantifying Salvage Pathway Flux with ¹⁵N-Adenine
This protocol focuses on the direct measurement of adenine salvage into the adenylate pool.
1. Cell Culture and Isotope Labeling:
- Culture cells in their standard growth medium.
- Introduce ¹⁵N₅-Adenine to the culture medium at a final concentration typically in the low micromolar range.[1]
- Incubate for a defined period (e.g., 1, 4, 8 hours). Shorter time points are often sufficient for salvage pathway analysis due to its rapid kinetics.
2. Metabolite Extraction:
- Follow the same quenching and extraction procedure as described in Protocol 1.
3. LC-MS/MS Analysis:
- Analyze the reconstituted metabolite extracts by LC-MS/MS.
- Monitor for the +5 Da mass shift in AMP, ADP, and ATP, corresponding to the incorporation of ¹⁵N₅-Adenine.[15]
4. Data Analysis:
- Calculate the fractional enrichment of the ¹⁵N₅-labeled adenylates.
- This provides a direct measure of the contribution of the adenine salvage pathway to the total adenylate pool.[1]
Visualizing Experimental Workflows
Caption: General workflow for a stable isotope tracing experiment.
Conclusion: Making an Informed Choice
The selection of a stable isotope-labeled precursor is a pivotal decision in the design of metabolic flux experiments. While traditional tracers provide valuable information on de novo synthesis, the alternative precursors discussed in this guide offer the opportunity to explore specific enzymatic steps, the contributions of interconnected pathways like one-carbon metabolism, and the dynamics of purine salvage. By carefully considering the scientific question at hand and leveraging the appropriate tracer and analytical methodology, researchers can gain deeper insights into the complex and highly regulated network of purine metabolism, paving the way for novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 4. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formate: The Neglected Member of One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C enrichment of carbons 2 and 8 of purine by folate-dependent reactions after [13C]formate and [2-13C]glycine dosing in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Hypoxanthine Reduces Radiation Damage in Vascular Endothelial Cells and Mouse Skin by Enhancing ATP Production via the Salvage Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of hypoxanthine during refrigerated storage | Haematologica [haematologica.org]
- 18. Enhanced hypoxanthine utilization for cAMP salvage synthesis efficiently by Arthrobacter sp. CCTCC 2013431 via xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4-Amino-5-imidazolecarboxamide Hydrochloride (AICA-HCl) Quantification
This guide provides an in-depth, technically grounded framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Amino-5-imidazolecarboxamide hydrochloride (AICA-HCl). As a crucial intermediate in the synthesis of pharmaceuticals like dacarbazine and a metabolite of drugs such as temozolomide, precise and reliable quantification of AICA-HCl is paramount for quality control, stability testing, and pharmacokinetic studies.[1]
We will dissect a reversed-phase HPLC-UV method, justifying the critical experimental choices, and then rigorously validate its performance characteristics against the internationally harmonized standards set by the ICH, FDA, and USP.[2][3][4] Finally, this primary method will be objectively compared against alternative analytical technologies to provide a comprehensive perspective for researchers and drug development professionals.
The Primary Method: A Stability-Indicating HPLC-UV Protocol
The goal is to develop a method that not only quantifies AICA-HCl but also separates it from potential degradation products, making it "stability-indicating." Reversed-phase chromatography is the workhorse of pharmaceutical analysis for its robustness and wide applicability.
Rationale Behind Experimental Design
-
Column Selection (Stationary Phase): A C18 (octadecylsilane) column is the logical starting point. Despite AICA-HCl being a polar molecule, the C18 phase provides a versatile hydrophobic surface. Its well-understood retention mechanisms and wide availability ensure method transferability. The key is to optimize the mobile phase to achieve adequate retention and peak shape.
-
Mobile Phase Composition:
-
Aqueous Component & pH Control: AICA-HCl contains primary amine groups, making its retention highly sensitive to pH. An acidic mobile phase (e.g., pH 3.0 using phosphate or formate buffer) is chosen to ensure the analyte is in its protonated, more polar form. This minimizes peak tailing, which often occurs when basic analytes interact with residual silanol groups on the silica support.
-
Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. A gradient elution (e.g., starting with a low percentage of acetonitrile and gradually increasing) is employed to ensure that any less polar impurities or degradation products are eluted from the column, providing a clean baseline for subsequent injections.
-
-
Detection Wavelength (λmax): A photodiode array (PDA) detector is used during method development to scan the UV spectrum of AICA-HCl. The wavelength of maximum absorbance (λmax), typically around 268 nm for AICA and its derivatives, is selected for quantification to achieve the highest sensitivity.[5]
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample preparation to final result calculation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 5. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of AMPK Activation: A Comparative Guide to the Cross-reactivity of 4-Amino-5-imidazolecarboxamide in Enzymatic Assays
For researchers, scientists, and drug development professionals navigating the intricate landscape of cellular metabolism and signaling, the choice of chemical tools is paramount. 4-Amino-5-imidazolecarboxamide (AICA), and its commonly used riboside form, Acadesine (AICA riboside or AICAR), are pivotal compounds for interrogating the AMP-activated protein kinase (AMPK) pathway, a master regulator of energy homeostasis. However, the utility of AICAR is nuanced by its potential for cross-reactivity in various enzymatic assays. This guide provides an in-depth, objective comparison of AICAR's performance with other alternatives, supported by mechanistic insights and detailed experimental protocols to empower you to make informed decisions and ensure the integrity of your research.
The Double-Edged Sword: Understanding AICAR's Mechanism and Inherent Cross-Reactivity
4-Amino-5-imidazolecarboxamide hydrochloride is a precursor to the cell-permeable nucleoside, Acadesine (AICAR). Once inside the cell, AICAR is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which is an analog of adenosine monophosphate (AMP).[1][2] ZMP allosterically activates AMPK, mimicking a state of low cellular energy.[3] This activation of AMPK, a central regulator of metabolism, has made AICAR an invaluable tool in studying metabolic diseases and cancer.[3][4][5]
However, the very nature of ZMP as an AMP analog is the primary source of its cross-reactivity. The cellular accumulation of ZMP can lead to AMPK-independent effects by interacting with other AMP-sensitive enzymes or by perturbing nucleotide metabolism.[3][6] This guide will dissect these off-target effects and provide a framework for their identification and mitigation.
Visualizing the Pathway: AICAR Metabolism and AMPK Activation
Caption: Metabolic activation of AICA-HCl to ZMP and subsequent AMPK activation.
Comparative Analysis of AMPK Activators
A critical aspect of experimental design is the selection of the most appropriate tool. While AICAR is widely used, several alternatives exist, each with a unique profile of on-target potency and off-target effects.
| Compound | Mechanism of Action | Primary Target | Known Cross-Reactivities/Off-Target Effects |
| AICAR (Acadesine) | Indirect (via conversion to ZMP, an AMP analog) | AMPK | - Inhibition of fructose-1,6-bisphosphatase- Perturbation of purine and pyrimidine biosynthesis[3][6]- Activation of other AMP-sensitive enzymes- Potential effects on adenosine transporters[3] |
| A-769662 | Direct allosteric activator | AMPK (selective for β1-containing complexes) | - Can inhibit the function of the 26S proteasome and Na+/K+-ATPase independently of AMPK[7] |
| Metformin | Indirect (inhibits mitochondrial complex I, increasing AMP:ATP ratio) | AMPK | - Broad effects on cellular metabolism independent of AMPK[8]- Inhibition of other cellular targets, including components of the electron transport chain[9] |
Delving Deeper: Known Cross-Reactivities of AICAR/ZMP
The cross-reactivity of AICAR is not merely theoretical; it has been documented to influence several cellular processes independently of AMPK activation:
-
Purine and Pyrimidine Metabolism: The accumulation of ZMP, an intermediate in de novo purine synthesis, can disrupt the delicate balance of nucleotide pools. This can lead to an inhibition of UMP synthase and subsequent pyrimidine starvation, a significant confounding factor in studies on cell proliferation and apoptosis.[3]
-
Fructose-1,6-bisphosphatase Inhibition: ZMP can directly inhibit fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis. This AMPK-independent effect can complicate the interpretation of metabolic studies focused on glucose homeostasis.
-
Adenosine Signaling: AICAR can compete with adenosine for uptake by nucleoside transporters, potentially altering extracellular adenosine concentrations and affecting adenosine receptor signaling.[3]
Experimental Protocols for Assessing Cross-Reactivity
To ensure the scientific integrity of your findings, it is crucial to validate the specificity of AICAR in your experimental system. The following protocols provide a framework for identifying and characterizing potential off-target effects.
Protocol 1: In Vitro Kinase Activity Assay
This assay directly measures the enzymatic activity of a kinase of interest in the presence of a test compound. It is a fundamental tool for determining if ZMP directly inhibits or activates other kinases.
Objective: To determine the IC50 or EC50 of ZMP against a panel of purified kinases.
Materials:
-
Purified kinase of interest
-
Kinase-specific peptide substrate
-
ZMP (the active metabolite of AICAR)
-
ATP (radiolabeled or for use with a detection reagent)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based detection system
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of ZMP in the kinase assay buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the purified kinase to each well.
-
Inhibitor Incubation: Add the serially diluted ZMP or vehicle control to the wells and incubate for 10-15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and detect the amount of product formed. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the ZMP concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[11][12]
Objective: To verify the binding of ZMP to its intended target (AMPK) and to identify potential off-target proteins in intact cells.
Materials:
-
Cultured cells of interest
-
AICAR
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Western blot reagents and antibodies for the target protein(s)
Procedure:
-
Cell Treatment: Treat cultured cells with AICAR (or vehicle control) at the desired concentration and for the appropriate duration to allow for uptake and conversion to ZMP.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and western blotting using an antibody specific to the target protein (e.g., AMPKα).
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the AICAR-treated samples compared to the control indicates target engagement.
Visualizing the CETSA Workflow
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Targeted Metabolomics using LC-MS/MS
This protocol allows for the quantitative analysis of a predefined set of metabolites to assess the impact of AICAR on cellular metabolism, particularly the purine and pyrimidine pathways.
Objective: To quantify changes in the levels of ZMP, other purine and pyrimidine pathway intermediates, and related metabolites in response to AICAR treatment.
Materials:
-
Cultured cells or tissue samples
-
AICAR
-
Ice-cold PBS
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Stable isotope-labeled internal standards (optional but recommended for accurate quantification)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with AICAR as described in the previous protocols.
-
Metabolite Extraction:
-
For adherent cells, aspirate the medium, wash with ice-cold PBS, and then add the ice-cold extraction solvent. Scrape the cells and collect the extract.
-
For suspension cells, pellet the cells, wash with ice-cold PBS, and then resuspend in the ice-cold extraction solvent.
-
-
Sample Processing: Vortex the cell extracts vigorously and then centrifuge at high speed to pellet cell debris.
-
LC-MS/MS Analysis: Transfer the supernatant to autosampler vials for analysis. Develop an LC-MS/MS method for the targeted detection and quantification of the metabolites of interest. This typically involves optimizing chromatographic separation and mass spectrometer parameters (e.g., multiple reaction monitoring - MRM - transitions).[13]
-
Data Analysis: Process the raw data to obtain metabolite concentrations. Compare the metabolite levels between AICAR-treated and control samples to identify significant changes.
Conclusion: A Call for Rigor and Context
4-Amino-5-imidazolecarboxamide and its riboside, AICAR, remain powerful tools for probing the AMPK signaling pathway. However, their utility is intrinsically linked to a thorough understanding of their potential for cross-reactivity. The AMPK-independent effects of AICAR, primarily mediated by its active metabolite ZMP, can be significant confounders in experimental studies.
As Senior Application Scientists, we advocate for a multi-faceted approach to validating findings obtained with AICAR. This includes the use of alternative AMPK activators with different mechanisms of action, such as the direct activator A-769662 or the clinically relevant drug metformin, to confirm that the observed effects are indeed AMPK-dependent. Furthermore, the implementation of rigorous experimental controls and orthogonal assays, such as those detailed in this guide, is essential for dissecting on-target versus off-target effects.
By embracing a critical and comprehensive approach to the use of chemical probes like AICAR, researchers can enhance the reproducibility and reliability of their findings, ultimately accelerating the pace of discovery in the vital fields of metabolic research and drug development.
References
- 1. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review [mdpi.com]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discuss the pros and cons of AMPK activation as a strategy [synapse.patsnap.com]
- 6. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. Metformin: A Review of Potential Mechanism and Therapeutic Utility Beyond Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Profiles Associated With Metformin Efficacy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Routes for 4-Amino-5-imidazolecarboxamide Hydrochloride (AICA-HCl)
Abstract
4-Amino-5-imidazolecarboxamide hydrochloride (AICA-HCl), a critical starting material for several active pharmaceutical ingredients (APIs), including the chemotherapy agent dacarbazine, has been synthesized through various chemical pathways over the years. The efficiency, safety, environmental impact, and economic viability of these routes are of paramount importance to researchers and drug development professionals. This guide provides an in-depth comparative analysis of the principal synthesis routes for AICA-HCl, offering detailed experimental protocols, supporting data, and a critical evaluation of each method's strengths and weaknesses to inform route selection in both research and industrial settings.
Introduction: The Significance of AICA-HCl
4-Amino-5-imidazolecarboxamide, often handled as its more stable hydrochloride salt (AICA-HCl), is a heterocyclic amine that serves as a fundamental building block in the synthesis of purine analogues and other complex molecules of pharmaceutical interest. Its structural resemblance to endogenous purine precursors allows it to function as a key intermediate in the production of drugs that interfere with nucleic acid synthesis, a common mechanism in cancer therapy. Given its importance, the development of efficient, scalable, and safe synthetic routes is a continuous effort in process chemistry. This guide will dissect and compare three major historical and current synthesis strategies, starting from:
-
Diaminomaleonitrile (DAMN)
-
Ethyl Cyanoacetate
-
4,5-Dicyanoimidazole
The Modern Industrial Standard: Synthesis from Diaminomaleonitrile (DAMN)
The synthesis of AICA-HCl from diaminomaleonitrile (DAMN) has emerged as the preferred industrial method. This route is lauded for its high efficiency, relatively short reaction sequence, and, most notably, its avoidance of highly toxic cyanide reagents like sodium cyanide or hydrogen cyanide, which were characteristic of earlier synthetic approaches.[1] This pathway significantly reduces the environmental and safety burdens associated with production. A prevalent industrial variant of this route proceeds in two main steps: the formation of an N-formylamidine intermediate followed by a base-catalyzed cyclization.
Logical Flow of the DAMN Synthesis Route
The diagram below illustrates the two-step conversion of DAMN to the final product. The initial step involves the reaction of DAMN with formamide in the presence of a dehydrating agent, typically phosphorus oxychloride (POCl₃), to form an activated intermediate. This is followed by an intramolecular cyclization under alkaline conditions to yield the imidazole ring system.
DAMN [label="Diaminomaleonitrile (DAMN)", fillcolor="#F1F3F4"]; Intermediate1 [label="Intermediate 1\n(N-(2-amino-1,2-dicyanovinyl)formamidine type)", fillcolor="#F1F3F4"]; AICA [label="4-Amino-5-imidazolecarboxamide", fillcolor="#F1F3F4"]; AICA_HCl [label="AICA-HCl", fillcolor="#34A853", fontcolor="#FFFFFF"];
DAMN -> Intermediate1 [label=" 1. Formamide, POCl₃\n THF, 0-35°C", color="#4285F4"]; Intermediate1 -> AICA [label=" 2. NaOH, H₂O\n 95-100°C (Cyclization)", color="#EA4335"]; AICA -> AICA_HCl [label=" HCl", color="#FBBC05"]; }
Caption: Synthesis of AICA-HCl from DAMN.Experimental Protocol: DAMN to AICA-HCl
The following protocol is adapted from a patented industrial production method, which highlights the efficiency and high purity achievable with this route.[1]
Step 1: Synthesis of Intermediate 1
-
Under an inert argon atmosphere, charge a suitable reactor with tetrahydrofuran (THF), diaminomaleonitrile (1.0 eq), and formamide (1.5 eq).
-
Cool the mixture to 0°C.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction temperature to rise to 35°C and maintain for approximately 2-3 hours. Monitor the reaction by LC until the consumption of DAMN is complete (<0.3%).
-
For workup, cool the reaction mixture to 20°C and quench by adding methanol, followed by water.
-
Adjust the pH to 8-8.5 with sodium carbonate.
-
Extract the product into ethyl acetate. The combined organic phases are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The resulting solid is triturated with petroleum ether, filtered, and dried to yield the intermediate as a grey solid powder.
-
Rationale: The use of POCl₃ with formamide generates the Vilsmeier reagent in situ, which is a powerful formylating agent. The reaction with DAMN leads to the formation of the key formamidine intermediate. The controlled low-temperature addition of POCl₃ manages the exothermic nature of the reaction.
Step 2: Synthesis of 4-Amino-5-imidazolecarboxamide (AICA)
-
Under an argon atmosphere, charge a reactor with water, sodium hydroxide (approx. 3.3-3.4 eq), and the intermediate from Step 1 (1.0 eq).
-
Heat the mixture to 95-100°C and maintain for approximately 3 hours, monitoring the reaction progress.
-
Cool the reaction mixture to 0-5°C and adjust the pH to 6.5-7.0 with hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and then recrystallized from water.
-
The recrystallized product is washed with absolute ethanol and dried to yield high-purity 4-amino-5-imidazolecarboxamide.
-
Rationale: The strong alkaline conditions (NaOH) and high temperature promote the intramolecular cyclization of the intermediate. The cyano group is hydrolyzed to a carboxamide, and the imidazole ring is formed. Careful pH adjustment at the end ensures the precipitation of the free base product.
Final Step: Salt Formation
To obtain the hydrochloride salt, the purified AICA base is dissolved or suspended in a suitable solvent (e.g., ethanol) and treated with hydrochloric acid. The resulting AICA-HCl precipitates and can be isolated by filtration.
The Classical Approach: Synthesis from Ethyl Cyanoacetate
This route represents one of the earlier, well-established methods for synthesizing AICA. It is a multi-step process that, while effective, involves more transformations and potentially hazardous intermediates compared to the modern DAMN route. The key strategy involves building the imidazole precursor from a malonic acid derivative.
Logical Flow of the Ethyl Cyanoacetate Synthesis Route
This pathway begins with the nitrosation of ethyl cyanoacetate, followed by reduction and subsequent reaction to form a key phenylazo intermediate. This intermediate then undergoes reductive cyclization to form the imidazole ring. A notable improvement on this route involves a one-pot reductive formylation and cyclization.
}
Caption: Synthesis of AICA-HCl from Ethyl Cyanoacetate.Experimental Protocol: Improved Synthesis from Phenylazomalonamamidine Hydrochloride
The following protocol is based on the improved method described by Montgomery et al., which is more amenable to larger-scale preparations than the original Shaw and Woolley procedure.
Step 1: Preparation of Phenylazomalonamamidine Hydrochloride
(This intermediate is prepared in three steps from ethyl cyanoacetate as per the method of Shaw and Woolley. The procedure is lengthy and involves nitrosation, reduction, and reaction with cyanamide.)
Step 2: Reductive Cyclization to 4(5)-Formylamino-5(4)-imidazolecarboxamide
-
Dissolve phenylazomalonamamidine hydrochloride in 98-100% formic acid.
-
Add a catalyst, such as 10% palladium-on-charcoal, to the solution.
-
Hydrogenate the mixture in a Parr apparatus at room temperature and an initial pressure of 50 p.s.i. until the theoretical amount of hydrogen is absorbed.
-
Alternatively, the reduction can be carried out using zinc dust added portion-wise to the formic acid solution at a controlled temperature.
-
After the reduction is complete, remove the catalyst (or excess zinc) by filtration.
-
Evaporate the formic acid from the filtrate in vacuo. The residue is 4(5)-formylamino-5(4)-imidazolecarboxamide.
-
Rationale: This key step combines the reduction of the azo group and the cyclization into the imidazole ring. Formic acid serves as both the solvent and the source of the formyl group for the cyclization. Catalytic hydrogenation or chemical reduction with zinc are effective methods for this transformation.
Step 3: Hydrolysis to 4(5)-Amino-5(4)-imidazolecarboxamide Hydrochloride
-
Reflux the residue from Step 2 with 10% hydrochloric acid for 15 minutes.
-
The resulting solution contains the AICA-HCl.
-
The product can be isolated by crystallization, for example, by adding ethanol and ether to the concentrated aqueous solution.
-
Rationale: The acidic hydrolysis removes the formyl protecting group from the amino function on the imidazole ring, yielding the final product.
An Alternative, Less Common Route: From 4,5-Dicyanoimidazole
This route starts from a pre-formed imidazole ring and modifies the substituents. While seemingly direct, it involves a challenging Hofmann rearrangement, which can lead to lower yields and byproducts, making it less attractive for industrial production.[2]
Logical Flow of the 4,5-Dicyanoimidazole Synthesis Route
The process involves selective hydrolysis of one of the two nitrile groups, followed by a Hofmann rearrangement to convert the resulting carboxamide into a primary amine. A final hydrolysis step converts the remaining nitrile to the desired carboxamide.
}
Caption: Synthesis of AICA-HCl from 4,5-Dicyanoimidazole.Experimental Protocol Synopsis
-
Partial Hydrolysis: 4,5-Dicyanoimidazole is treated with a controlled amount of a base (e.g., 1N NaOH) to selectively hydrolyze one of the cyano groups to a carboxamide group, yielding 4-cyano-5-imidazolecarboxamide.
-
Hofmann Rearrangement: The resulting carboxamide is subjected to a Hofmann rearrangement using a halogenating agent (e.g., sodium hypochlorite) in a strongly alkaline medium. This converts the carboxamide group into an amino group, forming 4-amino-5-imidazolecarbonitrile.
-
Final Hydrolysis: The remaining cyano group is hydrolyzed to a carboxamide using a strong acid (e.g., HCl), which also forms the final hydrochloride salt.
-
Rationale: This route builds upon a pre-existing imidazole core. The Hofmann rearrangement is a classic method for converting amides to amines with one fewer carbon atom. However, its application to heterocyclic systems can be low-yielding and require careful control of conditions.
Comparative Analysis
The choice of a synthesis route depends on a multitude of factors, including yield, purity, cost, safety, environmental impact, and scalability. The following table summarizes these aspects for the discussed routes.
| Parameter | Route 1: Diaminomaleonitrile (DAMN) | Route 2: Ethyl Cyanoacetate | Route 3: 4,5-Dicyanoimidazole |
| Starting Materials | Diaminomaleonitrile, Formamide, POCl₃ | Ethyl Cyanoacetate, Phenylhydrazine | 4,5-Dicyanoimidazole |
| Number of Steps | 2-3 (from DAMN) | 4-5 (from Ethyl Cyanoacetate) | 3 (from 4,5-Dicyanoimidazole) |
| Overall Yield | High (Overall yield can exceed 60-70%) | Moderate (Average yield of 70% reported for the final reductive cyclization step alone) | Low to Moderate (Often limited by the Hofmann rearrangement step) |
| Product Purity | Very High (LC purity of >99.8% reported[3]) | Good (Recrystallization required to remove colored impurities) | Variable, requires significant purification |
| Safety Concerns | POCl₃ is corrosive and water-reactive. | Involves multiple steps with various reagents. Original route had a fusion step at high temp. | Use of halogenating agents like NaOCl. |
| Environmental Impact | Greener route; avoids highly toxic cyanides. Uses common organic solvents.[1] | Involves more steps, potentially generating more waste streams. | Involves halogenated waste streams. |
| Scalability | Excellent; demonstrated on an industrial scale.[1] | Good; improved method is scalable. | Poor; generally not suitable for large-scale industrial production. |
| Key Advantage | High yield, high purity, safer, and more environmentally friendly. | Well-established classical route. | Utilizes a pre-formed imidazole ring. |
| Key Disadvantage | Use of POCl₃ requires careful handling. | Longer reaction sequence, potentially lower overall yield. | Low yield of the Hofmann rearrangement step. |
Conclusion and Recommendation
Based on this comprehensive analysis, the synthesis route starting from Diaminomaleonitrile (DAMN) is unequivocally the superior choice for the production of this compound. Its two-step process is efficient, high-yielding, and produces a product of exceptional purity.[3] Critically, it circumvents the use of highly toxic cyanide precursors, aligning with the principles of green chemistry and modern industrial safety standards.[1]
The classical route from Ethyl Cyanoacetate remains a valid and instructive chemical pathway. The improved one-pot reductive cyclization demonstrates a significant process optimization. However, the overall longer sequence and potentially lower throughput make it less economically competitive than the DAMN route.
The synthesis from 4,5-Dicyanoimidazole is the least favorable of the three. While chemically interesting, the challenges associated with the Hofmann rearrangement, particularly in terms of yield and purification, render it impractical for large-scale manufacturing.
For researchers and drug development professionals, the DAMN route offers the most reliable, scalable, and responsible method for obtaining high-quality AICA-HCl, ensuring a robust supply chain for the synthesis of vital medicines.
References
In vitro vs in vivo effects of 4-Amino-5-imidazolecarboxamide hydrochloride
A Comparative Guide to the In Vitro and In Vivo Effects of AICAR
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to AICAR: The "Exercise Mimetic"
4-Amino-5-imidazolecarboxamide hydrochloride, commonly known as AICAR (or Acadesine), is a cell-permeable analog of adenosine monophosphate (AMP).[1][2] It is widely utilized in preclinical research as a pharmacological activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][3] Once inside the cell, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which mimics the effects of AMP, leading to the allosteric activation of AMPK.[1][4][5] This activation triggers a cascade of metabolic events, earning AICAR the moniker of an "exercise mimetic."[1]
This guide provides a comprehensive comparison of the documented in vitro and in vivo effects of AICAR, offering insights into its mechanisms of action and highlighting the critical translatability of preclinical findings.
The Core Mechanism: AMPK Activation
Under conditions of cellular energy depletion, such as during exercise or hypoxia, the ratio of AMP to ATP increases, leading to the natural activation of AMPK.[3][6] Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (like glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (such as protein and lipid synthesis).[7] AICAR, through its conversion to ZMP, pharmacologically induces this state, making it an invaluable tool for studying the downstream consequences of AMPK activation.[1][4]
Caption: AICAR cellular uptake and AMPK activation pathway.
In Vitro Effects of AICAR: A Cellular Perspective
In cell culture systems, AICAR has been instrumental in elucidating the cell-autonomous effects of AMPK activation across a wide range of cell types.
Metabolic Reprogramming
-
Skeletal Muscle Cells: In isolated rat soleus muscle, AICAR simultaneously increases both fatty acid and glucose oxidation.[8] This effect is associated with an increase in pyruvate dehydrogenase (PDH) activation, suggesting a direct role for AMPK in stimulating glucose oxidation.[8] In L6 myotubes, AICAR stimulates glucose uptake; however, this effect can be blocked by the presence of nucleosides in the culture medium, which compete for cellular uptake via the same transporters.[4]
-
Hepatocytes: In liver cells, AICAR has been shown to inhibit the synthesis of fatty acids and cholesterol, increase fatty acid oxidation, and suppress gluconeogenesis.[9]
-
Adipocytes: In 3T3-L1 adipocytes, AICAR has been found to inhibit insulin-stimulated glucose uptake in an AMPK-independent manner, an effect attributed to the intracellular accumulation of ZMP.[10]
-
Cardiomyocytes: Chronic AICAR treatment in cardiomyocytes exposed to excess free fatty acids improves glucose transport and glycolysis, and redirects fatty acids towards neutral storage, suggesting a protective metabolic shift.[11]
Anti-Proliferative and Pro-Apoptotic Effects in Cancer Cells
AICAR has demonstrated significant anti-proliferative effects in various cancer cell lines.
-
Prostate Cancer: In PC3 and LNCaP prostate cancer cells, AICAR treatment leads to a concentration-dependent decrease in cell survival and synergistically enhances the efficacy of radiation therapy.[12]
-
Breast Cancer: Activation of AMPK by AICAR elicits clear anti-proliferative effects in MCF-7, MDA-MB-21, and T47D breast cancer cell lines, although the specific response (cell cycle arrest vs. apoptosis) varies depending on the genetic background of the cells.[13]
-
Glioblastoma: In glioblastoma cells expressing the activated EGFRvIII mutant, AICAR inhibits mTOR signaling and blocks cell growth, primarily through the inhibition of cholesterol and fatty acid synthesis.[14]
-
General Effects: Across multiple cancer cell lines, AICAR-induced growth inhibition is often associated with S-phase cell cycle arrest and increased expression of p21, p27, and p53 proteins.[15]
It is important to note that some of the anti-proliferative effects of AICAR have been shown to be independent of AMPK activation.[9][16]
In Vivo Effects of AICAR: A Systemic Perspective
Studies in animal models have revealed the complex, systemic effects of AICAR administration, which often, but not always, align with in vitro findings.
Metabolic Regulation and Insulin Sensitivity
-
Improved Glucose Homeostasis: In high-fat diet-fed mice, AICAR treatment leads to a decrease in body weight, reduced abdominal fat, and improved glucose tolerance.[17][18][19] It also enhances insulin sensitivity in peripheral tissues.[5][9] In insulin-resistant rats, a single subcutaneous injection of AICAR decreases plasma glucose, insulin, and free fatty acids.[6] This is accompanied by a significant increase in both fatty acid and glucose uptake in white muscle.[6]
-
Enhanced Exercise Endurance: In sedentary mice, four weeks of AICAR treatment alone was shown to enhance running endurance by 44% and induce the expression of genes associated with oxidative metabolism in muscle.[9]
Anti-Inflammatory Effects
In mouse models of obesity, AICAR has been shown to attenuate adipose tissue inflammation by promoting a switch from a pro-inflammatory M1 to an anti-inflammatory M2 macrophage phenotype.[18] This anti-inflammatory effect was also observed in ex vivo cultures of human adipose tissue.[18]
Effects on a Whole-Organism Level
-
Cardioprotection: AICAR has demonstrated protective effects in cardiac tissue during ischemia.[1]
-
Neuroprotection and Cognitive Enhancement: In both young and aged mice, AICAR administration has been shown to improve cognition and motor coordination.[20]
-
Diabetic Polyneuropathy: AICAR administration has been shown to prevent and reverse diabetic polyneuropathy in mice fed a high-fat diet.[21]
Comparison and Contrasting Insights: Bridging the Gap Between Bench and Organism
While in vitro studies provide a foundational understanding of AICAR's cellular mechanisms, in vivo experiments reveal a more nuanced and complex picture.
| Effect | In Vitro Findings | In Vivo Findings | Concordance |
| Glucose Uptake in Muscle | Increased glucose uptake in muscle cell lines.[4] | Increased glucose uptake in skeletal muscle.[6][22] | High |
| Fatty Acid Oxidation | Increased fatty acid oxidation in isolated muscle and hepatocytes.[8][9] | Increased fatty acid oxidation in muscle.[6] | High |
| Cancer Cell Proliferation | Inhibition of proliferation in various cancer cell lines.[12][13][15] | Inhibition of tumor growth in xenograft models.[14][15] | High |
| Insulin Sensitivity | Varies; can inhibit insulin-stimulated glucose uptake in adipocytes.[10] | Generally improves systemic insulin sensitivity.[5][9] | Moderate |
| Inflammation | Promotes an anti-inflammatory macrophage phenotype in vitro.[18] | Reduces adipose tissue inflammation.[18] | High |
The moderate concordance in insulin sensitivity highlights a key point of divergence. While AICAR can inhibit insulin-stimulated glucose uptake in isolated adipocytes, its systemic effect in vivo is an overall improvement in insulin sensitivity. This discrepancy is likely due to the complex interplay of various tissues and hormonal responses in a whole organism, which cannot be fully replicated in a cell culture dish. For instance, the in vivo effects of AICAR on the liver, pancreas, and skeletal muscle collectively contribute to improved systemic glucose homeostasis.
Furthermore, some effects observed in vivo, such as enhanced exercise endurance and improved cognitive function, are emergent properties of a complex biological system and cannot be directly studied in vitro.
Experimental Protocols
In Vitro AICAR Treatment and AMPK Activation Assay
This protocol outlines the basic steps for treating cultured cells with AICAR and assessing AMPK activation via Western blot.
1. Cell Culture and Treatment:
-
Plate cells at a desired density (e.g., 5x10⁴ cells/well in a 24-well plate) and allow them to adhere and grow for 24 hours.[23]
-
Prepare a sterile stock solution of AICAR (e.g., 50-100 mM in sterile water or DMSO) and store at -20°C.[23]
-
Dilute the stock solution in pre-warmed culture medium to the desired final concentration (typically 0.25 mM to 2 mM).[23]
-
Replace the existing medium with the AICAR-containing medium and incubate for the desired duration (e.g., 30 minutes to 24 hours).[24]
2. Western Blot for AMPK Activation:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK Thr172) and total AMPK.[25]
-
Incubate with a secondary antibody and visualize the protein bands.
-
An increase in the ratio of p-AMPK to total AMPK indicates AMPK activation.[25]
Caption: Workflow for in vitro AICAR treatment and Western blot analysis.
In Vivo AICAR Administration in a Mouse Model
This protocol describes a general procedure for administering AICAR to mice via intraperitoneal injection.
1. Preparation of AICAR Solution:
-
Dissolve AICAR powder in sterile saline. Gentle warming and vortexing may be necessary. Prepare the solution fresh daily.[26]
-
Sterile-filter the solution using a 0.22 µm syringe filter.[26]
2. Intraperitoneal (IP) Injection:
-
Gently restrain the mouse to expose the abdomen.
-
Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.[26]
-
Slowly inject the prepared AICAR solution. A common dosage is 250-500 mg/kg.[6][20]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Conclusion
AICAR is a powerful research tool for investigating the multifaceted roles of AMPK in health and disease. While in vitro studies provide invaluable insights into the direct cellular effects of AMPK activation, in vivo experiments are crucial for understanding the systemic consequences and therapeutic potential of this pathway. The observed discrepancies between in vitro and in vivo findings underscore the importance of a multi-faceted experimental approach in drug development and biomedical research. A thorough understanding of both the cellular and systemic effects of compounds like AICAR is essential for translating preclinical discoveries into effective clinical applications.
References
- 1. bc9.co [bc9.co]
- 2. benchchem.com [benchchem.com]
- 3. usada.org [usada.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. AICAR Inhibits Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes via an AMPK-Independent, ZMP-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic AICAR treatment prevents metabolic changes in cardiomyocytes exposed to free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of activation of AMPK on human breast cancer cell lines with different genetic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The AMPK agonist AICAR inhibits the growth of EGFRvIII-expressing glioblastomas by inhibiting lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AICAR Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AICAR ameliorates high-fat diet-associated pathophysiology in mouse and ex vivo models, independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. AMPK agonist AICAR improves cognition and motor coordination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Administration of AICAR, an AMPK Activator, Prevents and Reverses Diabetic Polyneuropathy (DPN) by Regulating Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. AICAR | Cell Signaling Technology [cellsignal.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Evaluating the Specificity of 4-Amino-5-imidazolecarboxamide Hydrochloride in Targeting Metabolic Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of metabolic regulation, the choice of chemical tools is paramount. This guide provides an in-depth evaluation of 4-Amino-5-imidazolecarboxamide hydrochloride, commonly known as AICAR HCl, a widely used activator of AMP-activated protein kinase (AMPK). Beyond its primary target, AICAR's metabolic fate intertwines with fundamental cellular processes, necessitating a thorough understanding of its specificity. Here, we objectively compare AICAR with key alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their studies.
Introduction: The Central Role of AMPK and the Allure of AICAR
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. It acts as a cellular fuel gauge, activated in response to an increase in the AMP:ATP ratio, a hallmark of energy stress. Once activated, AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP (such as glucose uptake and fatty acid oxidation) while inhibiting anabolic pathways that consume ATP (like protein and lipid synthesis). This central role has positioned AMPK as a compelling therapeutic target for metabolic diseases, including type 2 diabetes and obesity.
For decades, AICAR has been a go-to pharmacological tool to activate AMPK in both cell culture and in vivo models.[1] As a cell-permeable adenosine analog, AICAR is taken up by cells and intracellularly phosphorylated by adenosine kinase to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[2] ZMP mimics the effect of AMP, allosterically activating AMPK.[2] However, the very nature of ZMP as a metabolic intermediate in the de novo purine synthesis pathway is the source of its significant off-target effects, a critical consideration for interpreting experimental outcomes.
Mechanism of Action and Inherent Lack of Specificity
The primary mechanism of AICAR-induced AMPK activation is the intracellular accumulation of ZMP. ZMP binds to the γ-subunit of the AMPK heterotrimer, inducing a conformational change that promotes phosphorylation of the catalytic α-subunit at Threonine-172 by upstream kinases like LKB1, leading to full AMPK activation.[3] While effective in activating AMPK, ZMP is a significantly less potent activator than AMP itself, estimated to be 40- to 50-fold weaker.[3] This necessitates the use of high concentrations of AICAR in experimental settings, often in the millimolar range, which exacerbates its off-target effects.
The most significant off-target effects of AICAR stem from ZMP being an intermediate in the purine biosynthesis pathway.[2] High levels of ZMP can perturb the delicate balance of nucleotide metabolism, impacting both purine and pyrimidine synthesis.[4] This can lead to a range of AMPK-independent effects on cell proliferation, differentiation, and apoptosis, confounding the interpretation of studies aiming to solely investigate the consequences of AMPK activation.[1][5]
Below is a diagram illustrating the dual role of AICAR's active form, ZMP, in both AMPK activation and purine biosynthesis.
Caption: AICAR's dual metabolic fate.
Comparative Analysis: AICAR vs. Alternative AMPK Activators
To provide a clearer picture of AICAR's specificity, we compare it with two other widely used AMPK activators: metformin, an indirect activator, and A-769662, a direct, allosteric activator.
Metformin: The Indirect Activator
Metformin is a first-line therapeutic for type 2 diabetes that indirectly activates AMPK. Its primary mechanism involves the inhibition of mitochondrial respiratory chain complex I, leading to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio.[6] This mimics a state of energy deprivation, thereby activating AMPK. While its clinical efficacy is well-established, the high concentrations required for robust AMPK activation in vitro (millimolar range) can also lead to off-target effects. However, its mechanism of action is distinct from AICAR's direct interference with nucleotide metabolism.
A-769662: The Direct and More Specific Activator
A-769662 is a potent, reversible, and direct allosteric activator of AMPK.[7] It activates AMPK by binding to a site distinct from the AMP-binding site, causing a conformational change that enhances kinase activity. A-769662 exhibits greater specificity for AMPK compared to AICAR and is effective at much lower concentrations (micromolar range).[7]
Quantitative Comparison of AMPK Activators
The following table summarizes key quantitative parameters for AICAR, metformin, and A-769662, highlighting the differences in their potency and mechanism of action.
| Compound | Primary Target | Mechanism of Action | Potency (AMPK Activation) | Typical In Vitro Concentration | Key Off-Target Pathways |
| AICAR HCl | AMPK | Indirect (via ZMP, an AMP mimetic) | ZMP is 40-50x less potent than AMP[3] | 0.5 - 2 mM | Purine and Pyrimidine Biosynthesis[4] |
| Metformin | Mitochondrial Complex I | Indirect (increases AMP:ATP ratio) | Cellular EC50: ~1.3-17.44 mM (cell type and time dependent) | 1 - 10 mM | Gut microbiome, minor AMPK-independent effects[6] |
| A-769662 | AMPK | Direct allosteric activation | EC50: ~0.8 µM (rat liver AMPK)[7] | 1 - 50 µM | Minimal at effective concentrations |
Experimental Protocols for Evaluating Specificity
To rigorously assess the specificity of AICAR and other AMPK activators, a combination of biochemical and cell-based assays is essential. Below are detailed protocols for key experiments.
Workflow for Assessing On-Target vs. Off-Target Effects
The following diagram outlines a general experimental workflow to dissect the AMPK-dependent and -independent effects of a compound.
Caption: Workflow for specificity assessment.
Detailed Protocol: Western Blot for AMPK Activation
This protocol details the steps to measure the phosphorylation of AMPK at Threonine 172, a key indicator of its activation.
Materials:
-
Cell culture reagents
-
Compound of interest (AICAR HCl, Metformin, A-769662)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of the AMPK activator or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature and then incubate with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.
Detailed Protocol: In Vitro AMPK Kinase Assay
This assay directly measures the enzymatic activity of purified AMPK.
Materials:
-
Recombinant active AMPK enzyme
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.8 mM DTT, 8% glycerol, 0.8 mM MgCl2)
-
ATP
-
[γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
Compound of interest
-
P81 phosphocellulose paper (for radiometric assay)
-
Phosphoric acid (for radiometric assay)
-
Scintillation counter (for radiometric assay) or luminometer (for luminescence-based assay)
Procedure (Radiometric):
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, SAMS peptide, and the compound of interest at various concentrations.
-
Enzyme Addition: Add the active AMPK enzyme to initiate the reaction.
-
Reaction Initiation: Start the reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the EC50 or IC50 value.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.
Materials:
-
Cultured cells
-
Compound of interest
-
PBS
-
Lysis buffer
-
PCR tubes
-
Thermal cycler
-
Western blot or ELISA reagents for protein detection
Procedure:
-
Cell Treatment: Treat cultured cells with the compound of interest or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.
-
Protein Detection: Analyze the amount of the target protein (AMPK) remaining in the soluble fraction at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion: Making an Informed Choice
The selection of an appropriate AMPK activator is critical for the validity and interpretability of research findings. While AICAR has been instrumental in elucidating the roles of AMPK, its inherent lack of specificity, arising from its dual function in AMPK activation and purine metabolism, demands cautious interpretation of results. For studies aiming to specifically dissect the consequences of AMPK activation, more direct and specific activators like A-769662 offer a superior alternative. Metformin, with its distinct indirect mechanism of action, remains a valuable tool, particularly for studies with clinical relevance.
Ultimately, a multi-faceted experimental approach, employing the protocols outlined in this guide, is essential to validate the on-target effects and explore the potential off-target liabilities of any AMPK activator. By understanding the nuances of these compounds and employing rigorous experimental design, researchers can confidently advance our understanding of metabolic regulation.
References
- 1. oncotarget.com [oncotarget.com]
- 2. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolomics Analysis Reveals that AICAR Affects Glycerolipid, Ceramide and Nucleotide Synthesis Pathways in INS-1 Cells | PLOS One [journals.plos.org]
- 5. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 4-Amino-5-imidazolecarboxamide Hydrochloride
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. 4-Amino-5-imidazolecarboxamide hydrochloride (AICA-HCl), a critical intermediate in the synthesis of various pharmaceuticals, is no exception.[1][2][3] Variations in purity from different commercial suppliers can significantly impact reaction yields, impurity profiles of final active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the drug product.
This guide provides a comprehensive framework for establishing a robust in-house program to benchmark the purity of commercially available AICA-HCl. We will delve into the scientific rationale behind selecting appropriate analytical techniques, provide detailed experimental protocols, and offer a template for data analysis and comparison.
The Rationale for Purity Assessment
AICA-HCl is a key building block in the synthesis of several drugs, including the chemotherapy agent Dacarbazine.[4] Its purity is not merely a matter of academic interest but a critical quality attribute (CQA) that directly influences the quality of the final API. Potential impurities in AICA-HCl can arise from the synthetic route, degradation products, or residual solvents. These impurities can be structurally similar to AICA-HCl, making their removal challenging in downstream processes. Therefore, a multi-faceted analytical approach is necessary for a comprehensive purity assessment.
A Multi-Modal Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough evaluation. This guide will focus on three core techniques:
-
High-Performance Liquid Chromatography (HPLC): For the quantitative determination of the main component and the detection of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and the identification and quantification of both impurities and residual solvents.
-
Mass Spectrometry (MS): For the identification of unknown impurities and confirmation of the molecular weight of the primary compound.
The following diagram illustrates the recommended workflow for benchmarking commercial AICA-HCl:
Caption: Workflow for Benchmarking AICA-HCl Purity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
Rationale: HPLC with UV detection is the workhorse for purity analysis in the pharmaceutical industry. It allows for the separation and quantification of the main component and any UV-active impurities. A gradient elution method is often preferred to ensure the elution of impurities with a wide range of polarities.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Program:
-
0-5 min: 2% B
-
5-25 min: 2-50% B
-
25-30 min: 50% B
-
30-31 min: 50-2% B
-
31-40 min: 2% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of AICA-HCl in 10 mL of Mobile Phase A.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
Rationale: NMR spectroscopy provides detailed structural information about the molecule. ¹H NMR is particularly useful for identifying and quantifying residual solvents and other proton-containing impurities. ¹³C NMR provides information on the carbon skeleton of the molecule.[6]
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of AICA-HCl in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate all signals and normalize to a known proton signal of the main component.
-
Identify signals corresponding to residual solvents and other impurities by comparing their chemical shifts to known values.
-
-
¹³C NMR Acquisition:
-
Acquire a standard ¹³C NMR spectrum with proton decoupling.
-
Confirm the presence of all expected carbon signals for AICA-HCl.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
Rationale: LC-MS/MS is a powerful technique for identifying unknown impurities.[7] The liquid chromatography component separates the impurities from the main peak, and the mass spectrometer provides mass information that can be used to propose elemental compositions and structures for the impurities.
Protocol:
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).
-
LC Method: Utilize the same HPLC method as described above.
-
MS Acquisition:
-
Acquire data in both positive and negative ion modes.
-
Perform MS/MS fragmentation on the parent ions of any detected impurities to obtain structural information.
-
The following diagram illustrates the general workflow for impurity identification using LC-MS/MS:
Caption: Impurity Identification Workflow using LC-MS/MS.
Comparative Data Analysis
To effectively benchmark different commercial sources of AICA-HCl, it is crucial to present the data in a clear and concise manner. The following table provides a template for summarizing the results from the analytical tests.
| Supplier | Lot Number | Appearance | HPLC Purity (%) | Major Impurity (%) | Residual Solvents (¹H NMR) | Notes |
| Supplier A | Lot-A123 | White crystalline powder | 99.85 | 0.08 (at RRT 1.2) | Acetone (0.05%) | Meets specifications |
| Supplier B | Lot-B456 | Off-white powder | 99.50 | 0.25 (at RRT 0.8) | Ethanol (0.15%) | Fails appearance specification |
| Supplier C | Lot-C789 | White crystalline powder | 99.92 | 0.05 (at RRT 1.2) | None detected | Highest purity |
This is example data and does not reflect the actual quality of any specific supplier.
Conclusion
A thorough and systematic approach to benchmarking the purity of commercial this compound is indispensable for ensuring the quality and consistency of pharmaceutical manufacturing processes. By employing a combination of HPLC, NMR, and MS, researchers can gain a comprehensive understanding of the purity profile of their starting materials, enabling them to make informed decisions when selecting a supplier. This guide provides a robust framework for implementing such a program, ultimately contributing to the development of safer and more effective medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 72-40-2 [chemicalbook.com]
- 3. 5-Amino-4-imidazolecarboxamide 98 72-40-2 [sigmaaldrich.com]
- 4. This compound CAS 72-40-2 [homesunshinepharma.com]
- 5. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound(72-40-2) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Fates of 4-Amino-5-imidazolecarboxamide (AICA) and its Riboside (AICAR)
Introduction: Two Molecules at the Crossroads of Purine Metabolism
In the intricate landscape of cellular metabolism, the purine biosynthesis pathway stands as a fundamental process, crucial for the formation of DNA, RNA, and energy-rich molecules like ATP. Within this pathway, two closely related molecules, 4-Amino-5-imidazolecarboxamide (AICA) and its riboside counterpart, 5-aminoimidazole-4-carboxamide riboside (AICAR or acadesine), have garnered significant attention from researchers. While structurally similar, their metabolic fates and subsequent physiological effects diverge in critical ways. This guide provides a comprehensive, in-depth comparison of the metabolic pathways of AICA and AICAR, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in understanding and manipulating these important metabolic modulators.
AICAR, a cell-permeable nucleoside analog, is widely recognized as a pharmacological activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis[1][2]. Its ability to mimic the effects of exercise has made it a valuable tool in metabolic research and a potential therapeutic agent for metabolic disorders[1]. AICA, the aglycone base, is a metabolite of certain antineoplastic agents and also serves as a precursor in purine metabolism[3][4]. Understanding the distinct metabolic handling of these two compounds is paramount for interpreting experimental results and for the rational design of therapeutic interventions targeting purine metabolism and energy sensing pathways.
Comparative Metabolic Pathways: A Tale of Two Entries into Purine Metabolism
The metabolic journeys of AICA and AICAR diverge at their very entry into the cellular environment. AICAR, as a nucleoside, readily enters cells via nucleoside transporters. In contrast, the uptake mechanisms for AICA are less well-characterized but are presumed to involve transporters for purine bases.
The Predominant Pathway of AICAR: Phosphorylation and Integration into de novo Purine Synthesis
Once inside the cell, AICAR is rapidly and efficiently phosphorylated by adenosine kinase to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP)[2][5]. This phosphorylation is a critical and committing step in the metabolism of AICAR.
ZMP is a key intermediate in the de novo purine synthesis pathway. From this central point, ZMP can be further metabolized along two primary routes:
-
Antegrade Metabolism towards Inosine Monophosphate (IMP): ZMP is a substrate for the bifunctional enzyme aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) . ATIC first formylates ZMP to form 5-formamidoimidazole-4-carboxamide ribotide (FAICAR) and then catalyzes the cyclization of FAICAR to yield inosine monophosphate (IMP) . IMP is a crucial branch-point metabolite that can be converted into both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of nucleic acids.
-
AMP Mimicry and AMPK Activation: ZMP is structurally similar to AMP and can act as an AMP analog, allosterically activating AMP-activated protein kinase (AMPK) [1][2]. This activation of AMPK is a major contributor to the physiological effects of AICAR, including the stimulation of glucose uptake and fatty acid oxidation.
The metabolic cascade initiated by AICAR administration can lead to significant shifts in the cellular nucleotide pool. Metabolomics studies following AICAR administration have revealed changes in the levels of various purine and pyrimidine pathway intermediates[6].
The Metabolic Route of AICA: Conversion to Uric Acid
The metabolic fate of AICA is less direct than that of its riboside. As a purine base analog, it is primarily catabolized and excreted. Studies have shown that AICA can be utilized for uric acid synthesis in humans[3]. The likely pathway involves its conversion to hypoxanthine, a key intermediate in the purine degradation pathway.
The precise enzymatic machinery responsible for the initial conversion of AICA is a subject of ongoing investigation. One plausible mechanism involves the action of xanthine oxidase or aldehyde oxidase , enzymes known for their broad substrate specificity in metabolizing purines and other heterocyclic compounds[7][8]. These enzymes could potentially hydroxylate AICA, leading to intermediates that can then be converted to hypoxanthine.
Once hypoxanthine is formed, its subsequent metabolism is well-established:
-
Conversion to Xanthine: Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine.
-
Conversion to Uric Acid: Xanthine oxidase then further catalyzes the oxidation of xanthine to uric acid , the final product of purine catabolism in humans, which is then excreted in the urine[9].
It is important to note that unlike AICAR, AICA does not directly enter the de novo purine synthesis pathway as a nucleotide intermediate. Its contribution to the purine pool is primarily through its catabolism to hypoxanthine, which can then be salvaged by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to reform IMP, although this is a less direct route compared to the metabolism of AICAR.
Pharmacokinetic Profile: A Comparative Overview
The differences in their initial metabolic steps have a profound impact on the pharmacokinetic profiles of AICA and AICAR. While direct comparative studies are limited, data from separate investigations provide valuable insights.
| Parameter | 4-Amino-5-imidazolecarboxamide (AICA) | 5-aminoimidazole-4-carboxamide riboside (AICAR) | Source(s) |
| Primary Route of Metabolism | Catabolism to hypoxanthine and uric acid. | Phosphorylation to ZMP and integration into purine biosynthesis. | [3],[2] |
| Key Initial Enzyme | Proposed: Xanthine Oxidase / Aldehyde Oxidase. | Adenosine Kinase. | [7][8],[2] |
| Primary Active Form | Not applicable (catabolized). | ZMP (5-aminoimidazole-4-carboxamide ribonucleotide). | [2] |
| Cmax (Peak Plasma Concentration) | ~627.6 ± 182 ng/mL (after 80 mg oral dose in humans). | Data in humans is limited, but measurable for ~2 hours post-infusion. | [10] |
| tmax (Time to Peak Concentration) | ~1.33 ± 0.34 h (after 80 mg oral dose in humans). | Rapidly cleared from plasma. | [10] |
| Terminal Half-life (t1/2) | ~1.98 ± 0.62 h (in plasma, after 80 mg oral dose in humans). | Short in plasma; ZMP accumulates intracellularly. | [10] |
| Area Under the Curve (AUC) | ~951.2 ± 318 h*ng/mL (AUC0-inf after 80 mg oral dose in humans). | Varies depending on dose and species. | [10] |
| Major Excreted Metabolite | Uric acid. | Uric acid and small amounts of hypoxanthine. | [11] |
Note: The pharmacokinetic data for AICA and AICAR are from different studies and different species/dosing regimens, so direct comparison should be made with caution. The data for AICA is from a study in healthy human volunteers after oral administration of orazamide (a pro-drug of AICA)[10]. The information for AICAR is a composite from several sources describing its general disposition[11].
Experimental Protocols for Studying AICA and AICAR Metabolism
The accurate quantification of AICA, AICAR, and their metabolites is crucial for understanding their metabolic fates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Protocol for Quantification of AICA in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of AICA in human plasma[12][13].
1. Sample Preparation (Ion-Pair Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of internal standard (IS) solution (e.g., a stable isotope-labeled AICA).
-
Add 50 µL of 0.1 M sodium 1-pentanesulfonate (ion-pairing agent).
-
Vortex for 30 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex for 3 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., Hypersil ODS2, 5 µm, 4.6 mm × 150 mm) is suitable[13].
-
Mobile Phase: An isocratic mobile phase of methanol-water (68:32, v/v) can be used[13].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
3. Data Analysis:
-
Construct a calibration curve using standards of known AICA concentrations.
-
Quantify AICA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol for Quantification of AICAR and its Metabolites by LC-MS/MS
This protocol provides a general framework for the simultaneous analysis of AICAR and its key metabolites, which can be adapted from various published methods[12][14].
1. Sample Preparation (Protein Precipitation and Extraction):
-
To 50 µL of plasma or cell lysate, add 200 µL of ice-cold methanol containing internal standards (e.g., stable isotope-labeled AICAR, ZMP, etc.).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A UPLC system is recommended for better resolution of polar metabolites.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for separating polar compounds like AICAR and its phosphorylated metabolites.
-
Mobile Phase: A gradient elution using two solvents is typically employed:
-
Solvent A: Water with an additive like formic acid or ammonium acetate.
-
Solvent B: Acetonitrile with the same additive.
-
A typical gradient would start with a high percentage of acetonitrile, which is gradually decreased to elute the polar analytes.
-
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole instrument.
-
Ionization Mode: Both positive and negative ion modes may be used to optimize detection for different metabolites.
-
MRM Transitions (example):
-
AICAR: m/z 259.1 → 127.0[15]
-
ZMP: (Requires specific optimization, often in negative ion mode)
-
IMP: (Requires specific optimization, often in negative ion mode)
-
Hypoxanthine: (Can be monitored in the same run)
-
3. Data Analysis:
-
Similar to the AICA protocol, use calibration curves for each analyte to quantify their concentrations in the samples.
Conclusion: Distinct Fates with Divergent Implications
The metabolic fates of 4-Amino-5-imidazolecarboxamide (AICA) and its riboside, AICAR, are fundamentally different, dictating their distinct physiological roles. AICAR serves as a prodrug, being rapidly converted to the active nucleotide ZMP, which then integrates into the de novo purine synthesis pathway and allosterically activates the key energy sensor AMPK. This positions AICAR as a potent modulator of cellular energy metabolism. In contrast, AICA is primarily a catabolite, entering the purine degradation pathway to be converted into hypoxanthine and ultimately excreted as uric acid. Its direct impact on cellular energy sensing and nucleotide biosynthesis is considerably less pronounced than that of its riboside.
These differences underscore the importance of selecting the appropriate molecule for specific research questions. For studies aimed at activating AMPK and mimicking an energy-deprived state, AICAR is the compound of choice. For investigations into purine catabolism or the effects of the AICA base itself, direct administration of AICA is more appropriate. The experimental protocols provided herein offer a robust framework for accurately quantifying these compounds and their metabolites, enabling researchers to dissect their complex metabolic pathways with high fidelity. A thorough understanding of the comparative metabolism of AICA and AICAR is essential for advancing our knowledge of purine metabolism, energy regulation, and the development of novel therapeutics targeting these fundamental cellular processes.
References
- 1. Intravenous AICAR administration reduces hepatic glucose output and inhibits whole body lipolysis in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of hypoxanthine, adenine and 4-amino-5-imidazole-carboxamide for uric acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of dacarbazine (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomics Analysis Reveals that AICAR Affects Glycerolipid, Ceramide and Nucleotide Synthesis Pathways in INS-1 Cells | PLOS One [journals.plos.org]
- 7. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 9. Role of xanthine oxidase in ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolomics of the effect of AMPK activation by AICAR on human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Assessing the off-target effects of 4-Amino-5-imidazolecarboxamide hydrochloride
A-769662: A More Selective AMPK Activator
A-769662 is a potent, reversible, and direct AMPK activator that works by binding to the β-subunit of the AMPK complex. This direct mechanism of action contrasts with the indirect activation by AICAR and metformin, offering greater selectivity.
Advantages over AICAR:
-
Higher Selectivity: A-769662 offers superior selectivity for AMPK, reducing the likelihood of off-target effects compared to AICAR.
-
Direct Activation: Its direct binding to AMPK provides a more precise tool for studying AMPK-specific pathways.
Reported Off-Target Effects:
While generally more selective, A-769662 has been reported to have some AMPK-independent effects, including:
-
Proteasome Inhibition: It can inhibit the 26S proteasome, leading to cell cycle arrest.
Comparative Summary of AMPK Activators
| Feature | 4-Amino-5-imidazolecarboxamide hydrochloride (AICAR) | Metformin | A-769662 |
| Primary Mechanism | Metabolized to ZMP, an AMP analog, which allosterically activates AMPK. | Inhibits mitochondrial complex I, increasing the cellular AMP:ATP ratio and activating AMPK. | Directly binds to and activates the AMPK β-subunit. |
| Selectivity | Less selective, with known AMPK-independent effects. | Pleiotropic effects, with both AMPK-dependent and -independent actions. | More selective for AMPK, but with some reported off-target effects. |
| **Known Off- |
A Senior Application Scientist's Guide to Isotopic Labeling Studies: Validating the Incorporation of 4-Amino-5-imidazolecarboxamide (AICA) into Purines
For researchers, scientists, and drug development professionals investigating purine metabolism, understanding the precise metabolic fate of precursors is paramount. 4-Amino-5-imidazolecarboxamide (AICA), a key intermediate in the de novo purine biosynthesis pathway, serves as a critical juncture in the synthesis of adenosine and guanosine nucleotides.[1][2][3] This guide provides an in-depth comparison of methodologies for validating the incorporation of AICA into purines, with a primary focus on stable isotope tracing coupled with mass spectrometry. We will explore the causality behind experimental choices, detail self-validating protocols, and provide a framework for robust data interpretation.
The Central Role of AICA in Purine Biosynthesis
The de novo synthesis of purines is a fundamental cellular process. AICA is converted to its ribonucleotide form, 5-amino-4-imidazolecarboxamide ribotide (AICAR), which is a direct precursor to inosine monophosphate (IMP), the first fully formed purine nucleotide.[4] From IMP, the pathway bifurcates to produce adenosine monophosphate (AMP) and guanosine monophosphate (GMP). Given this pivotal role, tracking the incorporation of exogenously supplied AICA provides a powerful tool to probe the dynamics of this pathway in various physiological and pathological states.
Experimental Design: The "Why" Behind the "How"
The core of this validation lies in the ability to distinguish between endogenous purines and those newly synthesized from the provided AICA. Stable isotope labeling is the technique of choice for this purpose.[5][6][7] Unlike radioactive isotopes, stable isotopes are non-hazardous and do not decay, making them ideal for metabolic studies. The choice of isotope and labeling position on the AICA molecule is critical for unambiguous tracking.
Choosing Your Tracer: Isotopic Labeling Strategies
The most common stable isotopes used in metabolic tracing are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). The selection depends on the specific atoms of AICA that are incorporated into the purine ring.
| Isotope | Labeling Position on AICA | Rationale |
| ¹³C | Carboxamide Carbon | This carbon atom is retained in the final purine structure, providing a direct marker of incorporation. |
| ¹⁵N | Imidazole Ring Nitrogens | Labeling the nitrogen atoms of the imidazole ring allows for tracking of the core imidazole structure as it is incorporated. |
| ¹³C and ¹⁵N | Multiple Labeling | Using a combination of ¹³C and ¹⁵N labels on the same AICA molecule can provide more definitive evidence of incorporation and help to resolve complex metabolic pathways. |
Visualizing the Workflow: From Cell Culture to Data Analysis
A successful isotopic labeling experiment requires a meticulously planned workflow. The following diagram illustrates the key stages of the process.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of the purines. XVIII. 5-Amino-1-ribosyl-4-imidazolecarboxamide 5'-phosphate transformylase and inosinicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global stable-isotope tracing metabolomics reveals system-wide metabolic alternations in aging Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-5-imidazolecarboxamide hydrochloride (AICAR)
As researchers dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as 4-Amino-5-imidazolecarboxamide hydrochloride (commonly known as AICAR or Acadesine), are powerful tools in our discovery pipelines. However, their lifecycle extends beyond the benchtop; it concludes with safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for managing AICAR waste, ensuring the protection of our personnel, the integrity of our research environment, and adherence to regulatory standards.
The core principle of chemical waste management is proactive risk mitigation. For AICAR, while some safety data sheets (SDS) may not classify it as hazardous under the 2012 OSHA Hazard Communication Standard, its toxicological properties have not been fully investigated.[1][2] It is known to be a potential skin, eye, and respiratory irritant.[1][3] Therefore, best practices dictate that we handle it with the caution afforded to all novel chemical entities, ensuring that every step, from handling to disposal, is deliberate and informed.
Hazard Characterization and Risk Assessment
Before handling any chemical, understanding its hazard profile is paramount. This knowledge forms the logical basis for the safety and disposal procedures that follow.
-
Physical State: Light cream to off-white crystalline powder.[2][4]
-
Primary Irritant: May cause irritation to the eyes, skin, and respiratory tract.[1][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as this can lead to vigorous reactions.[2][5]
-
Hazardous Decomposition: During a fire, thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5][6]
Given these characteristics, the primary goals of our disposal plan are to prevent personnel exposure through contact or inhalation, avoid creating hazardous dust, and ensure the compound does not enter the environment.[2][3]
Core Disposal Protocol: A Step-by-Step Methodology
This protocol is designed as a self-validating system, where each step logically builds upon the last to ensure a closed-loop process of safe containment and disposal.
Step 1: Pre-Disposal Setup - PPE and Engineering Controls
The causality here is simple: we cannot safely dispose of a chemical without first protecting ourselves.
-
Personal Protective Equipment (PPE): A non-negotiable first line of defense.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[3]
-
Body Protection: A standard lab coat is required to protect against incidental contact.[1]
-
Respiratory Protection: When handling the powder outside of a certified fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[1][3]
-
-
Engineering Controls:
Step 2: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[8] AICAR waste must be collected separately from incompatible materials like strong oxidizers.
-
Solid AICAR Waste: This stream includes unused or expired powder, as well as lab materials with gross contamination, such as weigh boats, contaminated gloves, and pipette tips.[3]
-
Liquid AICAR Waste: This includes any buffers, media, or solvent solutions containing dissolved AICAR.[3]
Step 3: Waste Containerization
The container is the primary barrier preventing environmental release.
-
Selection: Use only containers that are leak-proof, have a secure screw-top cap, and are chemically compatible with AICAR and any solvents used. Do not use food-grade containers like jars.[3][9] For liquid waste, ensure the container material is compatible with the solvent (e.g., avoid metal for acidic solutions).[10]
-
Preparation: Place a hazardous waste label on the container before adding any waste.
-
Filling: Collect waste directly into the labeled container. To prevent spills and allow for expansion, do not fill containers beyond 90% capacity.[10] Keep containers closed at all times except when actively adding waste.[9][11]
Step 4: Comprehensive Labeling
Accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.[3][12] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and its common name "AICAR" .
-
A clear statement of the associated hazards: "Irritant. Avoid contact and inhalation."
-
The accumulation start date (the date the first drop of waste is added).
Step 5: Temporary On-Site Storage
Designated storage areas, known as Satellite Accumulation Areas (SAAs), are mandated for the safe, temporary holding of hazardous waste.[9]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[9]
-
Segregation: Store the AICAR waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks. Ensure it is physically segregated from incompatible chemicals.[13]
-
Environment: The storage area must be a cool, dry, and well-ventilated location away from heat or ignition sources.[1]
Step 6: Final Disposal
Disposal of this compound must be conducted through approved channels.
-
Prohibited Actions: Do NOT dispose of AICAR down the drain or in the regular trash.[14] This compound is water-soluble and can enter aquatic systems, and its environmental toxicology is not fully characterized.[2][6]
-
Mandatory Procedure: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional chemical waste disposal company.[3] These certified handlers will transport the waste to a facility for proper treatment, typically controlled incineration, which safely destroys the compound and scrubs harmful decomposition products from the emissions.[14]
Emergency Procedures for Spills and Exposure
In the event of an accident, a rapid and correct response is critical.
| Incident Type | Immediate Response Protocol |
| Spill | Solid Powder: Avoid generating dust. Gently vacuum or sweep up the material using spark-proof tools and place it into a suitable, labeled hazardous waste container.[1] Liquid Solution: Absorb with an inert material (e.g., vermiculite, sand) and place into the waste container. Decontaminate the area afterward.[15] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][6] |
| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1] |
Disposal Workflow and Decision Logic
The following diagram illustrates the logical pathway for the proper management and disposal of AICAR waste, from initial generation to final disposition.
Caption: Decision workflow for compliant AICAR waste management.
The Regulatory Framework: Grounding Our Protocols
Our procedures are grounded in the standards set by key regulatory bodies to ensure compliance and safety.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste.[10][16] This includes regulations for waste classification, labeling, storage in SAAs, and disposal.[1][13] As generators of chemical waste, we are legally obligated to follow these federal, state, and local rules.[1]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the "Lab Standard," requires employers to develop a Chemical Hygiene Plan (CHP).[8][17] This plan must outline specific procedures and controls, including waste disposal protocols, to protect laboratory personnel.
By adhering to the detailed steps in this guide, you are not only following best practices but also fulfilling the core requirements of these foundational safety regulations. This commitment is essential for building a culture of safety and maintaining the highest standards of scientific integrity in our work.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS 72-40-2 [homesunshinepharma.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. benchchem.com [benchchem.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. usbioclean.com [usbioclean.com]
- 13. danielshealth.com [danielshealth.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. sds.metasci.ca [sds.metasci.ca]
- 16. nationalacademies.org [nationalacademies.org]
- 17. md.rcm.upr.edu [md.rcm.upr.edu]
A Senior Application Scientist's Guide to Handling 4-Amino-5-imidazolecarboxamide Hydrochloride
This guide provides essential safety protocols and operational plans for the handling of 4-Amino-5-imidazolecarboxamide hydrochloride (CAS No. 72-40-2), also known as AICA hydrochloride. As the toxicological properties of this compound have not been fully investigated, a precautionary approach is paramount to ensure the safety of all laboratory personnel.[1] This document is designed for researchers, scientists, and drug development professionals, offering in-depth guidance that prioritizes scientific integrity and procedural clarity.
Hazard Assessment and Primary Engineering Controls
Before any handling of AICA hydrochloride, a thorough understanding of its potential hazards and the implementation of primary engineering controls are mandatory. These controls are the first and most effective line of defense in minimizing exposure.
1.1 Known Hazards While some safety data sheets (SDS) may not classify this chemical as hazardous under the 2012 OSHA Hazard Communication Standard, others indicate potential risks that must be addressed.[2]
-
Irritation: AICA hydrochloride may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1][3] Hazard statements from some suppliers include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
-
Uncharacterized Toxicity: The toxicological properties of this substance have not been fully investigated, which necessitates handling it with a higher degree of caution than a well-characterized compound.[1]
1.2 Engineering Controls: Your First Line of Defense Proper engineering controls are critical for creating a safe handling environment.
-
Chemical Fume Hood: All procedures that involve handling the solid powder, especially weighing or transfers that could generate dust, must be performed in a certified chemical fume hood. This contains airborne particles and prevents inhalation.
-
Ventilation: Work should always be conducted in a well-ventilated laboratory to keep airborne concentrations low.[1][3][4]
-
Emergency Equipment: The laboratory must be equipped with an easily accessible and fully functional eyewash station and safety shower.[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to minimize exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.
Table 1: PPE Requirements by Activity Level
| Activity Level | Description | Required Personal Protective Equipment |
| Low Hazard | Handling sealed containers, visual inspection. | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| Moderate Hazard | Weighing the compound, preparing stock solutions, performing transfers. | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Disposable sleeves (optional) |
| High Hazard / Spill Response | Large-scale synthesis, potential for significant aerosolization, cleaning up spills. | - Disposable, solid-front lab gown- Chemical splash goggles and a full-face shield- Double-gloving (nitrile or butyl rubber)- Respiratory protection (N95 or higher, see below) |
2.1 Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] For moderate-hazard activities, chemical splash goggles are required to provide a seal around the eyes.
2.2 Skin and Body Protection
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][4] Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[4]
-
Lab Coat: A lab coat or gown protects against splashes and contamination of personal clothing.[1] For high-hazard tasks, a disposable, solid-front gown provides a superior barrier.
2.3 Respiratory Protection For tasks with a high potential for dust or aerosol generation, such as cleaning up large spills, respiratory protection is necessary. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards should be followed.[1] A NIOSH-approved N95 respirator is the minimum requirement in these situations. If irritation is experienced, a full-face respirator should be considered.[4]
Standard Operating Procedure: Weighing and Solution Preparation
This step-by-step workflow is designed to minimize dust generation and ensure accurate, safe handling.
Protocol Steps:
-
Preparation: Designate a work area within a chemical fume hood. Ensure all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) is present.
-
Don PPE: Put on all PPE as specified for a moderate-hazard activity in Table 1.
-
Weighing: Carefully transfer the required amount of AICA hydrochloride from its container to an anti-static weigh boat or paper on a tared balance. Minimize any movements that could create dust.
-
Solubilization: Transfer the weighed solid into the vessel containing the appropriate solvent. Add the solid slowly to prevent splashing. Cap or cover the container immediately.
-
Decontamination: After the transfer, carefully clean the spatula, weigh boat, and any affected surfaces within the fume hood.
-
Waste: Place all disposable items that came into contact with the chemical (e.g., weigh paper, contaminated wipes, gloves) into a designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[1][3]
Emergency Response and Decontamination
Immediate and correct response to an exposure or spill is crucial.
4.1 First Aid Measures In case of accidental exposure, follow these steps immediately:
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: Remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][3][6]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
4.2 Spill Response Protocol For small spills of solid AICA hydrochloride:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE for a high-hazard situation, including an N95 respirator.[1]
-
Avoid Dust: Do NOT dry sweep. Gently cover the spill with absorbent material if necessary.
-
Clean Up: Carefully vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][3] Avoid any action that generates dust.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: Dispose of the collected waste and all contaminated cleaning materials as hazardous waste.
Storage and Waste Disposal Plan
5.1 Storage Store AICA hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible substances, such as strong oxidizing agents.[5][6]
5.2 Waste Disposal All waste containing AICA hydrochloride must be treated as hazardous waste.
-
Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3 and consult state and local regulations.[1]
-
Disposal Method: Dispose of contents and containers at an approved waste disposal plant.[3] This may involve removal to a licensed chemical destruction facility or controlled incineration.[4]
-
Prohibition: Do not allow the chemical to enter drains or sewer systems.[4] Contaminated packaging should be triple-rinsed and disposed of as unused product.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
